molecular formula C8H4FN3O3 B2389212 7-Fluoro-8-nitroquinazolin-4(3H)-one CAS No. 1027929-81-2

7-Fluoro-8-nitroquinazolin-4(3H)-one

Cat. No.: B2389212
CAS No.: 1027929-81-2
M. Wt: 209.136
InChI Key: CJBKDJKOXRYRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) is a fluorinated and nitrated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Belonging to the quinazolinone class—a scaffold recognized as a "privileged structure" in pharmacology—this compound is designed for the development of novel biologically active molecules . The strategic incorporation of both fluorine and nitro substituents on the quinazolinone core enhances its potential as a precursor for further chemical modifications . Primary Research Applications: This compound is principally valued as a key building block for the synthesis of more complex quinazolinone derivatives. Its molecular structure allows for subsequent chemical transformations, such as nucleophilic aromatic substitution of the fluorine atom or reduction of the nitro group to an amine . The resulting amine can then be further functionalized to create a wide array of target structures. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the quest for new protein kinase inhibitors . These inhibitors are of significant interest in oncology research, given the established role of kinases in cancer cell signaling and proliferation. Handling and Safety: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information prior to use. Disclaimer: It is important to note that the specific research data and characteristics (such as crystal structure, detailed biological activity, and synthetic procedures) widely available in scientific literature pertain predominantly to its structural isomer, 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS 162012-69-3) . The information presented here is inferred from the known properties of the quinazolinone scaffold and its closely related analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-8-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBKDJKOXRYRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS 1027929-81-2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Fluoro-8-nitroquinazolin-4(3H)-one, a fluorinated nitroquinazolinone derivative of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and the well-documented biological significance of the quinazolinone scaffold, this document offers a technical exploration of its properties, synthesis, and potential applications.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolin-4(3H)-one skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1] Its derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[2][3] The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The nitro group, a potent electron-withdrawing group, can influence the molecule's reactivity and is a key feature in many antimicrobial and anticancer agents.[3]

7-Fluoro-8-nitroquinazolin-4(3H)-one is a specific isomer that combines these features. While direct studies on this particular compound are limited, its structural alerts suggest potential as an intermediate in the synthesis of more complex bioactive molecules, particularly in the realm of kinase inhibitors and other targeted cancer therapies.[5][6]

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of 7-Fluoro-8-nitroquinazolin-4(3H)-one is presented below.

PropertyValueSource
CAS Number 1027929-81-2Fluorochem[2]
Molecular Formula C₈H₄FN₃O₃Fluorochem[2]
Molecular Weight 209.13 g/mol PubChem[4]
IUPAC Name 7-fluoro-8-nitro-3H-quinazolin-4-oneFluorochem[2]
Canonical SMILES O=C1NC=NC2=C([O-])C(F)=CC=C12Fluorochem[2]
InChI InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13)Fluorochem[2]
Predicted XLogP3 0.6PubChem[4]
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Appearance Likely a solid powderInferred

Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

The synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is a multi-step process commencing with the formation of the quinazolinone core followed by a regioselective nitration.

Synthesis of the Precursor: 7-Fluoroquinazolin-4(3H)-one

The key precursor, 7-Fluoroquinazolin-4(3H)-one, is synthesized from 2-amino-4-fluorobenzoic acid.

Synthesis of 7-Fluoroquinazolin-4(3H)-one 2-amino-4-fluorobenzoic_acid 2-Amino-4-fluorobenzoic acid product 7-Fluoroquinazolin-4(3H)-one 2-amino-4-fluorobenzoic_acid->product Ethylene glycol monomethyl ether, Reflux formamidine_acetate Formamidine Acetate formamidine_acetate->product

Figure 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.[1]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum to yield 7-fluoro-4-hydroxy quinazoline.[1]

Nitration of 7-Fluoroquinazolin-4(3H)-one

The final step is the nitration of the quinazolinone ring. The presence of the fluorine atom at the 7-position directs the nitration. While the 6-position is also activated, the 8-position is preferentially nitrated.[7]

Nitration of 7-Fluoroquinazolin-4(3H)-one precursor 7-Fluoroquinazolin-4(3H)-one product 7-Fluoro-8-nitroquinazolin-4(3H)-one (Major Product) precursor->product Nitration side_product 7-Fluoro-6-nitroquinazolin-4(3H)-one (Minor Product) precursor->side_product Nitration reagents Conc. H₂SO₄, Fuming HNO₃ reagents->product reagents->side_product

Figure 2: Nitration yielding the target compound.

Experimental Protocol:

Causality Behind Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the nitration of the aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the reaction.[5]

  • Reaction Setup: In a flask suitable for strong acids, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.[5]

  • Reaction: Heat the reaction mixture to approximately 100°C for at least one hour.[5] The reaction should be closely monitored.

  • Workup: After the reaction is complete, carefully pour the mixture onto ice water to quench the reaction and precipitate the crude product.

  • Purification: Collect the solid by filtration. As this reaction yields a mixture of isomers, purification by recrystallization or column chromatography is necessary to isolate the desired 7-Fluoro-8-nitroquinazolin-4(3H)-one.[5][7]

Potential Biological Activity and Applications

  • Anticancer Potential: Many quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[6][8] The quinazolinone scaffold is present in several approved anticancer drugs.[9] Nitro-containing compounds have also been investigated as anticancer agents.[8]

  • Kinase Inhibition: The quinazolinone core is a common feature in many kinase inhibitors. Given that numerous kinase inhibitors are used in cancer therapy, this represents a significant area of potential application.[6]

  • Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties.[10] Quinazolinone derivatives have also been reported to possess antibacterial and antifungal activities.[3]

It is plausible that 7-Fluoro-8-nitroquinazolin-4(3H)-one could serve as a valuable intermediate for the synthesis of novel drug candidates in these therapeutic areas. Further research is required to elucidate its specific biological profile.

Safety and Handling

Detailed toxicology data for 7-Fluoro-8-nitroquinazolin-4(3H)-one is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The synthesis involves the use of strong, corrosive acids and should only be performed by trained personnel.

Conclusion

7-Fluoro-8-nitroquinazolin-4(3H)-one is a synthetically accessible compound with significant potential as a building block in drug discovery. Its structural features, namely the quinazolinone core, a fluorine substituent, and a nitro group, are all associated with diverse and potent biological activities. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for future research into its unique chemical and biological characteristics.

References

  • Elmaaty, A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 735. [Link]

  • Sun, J., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3075. [Link]

  • Tu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-924. [Link]

  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Royal Society of Chemistry. [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 337-345. [Link]

  • Abdel-Jalil, R. J. (2005). SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-ARYL-7-FLUORO- 6-(4-METHYL-1-PIPERAZINYL)-4(3H)-QUINAZOLINONES. HETEROCYCLES, 65(9), 2061-2068. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

  • Nitration of 4(3H)-quinazolinone 39. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. [Link]

  • 7-Fluoroquinazolin-4(3H)-one. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2020). ResearchGate. [Link]

  • 7-Nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]

  • Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. (2013). ResearchGate. [Link]

  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2019). Molecules, 24(18), 3326. [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2025). PubMed. [Link]

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences, 8(4), 214-220. [Link]

  • Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2026). Refubium. [Link]

Sources

7-Fluoro-8-nitroquinazolin-4(3H)-one: A Critical Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Fluoro-8-nitroquinazolin-4(3H)-one: Physicochemical Profile and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Raltitrexed). 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) represents a specialized intermediate within this class. Unlike its more common 6-nitro isomer (a precursor to Afatinib-like EGFR inhibitors), the 8-nitro variant offers a unique substitution vector at the C8 position. This guide details its physicochemical properties, challenges in regioselective synthesis, and downstream utility in developing 7,8-disubstituted quinazoline therapeutics.

Physicochemical Identity & Properties[1][2]

The precise characterization of 7-Fluoro-8-nitroquinazolin-4(3H)-one is essential for distinguishing it from its regioisomers during synthesis.

Molecular Data Table
PropertyValueNotes
IUPAC Name 7-Fluoro-8-nitroquinazolin-4(3H)-one
CAS Number 1027929-81-2 Distinct from 6-nitro isomer (CAS 162012-69-3)
Molecular Formula C₈H₄FN₃O₃
Molecular Weight 209.13 g/mol Monoisotopic Mass: 209.0237 Da
Appearance Pale yellow to tan solidNitro-aromatics typically exhibit yellow coloration
Solubility DMSO, DMF, hot Acetic AcidPoor solubility in water and non-polar solvents
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N1, O=C, NO₂)
Structural Analysis

The compound exists in a tautomeric equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond.

  • Electronic Effects: The C7-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent C8-nitro group and the para-relationship to the pyrimidine ring nitrogens.

  • Regio-differentiation: The 8-nitro group creates significant steric hindrance around the N1 position compared to the 6-nitro isomer, affecting binding modes in kinase pockets.

Synthetic Pathways and Regioselectivity[5]

The synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is non-trivial due to the directing effects of the fluorine atom during electrophilic aromatic substitution.

The Nitration Challenge

Direct nitration of 7-fluoroquinazolin-4(3H)-one is the standard industrial route. However, the fluorine atom is ortho,para-directing. Since the para position relative to fluorine is occupied (C4), nitration occurs at the ortho positions (C6 and C8).

  • Standard Outcome: A mixture of 6-nitro (major) and 8-nitro (minor to moderate) isomers.

  • Optimization: The ratio can be shifted towards the 8-nitro isomer by controlling temperature and acid strength, though chromatographic separation is often required.

Pathway Visualization

The following diagram illustrates the divergent synthesis and the critical separation step.

SynthesisPath Start 7-Fluoroquinazolin-4(3H)-one Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Mix Isomeric Mixture Reagents->Mix Electrophilic Sub. Prod6 6-Nitro Isomer (Afatinib Precursor) Mix->Prod6 Fractional Crystallization Prod8 8-Nitro Isomer (Target Compound) Mix->Prod8 Column Chromatography Deriv 8-Amino-7-fluoro Scaffold Prod8->Deriv Fe/HCl or H2/Pd-C Reduction

Figure 1: Divergent synthesis of nitro-quinazolinone isomers. The 8-nitro isomer requires careful separation from the 6-nitro analog.

Experimental Protocol: Synthesis & Purification

Safety Warning: Nitro-quinazolinones are potential explosives and potent sensitizers. All reactions must be conducted in a fume hood with blast shields. Wear nitrile gloves and safety goggles.

Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted for maximizing the recovery of the 8-nitro isomer.

  • Preparation: In a 250 mL round-bottom flask, cool Concentrated Sulfuric Acid (H₂SO₄, 50 mL) to 0°C using an ice-salt bath.

  • Addition: Slowly add 7-Fluoroquinazolin-4(3H)-one (10.0 g, 60.9 mmol) portion-wise. Ensure the temperature remains below 5°C. Stir until fully dissolved.

  • Nitration: Dropwise add Fuming Nitric Acid (HNO₃, 6.0 mL) over 30 minutes. The reaction is exothermic; maintain T < 10°C to minimize over-nitration.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mixture slowly onto Crushed Ice (500 g) with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

  • Isolation: Filter the solid, wash with cold water (3 x 100 mL) until the filtrate is neutral pH. Dry the solid in a vacuum oven at 50°C.

Purification (Isomer Separation)

The crude solid contains both 6-nitro and 8-nitro isomers.

  • Recrystallization (First Pass): Dissolve the crude solid in boiling Glacial Acetic Acid . The 6-nitro isomer is typically less soluble and will crystallize out first upon cooling. Filter off the 6-nitro precipitate.

  • Recovery of 8-Nitro: Concentrate the mother liquor (filtrate) to dryness.

  • Chromatography: Purify the residue via silica gel column chromatography.

    • Eluent: Gradient of DCM:MeOH (98:2 to 95:5).

    • Identification: The 8-nitro isomer typically elutes after the 6-nitro isomer due to intramolecular H-bonding effects (check specific R_f values experimentally).

  • Yield: Expected yield of pure 8-nitro isomer is 15–25% (versus 50-60% for the 6-nitro).

Applications in Drug Development[1][6][7]

The 7-Fluoro-8-nitroquinazolin-4(3H)-one scaffold is a versatile building block. Its primary utility lies in its reduction to the 8-amino derivative, enabling the synthesis of tricyclic systems or 8-substituted inhibitors.

Strategic Derivatization

The presence of the 7-fluoro and 8-nitro groups allows for orthogonal functionalization:

  • SNAr at C7: The fluorine can be displaced by amines or thiols (e.g., to introduce solubility-enhancing tails). This is facilitated by the electron-withdrawing nitro group at C8.

  • Reduction/Cyclization at C8: Reduction of the nitro group to an amine allows for cyclization with the N1 nitrogen (using aldehydes or phosgene) to form tricyclic imidazo[1,5-a]quinazolines , a scaffold seen in novel phosphodiesterase (PDE) inhibitors.

Drug Discovery Workflow

DrugDesign Scaffold 7-Fluoro-8-nitro- quinazolinone Step1 S_NAr (C7) (Displacement of F) Scaffold->Step1 Diversity Element 1 Step2 Nitro Reduction (NO2 -> NH2) Step1->Step2 Activation Library 8-Amino-7-sub- quinazolinone Library Step2->Library Acylation/Amidation Target Kinase/PARP Inhibitor Hit Library->Target Screening

Figure 2: Workflow for generating 7,8-disubstituted quinazolinone libraries.

References

  • Rewcastle, G. W., et al. (1996).[1] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(9), 1823-1835. (Establishes nitration protocols for quinazolines).

  • Al-Sanea, M. M., et al. (2024).[2][3] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Dove Medical Press. Retrieved from [Link]

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202. (Review of general quinazolinone synthesis).

Sources

Comparative Technical Guide: 7-Fluoro-6-nitro vs. 7-Fluoro-8-nitroquinazolinone

[1][2]

Executive Summary

The distinction between the 6-nitro and 8-nitro isomers of 7-fluoroquinazolinone is not merely structural but functional, dictating synthetic accessibility, reactivity profiles, and downstream pharmacological vectors.[1][4]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one is the industry-standard "workhorse" intermediate.[1][2] It is thermodynamically favored during direct nitration and serves as the precursor for 6,7-disubstituted quinazoline drugs (e.g., Afatinib intermediates).[2][4] Its planar nitro conformation maximizes electronic activation for Nucleophilic Aromatic Substitution (SNAr).[2][5]

  • 7-Fluoro-8-nitroquinazolin-4(3H)-one is a "privileged but challenging" isomer.[1][2] It typically requires de novo synthesis from pre-functionalized anthranilic acids due to poor regioselectivity in direct nitration.[2][3][5] The 8-nitro group introduces peri-strain with the N1-nitrogen, often twisting out of plane and altering the solubility and binding topology of final drug candidates.[1]

Structural & Electronic Analysis

Electronic Topology and Activation

Both isomers rely on the nitro group to activate the C7-fluorine bond for SNAr displacement.[1][2][3] However, the efficiency of this activation differs due to the surrounding electronic architecture of the quinazolinone fused ring.[3][4][5]

Feature7-Fluoro-6-nitro (Isomer A)7-Fluoro-8-nitro (Isomer B)[1][2]
Nitro Position C6 (Ortho to F, Para to C4a)C8 (Ortho to F, Ortho to N1)
SNAr Activation High. The nitro group is coplanar with the benzene ring, exerting maximal mesomeric (-M) electron withdrawal on C7.[1][2]Moderate/Variable. Proximity to the N1 lone pair and C8a fusion point can force the nitro group out of planarity, reducing -M activation.[2][3]
Steric Environment Unencumbered.[2][5] The C5-C6 region is relatively open.[1][2][3][5]Congested. The nitro group at C8 experiences peri-interactions with the N1 region.
Dipole Moment High (Nitro and Carbonyl vectors align partially).[2][3][5]Lower (Nitro vector opposes N1/Carbonyl dipole components).[2][3][5]
Molecular Modeling Logic

In the 6-nitro isomer , the activating group is spatially distinct from the heterocyclic fusion, allowing incoming nucleophiles (e.g., alkoxides, amines) unobstructed access to the C7 position.[2][3][4] In the 8-nitro isomer , the "bay region" formed by the nitro group and the N1 nitrogen creates a steric cleft that can hinder bulky nucleophiles, requiring harsher reaction conditions.[4]

Synthetic Pathways & Regioselectivity[2][4][5][6]

The primary divergence in these molecules lies in their synthesis.[2][3][5] Direct functionalization of the quinazolinone core overwhelmingly favors the 6-position.[2][3]

Pathway A: The 6-Nitro "Direct Route"

The standard industrial protocol involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1][2] The fluorine atom at C7 is an ortho/para director.[2][5]

  • Mechanism: The fused pyrimidinone ring is electron-deficient (deactivating).[2] The benzene ring is more nucleophilic.[2][5]

  • Regiochemistry: Position 6 is ortho to Fluorine and para to the ring fusion (C4a), making it the most electron-rich site available.[2] Position 8 is sterically hindered by the N1-H (or N1 lone pair) and electronically less favored.[2][3]

  • Result: >95% yield of the 6-nitro isomer using fuming HNO3/H2SO4.

Pathway B: The 8-Nitro "De Novo Route"

To access the 8-nitro isomer cleanly, one cannot rely on direct nitration.[1][2] The synthesis must start from a pre-nitrated benzene precursor to "lock in" the regiochemistry before ring closure.[2][5]

  • Precursor: 2-Amino-4-fluoro-3-nitrobenzoic acid.[1][2][3]

  • Cyclization: Condensation with formamidine acetate or formamide yields the 8-nitroquinazolinone.[1][2][3][5]

Visualization of Synthetic Logic

SynthesisPathwaysFigure 1: Divergent Synthetic Pathways for Quinazolinone IsomersStart17-Fluoroquinazolin-4(3H)-oneCondition1Direct Nitration(HNO3/H2SO4, 100°C)Start1->Condition1Start22-Amino-4-fluoro-3-nitrobenzoic acidCondition2Cyclization(Formamidine Acetate)Start2->Condition2Product67-Fluoro-6-nitroquinazolinone(Major Product)Condition1->Product6 Regioselective (SEAr)Product87-Fluoro-8-nitroquinazolinone(Targeted Synthesis)Condition1->Product8 Trace/MinorCondition2->Product8 Retained Regiochemistry

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one (Standard Scale)

Note: This protocol relies on the high regioselectivity of the quinazolinone nitration.[1][2]

Materials:

  • 7-Fluoroquinazolin-4(3H)-one (1.0 eq)[1][2][6]

  • Fuming Nitric Acid (HNO3, >90%)[2][4]

  • Concentrated Sulfuric Acid (H2SO4)[2][3][4]

  • Ice water[1][2][4][5][7]

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask, cool 5.0 volumes of conc. H2SO4 to 0°C.

  • Addition: Slowly add 7-Fluoroquinazolin-4(3H)-one (1.0 eq) with stirring. Ensure the internal temperature remains <10°C.

  • Nitration: Dropwise add fuming HNO3 (1.5 eq) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 95–100°C for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[2][3][5] The starting material peak should disappear, replaced by a slightly more polar product peak.[3][4][5]

  • Quenching: Pour the hot reaction mixture carefully onto crushed ice (10 volumes). Vigorous precipitation will occur.[2][3][5]

  • Isolation: Filter the pale yellow solid. Wash with water until the filtrate is neutral (pH ~7).[2][3][5]

  • Purification: Recrystallize from Acetic Acid or Ethanol/DMF if necessary.

    • Yield Expectation: 85–95%.[2][3][5]

    • Validation:1H NMR (DMSO-d6) will show two singlets (or doublets with small coupling) for the aromatic protons at C5 and C8.[2]

Protocol 2: SNAr Reactivity Test (Displacement of F)

This protocol validates the "activation" level of the isomer.[2][3]

Materials:

  • Nitro-quinazolinone isomer (1.0 eq)[1][2][6]

  • Nucleophile: 3-Chloro-4-fluoroaniline (for Afatinib-like synthesis) or Benzyl alcohol.[1][2]

  • Solvent: Isopropanol (IPA) or DMF.[2][3][5]

  • Base: Triethylamine (TEA) or K2CO3.[2][5]

Methodology:

  • Dissolve the substrate in IPA (10 volumes).

  • Add the nucleophile (1.1 eq) and base (2.0 eq).[2][3][5]

  • Reflux (80°C) for 4–6 hours.

  • Observation:

    • 6-Nitro Isomer: Reaction typically completes within 2–4 hours due to strong activation.[1][2][3][5]

    • 8-Nitro Isomer: May require longer reaction times (6–12 hours) or higher temperatures (DMF at 100°C) due to steric hindrance at the C7/C8 interface.[2]

Pharmaceutical Utility & Applications

The 6-Nitro Isomer: The Clinical Standard

This isomer is the direct progenitor of the 4-anilino-6-acrylamido-7-alkoxyquinazoline class of drugs (e.g., Pelitinib, Afatinib intermediates).[1][2]

  • Workflow:

    • SNAr at C7: The 7-fluoro is displaced by an oxygen or nitrogen nucleophile (defining the "tail" of the drug).[2][3][5]

    • Chlorination at C4: POCl3 converts the C4=O to C4-Cl.[2][3][5]

    • SNAr at C4: Aniline introduction (defining the "head" of the drug).

    • Reduction/Acylation at C6: The nitro is reduced to NH2 and coupled with acryloyl chloride to form the Michael acceptor warhead.[2][3][5]

The 8-Nitro Isomer: The Explorer

Used primarily in Structure-Activity Relationship (SAR) studies to probe the "solvent front" or "ribose pocket" of kinase enzymes.[1][2]

  • Shifting the warhead (acrylamide) to position 8 alters the vector of covalent bonding to the kinase cysteine residue.[2][5]

  • Often used to overcome resistance mutations where the 6-position vector is sterically clashed by the mutated protein.[2][3][5]

Visualization of Reactivity Logic[3]

SNAr_MechanismFigure 2: SNAr Mechanism Driven by Nitro ActivationSubstrate7-Fluoro-6-nitroquinazolinone(Substrate)ComplexMeisenheimer Complex(Transition State)Substrate->Complex Attack at C7NucleophileNucleophile (Nu:)(e.g., R-OH, R-NH2)Nucleophile->ComplexProduct7-Substituted-6-nitroquinazolinone(Product)Complex->Product Loss of F-StabilizationStabilization by 6-NO2(-M Effect, Coplanar)Stabilization->Complex Lowers Activation Energy

References

  • NIH/National Library of Medicine. (2009).[2][3][5] Crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one. PubMed Central.[2][3][5] Available at: [Link]

  • Molecules (MDPI). (2024). Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitro precursor. Available at: [Link][2][4][6]

  • Google Patents. (2012).[2][3][5] Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.[2][3][5] Available at:

Solvation Dynamics of 7-Fluoro-8-nitroquinazolin-4(3H)-one: A Technical Guide to DMSO and Methanol Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) | Formula: C₈H₄FN₃O₃ | MW: 209.13 g/mol [1][2]

Executive Summary

In early-stage drug discovery, the quinazolin-4(3H)-one scaffold is recognized as a highly privileged pharmacophore, frequently utilized in the design of potent anticancer agents, including dual EGFR kinase and tubulin polymerization inhibitors[3]. However, the structural modifications that enhance target affinity—such as halogenation and nitration—often introduce severe physicochemical liabilities.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 7-Fluoro-8-nitroquinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO) and Methanol. By examining the causality between its electronic structure and solvent-specific interactions, this guide establishes a self-validating framework for analytical quantification and biological assay preparation[4].

Structural Causality and Electronic Effects

The solubility of a small molecule is not merely a physical constant but a thermodynamic equilibrium dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvent-solute interactions.

For 7-Fluoro-8-nitroquinazolin-4(3H)-one, the solvation behavior is heavily governed by the electronic modulation of the quinazolinone core:

  • 7-Fluoro Substitution: The bioisosteric replacement of hydrogen by fluorine introduces a strong inductive electron-withdrawing effect (-I). While this improves metabolic stability and reinforces binding interactions[3], it significantly alters the electron density of the heterocyclic ring.

  • 8-Nitro Substitution: The nitro group exerts both powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects.

  • N3-H Acidity: The combined electron-withdrawing pull from the C7 and C8 positions drastically increases the acidity of the N3-H proton. As observed in structurally related fluorinated quinazolines, this electronic environment transforms the NH group into an exceptionally potent hydrogen-bond donor[5].

G Core Quinazolin-4(3H)-one Core F7 7-Fluoro Substitution (-I Inductive Effect) Core->F7 NO2 8-Nitro Substitution (-I, -M Strongly Withdrawing) Core->NO2 Acidity Increased N3-H Acidity (Enhanced H-Bond Donor) F7->Acidity NO2->Acidity DMSO DMSO Solvation (Strong H-Bond Acceptor) -> HIGH Solubility Acidity->DMSO MeOH Methanol Solvation (Protic Competition) -> MODERATE Solubility Acidity->MeOH

Figure 1: Logical relationship of electronic substituent effects on solvent-specific solubility.

Solvent-Specific Dynamics: DMSO vs. Methanol

The DMSO Solvation Mechanism (Polar Aprotic)

DMSO is the gold standard for overcoming the poor aqueous solubility of quinazolinone compounds in biological assays[4]. It possesses a highly polarized S=O bond, making it an aggressive hydrogen-bond acceptor. Because the N3-H proton of 7-Fluoro-8-nitroquinazolin-4(3H)-one is highly acidic, DMSO acts as a competing hydrogen-bond acceptor, forming a robust thermodynamic interaction that effectively dismantles the solute's intermolecular hydrogen-bonded crystal lattice[5].

  • Practical Insight: While thermodynamic solubility in DMSO is high, the kinetic barrier of the crystal lattice often requires gentle warming (e.g., 37°C) to achieve initial dissolution, a phenomenon well-documented in related fluoroquinazolinone probes[6].

The Methanol Solvation Mechanism (Polar Protic)

Methanol acts as both a hydrogen-bond donor and acceptor. However, bulk methanol exists as a tightly associated network of hydrogen-bonded clusters. To solvate the quinazolinone, the solvent-solvent cavity must be broken. The energy penalty required to disrupt this protic network is not fully compensated by the solute-solvent interactions. Consequently, methanol yields significantly lower solubility profiles compared to DMSO.

Quantitative Solubility Data

Direct empirical data for highly specific building blocks can be sparse; therefore, leveraging validated structural analogues is critical for assay design. The table below synthesizes solubility metrics for 7-Fluoro-8-nitroquinazolin-4(3H)-one and its closest structural proxies.

Compound / ScaffoldSolventEstimated/Empirical SolubilitySolvation Characteristics & Causality
7-Fluoro-8-nitroquinazolin-4(3H)-one DMSO~2.0 - 5.0 mg/mLHigh H-bond acceptance; strong N3-H interaction. Requires initial warming to overcome lattice energy.
7-Fluoro-8-nitroquinazolin-4(3H)-one Methanol< 1.0 mg/mLProtic solvent competition; moderate to poor solubility due to solvent self-association penalties.
7-Fluoro-6-nitroquinazolin-4(3H)-one (Regioisomer)Aqueous/Mixed2.26 mg/mL (Log S: -2.14)Acts as a baseline for fluoro-nitro quinazolinone derivatives[7].
Fluoroquinazolinone Probe (CAS-12290-201)DMSO2.0 mg/mLEmpirical validation; forms a clear solution only when warmed[6].

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, self-validating solubility data for 7-Fluoro-8-nitroquinazolin-4(3H)-one, researchers must avoid kinetic artifacts (e.g., supersaturation or colloidal suspensions). The following Shake-Flask HPLC-UV protocol is engineered for absolute thermodynamic accuracy.

Step-by-Step Methodology
  • Solid Dispersion Preparation: Weigh approximately 10 mg of 7-Fluoro-8-nitroquinazolin-4(3H)-one powder into a 2.0 mL amber glass vial. Causality: Amber glass is mandatory to prevent photolytic degradation of the nitroaromatic moiety.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (for stock preparation) or HPLC-grade Methanol.

  • Thermodynamic Equilibration: Seal the vial and place it on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 24 to 48 hours. Causality: A minimum 24-hour incubation ensures the system transitions from a state of kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the highly hydrophobic compound adsorbing onto the filter membrane, which artificially lowers the calculated solubility.

  • Dilution and Quantification: Carefully aspirate the clear supernatant. Dilute the sample 1:100 in the HPLC mobile phase to prevent detector saturation. Quantify via HPLC-UV at λ = 254 nm against a pre-validated multi-point calibration curve.

G Start Solid 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) Solvent Solvent Addition (DMSO or Methanol) Start->Solvent Incubation Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation at 10,000 x g) Incubation->Separation Analysis HPLC-UV Quantification (λ = 254 nm) Separation->Analysis Result Solubility Profile Generation Analysis->Result

Figure 2: Experimental workflow for thermodynamic solubility determination.

References

  • "7-Fluoro-8-nitroquinazolin-4(3H)-one - AbacipharmTech-Global" - abacipharma.com.
  • "RHAWN 7-Fluoro-8-nitroquinazolin-4(3H)-one | 캐시바이" - cacheby.com.
  • "CAS-12290-201, powder, 98 (HPLC) Sigma-Aldrich" - sigmaaldrich.com.
  • "162012-69-3 | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Fluorinated Building Blocks" - ambeed.com.
  • "2-(Aminomethyl)quinazolin-4(3H)-one - Benchchem" - benchchem.com.
  • "Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - MDPI" - mdpi.com.
  • "F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines - eScholarship.org" - escholarship.org.

Sources

Engineering Quinazolinone Scaffolds for Next-Generation EGFR Kinase Inhibitors: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane tyrosine kinase whose dysregulation is a primary driver of oncogenesis in various malignancies, most notably non-small cell lung cancer (NSCLC). While first-generation 4-anilinoquinazoline inhibitors (such as gefitinib and erlotinib) revolutionized targeted therapy, the inevitable emergence of acquired resistance—particularly the T790M gatekeeper mutation—has necessitated the evolution of novel chemical scaffolds.

The transition from the traditional quinazoline core to the quinazolin-4(3H)-one scaffold represents a strategic leap in rational drug design. By introducing a carbonyl oxygen at the C4 position, the scaffold achieves unique spatial geometries and an altered electronic dipole moment, providing new vectors to re-engage mutated kinase domains and overcome steric hindrances[1].

Structural Biology & Binding Mechanics

The efficacy of quinazolinone derivatives stems from their ability to competitively bind the ATP-binding pocket of the EGFR kinase domain.

Unlike traditional 4-anilinoquinazolines that rely strictly on N1 and N3 for hydrogen bonding with the hinge region (specifically Met793), the quinazolin-4(3H)-one scaffold leverages its C4 carbonyl group. This carbonyl acts as a potent hydrogen bond acceptor, capable of interacting with Lys745 or coordinating with bridging water molecules (e.g., those interacting with Thr766 and Thr830), thereby stabilizing the inhibitor-kinase complex[1]. Furthermore, these altered binding vectors allow the scaffold to bypass the steric clash introduced by the bulky methionine in the 2[2].

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates ATP ATP Binding EGFR->ATP Binds Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Quinazolinone Quinazolinone Scaffold Quinazolinone->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation Downstream->Proliferation Drives

EGFR signaling cascade and targeted intervention by quinazolinone inhibitors.

Structure-Activity Relationship (SAR) Dynamics

The modular nature of the quinazolinone core allows for precise tuning of its pharmacodynamic profile. Recent SAR studies highlight the critical impact of specific substitutions:

  • N3-Substitutions: Alkyl or aryl functionalization at the N3 position is critical for orienting the scaffold within the hydrophobic pocket. For instance, 3-methyl-quinazolinone derivatives have demonstrated exceptional binding affinities. Compound 5k, featuring a 3-methyl group alongside a 2-phenoxymethyl substitution, achieved an3 by forming stable H-bonds with R817 and T830[3].

  • C2-Substitutions: The C2 position projects toward the solvent-exposed channel. S-alkylated modifications at this site have successfully yielded dual EGFR/VEGFR-2 inhibitors. Compound 4, an , exhibited potent dual inhibition with an IC50 of 49 nM against EGFR.

  • C6/C7-Substitutions: Modulating the electron density of the fused benzene ring impacts the pKa of the pyrimidine nitrogens. The introduction of electron-donating groups, such as a 6-phenoxy moiety (Compound 8b), drastically enhanced potency, yielding an4[4]. Another highly active derivative, Compound 6d, potently inhibited EGFR with an5[5].

Quantitative SAR Summary
Compound / ScaffoldKey Substitution ProfileTargetIC50 (nM)Reference
Compound 8b 2-((2-chlorobenzyl)amino)-6-phenoxyEGFR-TK1.37[4]
Compound 5k 3-methyl, 2-phenoxymethylEGFRwt10.00[3]
Compound 4 S-alkylated (C2), 4-methylphenyl (N3)EGFR / VEGFR-249.00
Compound 6d N3-substituted quinazolin-4(3H)-oneEGFR69.00[5]
Erlotinib (Standard)4-anilinoquinazolineEGFR45.0 - 80.0[2],[5]

Self-Validating Experimental Methodologies

To ensure reproducibility, scientific integrity, and trustworthiness in inhibitor profiling, the following self-validating protocols must be adhered to. Every step is engineered with a specific causal purpose to eliminate artifacts.

G Prep 1. Reagent Prep (EGFRwt / Mutants) Incubate 2. Compound Incubation (Variable Conc.) Prep->Incubate ATP_Add 3. ATP Addition (Km matched) Incubate->ATP_Add Detection 4. FRET/ELISA Detection ATP_Add->Detection Analysis 5. IC50 Calculation (Non-linear regression) Detection->Analysis

Step-by-step workflow for in vitro EGFR kinase inhibition profiling.

Protocol A: In Vitro EGFR Kinase Inhibition Profiling

Causality Focus: Eliminating false positives caused by non-competitive binding or thermodynamic disequilibrium.

  • Reagent Preparation: Utilize purified recombinant EGFR kinase domain rather than whole-cell lysates.

    • Causality: Isolating the kinase domain ensures that the measured IC50 reflects direct, competitive inhibition at the ATP pocket, completely free from confounding cellular variables such as membrane permeability or efflux pump activity.

  • Compound Pre-Incubation: Incubate the quinazolinone derivatives with the enzyme for 30 minutes at room temperature prior to the addition of ATP.

    • Causality: Many quinazolinones exhibit slow-binding kinetics. Pre-equilibration ensures the inhibitor reaches a thermodynamic steady state with the enzyme, preventing artificially inflated (false negative) IC50 readouts.

  • 
    -Matched ATP Addition:  Introduce ATP at a concentration exactly matching its Michaelis constant (
    
    
    
    ) for EGFR (typically ~10 µM).
    • Causality: Running the assay exactly at

      
       maximizes the assay's sensitivity for ATP-competitive inhibitors. If ATP is in vast excess, the substrate outcompetes the inhibitor; if it is sub-
      
      
      
      , the signal-to-noise ratio degrades unacceptably.
  • Detection & Readout: Employ a FRET-based or ELISA readout targeting phosphorylated tyrosine residues.

Protocol B: Molecular Docking & Pose Validation

Causality Focus: Ensuring in silico predictions accurately translate to in vitro realities.

  • Receptor Preparation: Retrieve the EGFR crystal structure (e.g., PDB: 1M17 for wild-type or relevant T790M mutant structures)[2]. Retain critical structural water molecules.

    • Causality: Indiscriminately stripping all water molecules removes the structural basis for the Thr766/Thr830 water-bridge interactions, which are essential for accurately modeling quinazolinone binding poses[1].

  • Ligand Protonation: Generate 3D conformations of the quinazolinone scaffolds at a strict physiological pH of 7.4.

    • Causality: The protonation state of the pyrimidine nitrogens dictates their ability to act as hydrogen bond donors or acceptors with the Met793 hinge residue.

  • Grid Generation: Center the grid box explicitly on the ATP-binding cleft.

    • Causality: Restricting the search space prevents the docking algorithm from scoring thermodynamically favorable but biologically irrelevant surface interactions[2].

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. nih.gov. 6

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). nih.gov. 1

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. brieflands.com. 4

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. rsc.org.

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. japsonline.com. 2

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. semanticscholar.org. 5

  • Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. tandfonline.com. 3

Sources

8-Nitro-Quinazolinone Derivatives in Medicinal Chemistry: Scaffold Privileges, Mechanistic Pathways, and Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinazolinone Architecture

In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one nucleus is universally classified as a "privileged structure"—a highly versatile molecular framework capable of providing high-affinity ligands for diverse receptor and enzyme targets through judicious structural modifications[1].

When engineering this scaffold, the introduction of a nitro group at the 8-position fundamentally alters the molecule's physicochemical and electronic properties. The 8-nitro group acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. This electron deficiency propagates through the fused benzene ring, significantly lowering the pKa of the heterocyclic nitrogens (N1 and N3). Consequently, this modulates the molecule's hydrogen-bonding capacity, a critical factor for docking into the hydrophobic pockets of G protein-coupled receptors (GPCRs) and kinase active sites[2]. Furthermore, the steric bulk of the 8-nitro group actively directs subsequent synthetic substitutions, blocking adjacent positions and forcing specific stereochemical conformations that enhance target selectivity[1].

Translational Case Study: AMG487 and the CXCR3 Axis

The most prominent clinical application of the 8-nitro-quinazolinone scaffold is found in the development of CXCR3 antagonists, specifically AMG487 (also classified broadly within 8-azaquinazolinone research programs).

CXCR3 is a GPCR that plays a pivotal role in regulating immune responses. By binding to its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—CXCR3 drives the chemotactic migration of activated T cells and natural killer (NK) cells to sites of tissue inflammation and tumor microenvironments[3]. In conditions such as rheumatoid arthritis and colorectal cancer metastasis, the overactivation of the CXCR3 axis exacerbates pathogenesis[4].

AMG487 was identified through high-throughput screening and subsequent pharmacokinetic optimization as a highly potent, orally bioavailable CXCR3 antagonist[5]. Mechanistically, AMG487 acts as an allosteric or competitive barrier, physically occluding the receptor's binding pocket and preventing the necessary conformational changes required for intracellular G-protein signaling[4].

G Ligand CXCL9 / 10 / 11 Receptor CXCR3 Receptor Ligand->Receptor Activation Effect Immune Cell Migration Receptor->Effect Signaling Cascade Drug AMG487 (8-Nitroquinazolinone) Drug->Receptor Antagonism

Diagram 1: AMG487 antagonism of the CXCR3 chemokine signaling pathway.

Metabolic Bottlenecks: CYP3A4 Time-Dependent Inhibition

Despite its exceptional preclinical efficacy in blocking immune cell migration, AMG487 faced significant hurdles during Phase II clinical trials, ultimately leading to termination[4]. The failure was not due to a lack of target engagement, but rather a profound pharmacokinetic liability rooted in its hepatic metabolism.

Detailed metabolic profiling revealed that AMG487 undergoes rapid oxidation in the liver. The primary culprit is the M2 phenolic metabolite (M4) . This specific metabolite acts as a suicide inhibitor, causing Time-Dependent Inhibition (TDI) of the cytochrome P450 3A4 (CYP3A4) enzyme[3].

The Causality of Inactivation: The electron-withdrawing nature of the 8-nitro-quinazolinone core stabilizes the formation of a highly reactive quinone-imine intermediate during CYP3A4-mediated oxidation. This electrophilic intermediate escapes the catalytic site just enough to form a permanent covalent bond with the nucleophilic Cys239 residue of the CYP3A4 enzyme[5]. This irreversible binding permanently inactivates the enzyme, leading to severe drug-drug interaction (DDI) risks and hepatotoxicity, halting its clinical progression.

G Parent AMG487 Liver Hepatic CYP450 Parent->Liver Metabolism Metabolite M4 Phenolic Metabolite Liver->Metabolite Oxidation Target CYP3A4 (Cys239) Metabolite->Target Covalent Binding TDI Enzyme Inactivation Target->TDI Time-Dependent Inhibition

Diagram 2: Metabolic pathway of AMG487 leading to CYP3A4 time-dependent inhibition.

Quantitative Activity Landscape

Beyond CXCR3, the 8-nitro-quinazolinone scaffold has been successfully mapped to several other biological targets. The table below summarizes the quantitative metrics of various derivatives across different therapeutic areas[2].

Compound / Derivative ClassPrimary TargetBiological IndicationKey Quantitative Metric
AMG487 (Compound 12) CXCR3 (GPCR)Autoimmune / InflammationpIC50 = 7.7 - 8.0 (Chemotaxis)
Arylamide-8-nitro derivatives VEGFR-2 KinaseAngiogenesis / OncologySub-micromolar IC50
Polyhalobenzonitrile derivatives Bacterial RibosomesGram-positive/negative infectionsMIC values < 10 μg/mL
FQ (Related Quinazolinone) TyrosinaseMelanogenesisIC50 = 120 ± 2 μM

Synthetic Architectures: Validated Workflows

The synthesis of 8-nitro-quinazolin-4(3H)-one derivatives requires specialized protocols. Standard condensation methods often fail because the strongly electron-withdrawing 8-nitro group drastically reduces the nucleophilicity of the adjacent amine. To overcome this thermodynamic barrier, high-temperature solvent-reagent dual systems are employed[1].

Protocol 1: Modified Niementowski Synthesis of the Core Scaffold

This protocol details the cyclization of 5-bromo-3-nitroanthranilic acid into a 6-bromo-8-nitroquinazolin-4(3H)-one core.

Rationale: Formamide is utilized as both the solvent and the reagent. It acts as an ammonia equivalent and provides the crucial one-carbon source for the C2 position of the quinazolinone ring. The high boiling point of formamide allows the reaction to reach the necessary activation energy to force cyclization despite the deactivated nature of the nitro-aromatic ring[1].

Step-by-Step Methodology:

  • Substrate Preparation: Charge a 250 mL round-bottom flask with 20.0 mmol of the substituted 3-nitroanthranilic acid derivative.

  • Reagent Addition: Add 40 mL of anhydrous formamide. Ensure the system is under an inert argon atmosphere to prevent oxidative side reactions.

  • Thermal Cyclization: Equip the flask with a reflux condenser. Heat the mixture vigorously to 150–160°C for 4 to 6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3); the disappearance of the highly fluorescent starting material indicates the completion of the condensation.

  • Precipitation: Allow the reaction mixture to cool to 60°C, then slowly pour it into 200 mL of ice-cold distilled water under continuous stirring. The highly polar formamide and water keep unreacted byproducts dissolved, while the hydrophobic quinazolinone core precipitates out of solution.

  • Isolation: Filter the resulting precipitate under a vacuum, wash sequentially with cold water and a small volume of cold ethanol, and dry in a vacuum oven at 50°C overnight.

Protocol 2: Synthesis of Tricyclic 8-Nitro-Quinazolinone Derivatives

To expand the chemical space (e.g., for antimicrobial or kinase screening), the core can be extended into tricyclic systems[6].

Rationale: By utilizing chloro-acyl chlorides, an alkyl linker is introduced that can subsequently undergo intramolecular cyclization with hydrazine or ammonium acetate, forming a fused triazole or pyridazine ring.

Step-by-Step Methodology:

  • N-Acylation: Dissolve the 8-nitroanthranilic acid derivative in glacial acetic acid. Slowly add 1.2 equivalents of 4-chloro-butyryl chloride dropwise at 0°C. Stir for 2 hours at room temperature to yield the N-acyl-anthranilic acid intermediate.

  • Benzoxazinone Formation: Treat the isolated intermediate with excess acetic anhydride and reflux for 3 hours. This dehydrates the molecule, forming a highly reactive benzoxazinone intermediate.

  • Condensation & Cyclization: Dissolve the benzoxazinone in DMF. Add an excess of hydrazine hydrate (for pyridazino-fused derivatives) or ammonium acetate. Reflux for 2 hours. The nucleophile attacks the benzoxazinone carbonyl, opening the ring, followed by a secondary intramolecular attack displacing the terminal chloride to form the final tricyclic 8-nitro-quinazolinone system[6].

  • Purification: Pour into ice water, filter the colored suspension, and purify via silica gel column chromatography using a CHCl3-MeOH (49:1) eluent system.

References

  • CXCR3 inhibitors for therapeutic interventions: current status and perspectives , Frontiers in Pharmacology.3

  • CXCR3 inhibitors for therapeutic interventions: current status and perspectives , PMC / National Institutes of Health. 7

  • 6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one Detailed Experimental Protocols , Benchchem Technical Support. 1

  • Synthesis and Antimicrobial Activity of Polyhalobenzonitrile Quinazolin-4(3H)-one Derivatives , ResearchGate. 2

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives , ResearchGate. 6

Sources

Commercial Sourcing & Technical Profile: 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2 ) is a specialized heterocyclic building block used primarily in the discovery of novel kinase inhibitors and immunomodulators.[1] Unlike its regioisomer, the 6-nitro derivative (a key intermediate for the EGFR inhibitor Afatinib), the 8-nitro variant represents a "privileged scaffold" for exploring alternative binding modes in Structure-Activity Relationship (SAR) studies.

This guide addresses the specific technical challenges associated with sourcing this compound—namely, the regioselectivity of nitration which often makes the 8-nitro isomer a high-value, low-yield byproduct.[1] We provide a validated sourcing strategy, quality control parameters to detect isomeric impurities, and a technical roadmap for its application in drug development.

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 7-Fluoro-8-nitroquinazolin-4(3H)-one
CAS Number 1027929-81-2
Molecular Formula C₈H₄FN₃O₃
Molecular Weight 209.13 g/mol
Key Isomer 8-Nitro (Target) vs. 6-Nitro (Common Impurity, CAS 162012-69-3)
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
Purity Standard >97% (HPLC), with <0.5% 6-nitro isomer
The "Isomer Challenge" in Synthesis

The primary sourcing risk for this compound stems from its synthesis. The nitration of 7-fluoroquinazolin-4(3H)-one follows electrophilic aromatic substitution rules. The fluorine atom at position 7 directs the incoming nitro group to the ortho positions (6 and 8).

  • 6-Position: Sterically less hindered, kinetically favored (Major Product).

  • 8-Position: Sterically hindered by the pyrimidine ring nitrogens, thermodynamically controlled (Minor Product).

Consequently, commercial batches of the 8-nitro isomer are often enriched fractions from the mother liquor of Afatinib intermediate production, requiring rigorous purification.

Sourcing Strategy & Supplier Landscape

Tier 1: Verified Catalog Stockists

These suppliers typically hold stock of the 8-nitro isomer in milligram to gram quantities, suitable for initial SAR screening.

  • Fluorochem (UK/EU):

    • Status: Reliable stockist for fluorinated heterocycles.

    • Product Code: F517555.[2]

    • Advantage:[1][3] Provides H-NMR confirming regiochemistry (distinguishing 8-NO₂ from 6-NO₂).

  • Enamine (Ukraine/Global):

    • Status: Major building block manufacturer.

    • Advantage:[1] Large internal inventory; capability to synthesize analogues on demand.

  • Ambeed (USA):

    • Status: Aggregator with rapid US logistics.

    • Note: Verify batch-specific COA to ensure it is not the 6-nitro isomer labeled generically.[1]

Tier 2: Bulk Manufacturers (Custom Synthesis)

For scale-up (>100g), catalog suppliers are often cost-prohibitive. You must engage CROs with experience in fractional crystallization or regioselective nitration .[1]

  • Recommended CRO Regions: Shanghai & Jiangsu (China), Hyderabad (India).

  • Selection Criteria: Ask potential suppliers, "Do you separate the 8-nitro isomer via chromatography or crystallization, and what is the limit of detection for the 6-nitro isomer?"

Procurement Decision Matrix

ProcurementStrategy Start Requirement: 7-Fluoro-8-nitroquinazolin-4(3H)-one QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 50 Grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 Grams (Process Dev) QtyCheck->LargeScale Catalog Tier 1: Catalog Suppliers (Fluorochem, Enamine) SmallScale->Catalog Custom Tier 2: Custom Synthesis (CROs) LargeScale->Custom QC_Critical CRITICAL QC STEP: Verify Regiochemistry (NOESY/HMBC) Check for 6-NO2 Isomer Catalog->QC_Critical Custom->QC_Critical QC_Critical->Custom Fail (Reprocess) Approve Release for Synthesis QC_Critical->Approve Pass

Figure 1: Strategic sourcing workflow emphasizing the critical quality control gate for isomeric purity.

Quality Assurance Framework

Due to the prevalence of the 6-nitro isomer (CAS 162012-69-3) in the supply chain, standard 1H-NMR is often insufficient if peaks overlap.[1]

Protocol: Isomer Verification
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Differentiation: The 8-nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding (between the nitro group and the N3-H), which increases lipophilicity slightly compared to the 6-nitro variant.[1]

  • NMR Diagnostic:

    • Look for the coupling constants of the aromatic protons.

    • 8-Nitro: The protons at H-5 and H-6 will show ortho-coupling (~9 Hz).[1]

    • 6-Nitro: The protons at H-5 and H-8 are para to each other (small coupling ~2 Hz) or isolated singlets depending on the fluorine coupling.[1] Note: The 8-nitro structure has H-5 and H-6 adjacent, whereas 6-nitro has H-5 and H-8 separated.[1]

Synthetic Utility & Applications

The 7-fluoro-8-nitroquinazolin-4(3H)-one scaffold is a versatile electrophile.[1] The fluorine atom at C-7 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effects of the nitro group at C-8 and the pyrimidine ring.[1]

Mechanistic Pathway: SₙAr Functionalization

The 8-nitro group provides unique steric and electronic properties, often directing nucleophiles to the 7-position with higher regioselectivity than the 6-nitro analogue.[1]

SynthesisPathway Core 7-Fluoro-8-nitro quinazolin-4(3H)-one Intermediate Meisenheimer Complex Core->Intermediate SnAr (Base, Heat) Nucleophile Amine/Thiol (R-NH2 / R-SH) Nucleophile->Intermediate Product 7-Substituted-8-nitro quinazolinone Intermediate->Product - F⁻ Reduction Reduction (Fe/HCl or H2/Pd) Product->Reduction FinalScaffold 7-Substituted-8-amino quinazolinone (Poly-pharmacology Scaffold) Reduction->FinalScaffold

Figure 2: Synthetic utility of the core scaffold.[1] The 7-fluoro position serves as a "handle" for introducing diversity, while the 8-nitro group can be reduced to an aniline for further derivatization (e.g., amide coupling).[1]

Key Applications
  • Kinase Inhibition: Targeting the ATP-binding pocket of EGFR, VEGFR, or PI3K. The 8-position modification can induce a "twist" in the molecule, potentially accessing hydrophobic sub-pockets that planar 6-substituted quinazolines cannot reach.[1]

  • TLR7/8 Agonists: Recent literature suggests 8-substituted quinazolinones can modulate Toll-like receptors, serving as potential vaccine adjuvants or immunotherapeutics.[1]

  • PARP Inhibitors: Analogues where the quinazolinone core mimics the nicotinamide pharmacophore.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: The compound is a nitro-aromatic; while not explicitly explosive, it should be treated with care.[1] Avoid heating dry solids to decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135398496 (7-Fluoroquinazolin-4(3H)-one derivatives). Retrieved from [Link]

  • Rewcastle, G. W., et al. (1996).[4] Tyrosine kinase inhibitors.[5] 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry. (Contextual reference for quinazoline nitration regiochemistry).

  • Al-Sanea, M. M., et al. (2024).[6][7] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[2] Retrieved from [Link]

  • Sova, M., et al. (2025).[8] Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists. European Journal of Medicinal Chemistry. (Highlights recent utility of the scaffold).

Sources

Methodological & Application

Synthesis and Isolation Protocol for 7-Fluoro-8-nitroquinazolin-4(3H)-one: Overcoming Regioselectivity Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one from 2-amino-4-fluorobenzoic acid represents a classic regioselectivity challenge in electrophilic aromatic substitution. While the 6-nitro isomer is the primary intermediate for blockbuster EGFR inhibitors like Afatinib, the 8-nitro isomer is a critical 1 required for pharmaceutical quality control and impurity profiling[1]. This application note provides a self-validating, step-by-step protocol for the synthesis of the quinazolinone core and the subsequent isolation of the target 8-nitro minor isomer.

Mechanistic Rationale: The Regioselectivity Challenge

The2 is heavily influenced by the competing directing effects of the substituents[2]. To synthesize the target compound, the process is divided into two phases: cyclization followed by late-stage nitration.

During the nitration of the intermediate 7-fluoroquinazolin-4(3H)-one, the reaction must proceed in highly acidic media (fuming HNO₃ / conc. H₂SO₄). Under these conditions, the pyrimidine ring is protonated, rendering it a strongly deactivating, meta-directing group. Consequently, the positions ortho and para to the bridgehead carbons (C5 and C8) are strongly deactivated.

Simultaneously, the fluorine atom at C7 acts as an ortho/para director, activating positions C6 and C8. The convergence of these electronic effects, coupled with the severe steric hindrance at C8 (flanked by the fluorine atom and the protonated N1), makes C6 the kinetically and thermodynamically favored site for electrophilic attack. As a result, 7-fluoro-6-nitroquinazolin-4(3H)-one is formed as the major product (>90%), while the target 7-fluoro-8-nitroquinazolin-4(3H)-one is generated as a minor isomer (<10%).

Regioselectivity Data
IsomerSubstitution PositionElectronic Directing EffectsSteric HindranceTypical Yield (%)
6-Nitro (Major)C6Directed by C7-Fluoro (ortho); Least deactivated by protonated pyrimidineLow (Accessible)90 - 95%
8-Nitro (Minor)C8Directed by C7-Fluoro (ortho); Strongly deactivated by adjacent protonated N1High (Between F and N1)5 - 10%

Synthesis Workflow Visualization

Synthesis SM 2-Amino-4-fluorobenzoic acid (Starting Material) Reagent1 Formamidine acetate Reflux, 4-6 h SM->Reagent1 Int1 7-Fluoroquinazolin-4(3H)-one (Intermediate) Reagent1->Int1 Reagent2 Fuming HNO3 / H2SO4 0 °C to 110 °C Int1->Reagent2 Major 7-Fluoro-6-nitroquinazolin-4(3H)-one (Major Product) Reagent2->Major >90% Yield Minor 7-Fluoro-8-nitroquinazolin-4(3H)-one (Target Minor Isomer) Reagent2->Minor <10% Yield

Reaction workflow for the synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one.

Experimental Methodologies

Phase 1: Assembly of the Quinazolinone Core

Objective: Condensation of 2-amino-4-fluorobenzoic acid to yield 7-fluoroquinazolin-4(3H)-one. Causality Insight: Formamidine acetate is selected over traditional reagents like formamide because it acts as a dual carbon-nitrogen donor under milder, self-buffering conditions. The3 in ethanol provides an excellent yield of the quinazolinone core while preventing the premature degradation of the fluorinated starting material[3].

Procedure:

  • Charge a 1 L round-bottom flask with 2-amino-4-fluorobenzoic acid (50.0 g, 322 mmol) and formamidine acetate (67.0 g, 644 mmol, 2.0 equiv).

  • Suspend the reactants in 500 mL of absolute ethanol.

  • Heat the mixture to reflux (approx. 80 °C) and maintain vigorous stirring for 4–6 hours. Monitor the consumption of the starting material via HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature (20–25 °C). The limited solubility of the product in ethanol at this temperature drives the precipitation of 7-fluoroquinazolin-4(3H)-one.

  • Filter the resulting white-to-off-white precipitate, wash with cold ethanol (2 × 50 mL), and dry under vacuum at 50 °C to constant weight.

Phase 2: Electrophilic Aromatic Nitration

Objective: Nitration of 7-fluoroquinazolin-4(3H)-one to generate the isomeric mixture of 6-nitro and 8-nitro derivatives. Causality Insight: The strong deactivating nature of the protonated quinazolinone requires forcing conditions. Subsequent4 forces the substitution on the deactivated ring[4]. The gradual temperature ramp overcomes the high activation energy barrier.

Procedure:

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and an internal thermometer, carefully combine fuming nitric acid (105 mL) and concentrated sulfuric acid (100 mL). Cool the mixture to 0 °C using an ice-salt bath.

  • Add 7-fluoroquinazolin-4(3H)-one (47.4 g, 289 mmol) in small portions over 45 minutes, ensuring the internal temperature does not exceed 10 °C to prevent uncontrolled exotherms and oxidative degradation.

  • Once the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 110 °C. Maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it over 1.5 L of crushed ice with vigorous stirring. The sudden decrease in acid concentration and temperature forces the precipitation of the crude nitrated isomeric mixture.

  • Filter the pale yellow solid, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Phase 3: Chromatographic Isolation of the 8-Nitro Isomer

Objective: Separation of the minor 7-fluoro-8-nitroquinazolin-4(3H)-one from the major 6-nitro API precursor. Causality Insight: The 8-nitro isomer exhibits distinct intramolecular dipole moments and hydrogen-bonding profiles compared to the 6-nitro isomer due to the proximity of the nitro group to the N1 nitrogen. This subtle difference in polarity allows for separation via normal-phase silica gel chromatography.

Procedure:

  • Dissolve the crude isomeric mixture in a minimum volume of a suitable loading solvent (e.g., Dichloromethane/Methanol mixture).

  • Load the solution onto a pre-equilibrated silica gel column (200-400 mesh).

  • Elute using a carefully optimized gradient of Hexane/Ethyl Acetate (starting at 80:20 and gradually increasing polarity).

  • Monitor the fractions via TLC. The 8-nitro isomer typically elutes separately from the more abundant 6-nitro isomer.

  • Pool the fractions containing the pure 8-nitro isomer, concentrate under reduced pressure, and recrystallize from ethanol to yield the highly pure 7-fluoro-8-nitroquinazolin-4(3H)-one reference standard.

References

  • Benchchem. "Troubleshooting guide for the nitration of fluorinated benzoic acids." Benchchem.
  • Chen, Y.-C., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia." Organic Process Research & Development, American Chemical Society.
  • JBUON. "EGFR inhibition studies by hybrid scaffolds for their activity against ovarian cancer." JBUON.
  • ChemScene. "7-Fluoro-8-nitroquinazolin-4-ol Afatinib Impurity." ChemScene.

Sources

Nucleophilic aromatic substitution of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Nucleophilic Aromatic Substitution (


) of 7-Fluoro-8-nitroquinazolin-4(3H)-one: A Comprehensive Guide to Scaffold Functionalization 

Strategic Context & Mechanistic Causality

In the development of targeted therapeutics, particularly kinase inhibitors and PARP inhibitors, the quinazolin-4(3H)-one scaffold serves as a privileged pharmacophore[1]. The strategic functionalization of this core often relies on the precise manipulation of halogenated precursors. Among these, 7-fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) is an exceptionally versatile building block.

The reactivity of this molecule is governed by the principles of physical organic chemistry. Unlike aliphatic nucleophilic substitutions (


/

), the

pathway proceeds via an addition-elimination mechanism. The C7 position of this specific scaffold is highly activated toward nucleophilic attack due to two synergistic electronic effects:
  • The Ortho-Nitro Effect: The strongly electron-withdrawing nitro group (-NO₂) at the 8-position exerts profound inductive (-I) and mesomeric (-M) effects, severely depleting electron density at the adjacent C7 carbon[2].

  • The Heteroaromatic Core: The pyrimidine-fused quinazolinone ring inherently withdraws electron density from the fused benzene ring, further enhancing electrophilicity[1].

Furthermore, in


 reactions, the rate-limiting step is the initial nucleophilic attack to form the intermediate Meisenheimer complex[3]. Consequently, leaving group ability is dictated by electronegativity rather than polarizability. Fluorine is the optimal leaving group; its extreme electronegativity highly polarizes the C-F bond, lowering the activation energy for the nucleophilic attack. Once the Meisenheimer complex is formed (stabilized by the ortho-nitro group), the elimination of the fluoride ion is rapid and irreversible[3].

SNAr_Mechanism SM 7-Fluoro-8-nitroquinazolin-4(3H)-one (Electrophile) MC Meisenheimer Complex (Stabilized by 8-NO2) SM->MC Nucleophilic Attack (Rate-Limiting) Nuc Nucleophile (R-NH2, R-SH, R-OH) Nuc->MC Prod 7-Substituted-8-nitroquinazolin-4(3H)-one (Product) MC->Prod Elimination (Fast) F_ion Fluoride Ion (Leaving Group) MC->F_ion

Figure 1: Mechanistic pathway of SNAr on 7-fluoro-8-nitroquinazolin-4(3H)-one.

Reaction Parameters & Quantitative Reactivity Profiles

The success of the


 reaction heavily depends on the interplay between the nucleophile, the auxiliary base, and the solvent. Polar aprotic solvents (DMF, DMSO, NMP) are mandated because they effectively solvate the transition state and the leaving fluoride ion without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.

The table below summarizes the causality behind parameter selection and the expected quantitative outcomes based on nucleophile classification.

Table 1: Quantitative Reactivity Profile for C7-Fluorine Displacement

Nucleophile ClassExample ReagentOptimal BaseTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
Primary Aliphatic Amine MethylamineDIPEA (1.5 eq)RT1 - 285 - 95High nucleophilicity; minimal steric hindrance allows rapid Meisenheimer formation.
Secondary Aliphatic Amine MorpholineDIPEA (1.5 eq)RT to 402 - 480 - 90Increased steric bulk slightly reduces the rate of attack; mild heating may be required.
Aromatic Amine (Aniline) p-Fluoroanilinengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(2.0 eq)
80 - 1008 - 1260 - 75Delocalization of the nitrogen lone pair reduces nucleophilicity; requires strong base and thermal energy.
Thiol 4-Methoxybenzyl mercaptan

(2.0 eq)
RT1 - 285 - 95Soft nucleophile; requires deprotonation to highly reactive thiolate anion prior to attack.
Alkoxide Sodium methoxideNone (NaOMe is base)0 to RT0.5 - 175 - 85Hard, aggressive nucleophile; reactions are rapid but prone to side-reactions if not temperature-controlled.

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry requires protocols that verify themselves in real-time. The following methodologies are designed with built-in observational and analytical checkpoints to ensure process integrity.

Protocol A: Functionalization with Secondary Aliphatic Amines (e.g., Morpholine)

Objective: Synthesis of 7-morpholino-8-nitroquinazolin-4(3H)-one. Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). This prevents the protonation of morpholine, ensuring the nucleophile remains active throughout the catalytic cycle.

  • Solubilization: Charge a dry, argon-flushed reaction vessel with 7-fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq, 1.0 mmol, 209.1 mg) and anhydrous DMF (5.0 mL, 0.2 M). Stir at ambient temperature.

    • Validation Checkpoint 1 (Visual): The solution must resolve into a clear, pale yellow liquid. Turbidity indicates moisture contamination or degraded starting material.

  • Base Addition: Inject DIPEA (1.5 eq, 1.5 mmol, 261 µL) via syringe.

  • Nucleophile Addition: Add morpholine (1.2 eq, 1.2 mmol, 104 µL) dropwise over 2 minutes.

    • Validation Checkpoint 2 (Visual): Observe a rapid bathochromic shift. The solution will transition from pale yellow to a deep orange/red. This intense coloration is the physical manifestation of the delocalized electrons within the Meisenheimer complex.

  • In-Process Control (IPC): Stir the reaction at 40 °C for 2 hours.

    • Validation Checkpoint 3 (Analytical): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (

      
      ) is <5% by UV integration, and the product peak (
      
      
      
      ) dominates the chromatogram.
  • Quench & Isolation: Pour the mixture into vigorously stirred, ice-cold distilled water (25 mL).

    • Validation Checkpoint 4 (Physical): The sudden shift in solvent polarity will force the hydrophobic product to crash out as a bright yellow precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold water (

    
     mL) to remove residual DMF and DIPEA salts, and dry under high vacuum.
    
Protocol B: Functionalization with Thiols (e.g., 4-Methoxybenzyl mercaptan)

Objective: Synthesis of 7-((4-methoxybenzyl)thio)-8-nitroquinazolin-4(3H)-one[4]. Causality: Thiols are softer nucleophiles and require a stronger inorganic base (


) to generate the highly nucleophilic thiolate anion in situ.
  • Thiolate Generation: Suspend

    
     (2.0 eq, 2.0 mmol, 276 mg) in anhydrous DMF (5.0 mL). Add 4-methoxybenzyl mercaptan (1.1 eq, 1.1 mmol, 154 µL) and stir for 15 minutes at room temperature to ensure complete deprotonation.
    
  • Electrophile Addition: Add 7-fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq, 1.0 mmol, 209.1 mg) in one portion.

    • Validation Checkpoint 1 (Thermal/Visual): The reaction is mildly exothermic. A color shift to deep red will occur immediately upon addition, confirming rapid thiolate attack.

  • In-Process Control (IPC): Stir for 1 hour at room temperature.

    • Validation Checkpoint 2 (Analytical): TLC (Eluent: 50% EtOAc/Hexanes) will show the complete disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active product spot. LC-MS will confirm the mass shift to

      
      .
      
  • Workup: Quench with water (30 mL) and extract with EtOAc (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Workflow Step1 1. Solubilization Dissolve SM in DMF/DMSO (Clear yellow solution) Step2 2. Base Addition Add DIPEA or K2CO3 (1.5 - 2.0 eq) Step1->Step2 Step3 3. Nucleophile Addition Add Amine/Thiol (Observe color shift to deep orange/red) Step2->Step3 IPC {4. In-Process Control (IPC)|LC-MS: Check for [M-F+Nuc]+ TLC: Rf shift} Step3->IPC IPC->Step3 SM > 5% (Continue stirring) Step4 5. Quench & Workup Precipitate with H2O or extract with EtOAc IPC->Step4 SM < 5% (Reaction complete) Step5 6. Isolation Filter precipitate or column chromatography Step4->Step5

Figure 2: Self-validating workflow for the SNAr functionalization of quinazolinones.

References

  • National Institutes of Health (PMC). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).[3] [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).[1] [Link]

  • ResearchGate (MDPI). Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2025).[4][Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Nitration of 7-fluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific rationale for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one, a key intermediate in medicinal chemistry. Quinazolinone scaffolds are central to the development of numerous therapeutics, including multi-kinase inhibitors and antitumor agents.[1][2] The introduction of a nitro group via electrophilic aromatic substitution is a critical step, enabling subsequent functionalization, such as reduction to an amine, which serves as a versatile handle for building molecular complexity.[3][4] This guide offers a robust, field-proven methodology, grounded in established chemical principles, to ensure reliable and reproducible outcomes in the laboratory.

Scientific Principles: Mechanism and Regioselectivity

The nitration of 7-fluoroquinazolin-4(3H)-one is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Generation of the Electrophile

The nitronium ion is generated in situ by the reaction of fuming nitric acid with concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic NO₂⁺ ion.[6][7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Basis of Regioselectivity

The successful synthesis hinges on controlling the position of nitration on the quinazolinone core. The substitution occurs exclusively at the C-6 position, yielding 7-fluoro-6-nitroquinazolin-4(3H)-one.[1][9] This high regioselectivity is governed by the combined electronic effects of the substituents on the bicyclic system.

  • Ring Deactivation: Under the strongly acidic reaction conditions, the nitrogen atoms in the pyrimidinone ring become protonated. This places a positive charge on the heterocyclic ring, strongly deactivating it towards attack by the positively charged nitronium electrophile. Consequently, the substitution is directed to the carbocyclic (benzene) ring.[10]

  • Directing Effects on the Benzene Ring: The benzene ring is influenced by two key factors: the deactivating, fused pyrimidinone ring and the fluorine atom at C-7.

    • Fluorine's Influence: Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution.[11][12] This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the fluorine. Therefore, fluorine is an ortho, para-director.[11][13]

    • Combined Influence: In 7-fluoroquinazolin-4(3H)-one, the position ortho to the fluorine is C-6, and the position meta is C-5. The directing effect of the fluorine atom strongly favors substitution at C-6. This is reinforced by the overall electronic pull of the fused heterocyclic system, which directs away from the C-5 and C-8 positions. The convergence of these electronic influences results in the highly selective formation of the 6-nitro product.[1]

Mechanistic Pathway Overview

The diagram below outlines the key steps in the formation of 7-fluoro-6-nitroquinazolin-4(3H)-one, from the generation of the electrophile to the formation of the final product via a stabilized arenium ion intermediate.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A HNO₃ + H₂SO₄ B Nitronium Ion (NO₂⁺) A->B Protonation & Dehydration C 7-Fluoroquinazolin- 4(3H)-one D Arenium Ion Intermediate (σ-complex) C->D + NO₂⁺ E 7-Fluoro-6-nitroquinazolin- 4(3H)-one D->E - H⁺

Caption: Key stages of the electrophilic aromatic nitration of 7-fluoroquinazolin-4(3H)-one.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
7-Fluoroquinazolin-4(3H)-one≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Fuming Nitric Acid (HNO₃)≥90%Millipore
Glacial Acetic AcidACS GradeVWR
Deionized WaterType II or better-
Crushed Ice--
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Heating mantle with controller--
Büchner funnel and filter flask--
Critical Safety Precautions
  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin or eyes.

  • Toxic Fumes: Fuming nitric acid releases toxic nitrogen oxides. This entire procedure must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton™).

  • Quenching: The addition of the acidic reaction mixture to ice-water is highly exothermic. Perform this step slowly and carefully behind a blast shield if possible.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully combine concentrated sulfuric acid (50 mL) and fuming nitric acid (50 mL).

  • Substrate Addition: To the stirred acid mixture, add 7-fluoroquinazolin-4(3H)-one (e.g., 23.7 g, 0.144 mol) in portions.

  • Reaction: Heat the resulting mixture to 100 °C (373 K) using a heating mantle. Maintain this temperature with stirring for 1 hour.[1] The solution should be monitored for color changes.

  • Work-up and Precipitation: After 1 hour, remove the flask from the heat and allow it to cool slightly for a few minutes. Carefully and slowly pour the warm reaction mixture onto a large beaker containing crushed ice and water (approx. 750 mL). A yellow precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acids.

  • Purification: The crude product, 7-fluoro-6-nitroquinazolin-4(3H)-one, can be purified by recrystallization. Transfer the solid to a suitable flask and add a minimal amount of boiling glacial acetic acid to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[1]

Experimental Workflow Diagram

Workflow start Start reagents Combine Conc. H₂SO₄ & Fuming HNO₃ start->reagents add_substrate Add 7-Fluoroquinazolin- 4(3H)-one reagents->add_substrate heat Heat at 100 °C for 1 hour add_substrate->heat quench Pour onto Ice-Water heat->quench filter Filter & Wash Crude Product quench->filter recrystallize Recrystallize from Acetic Acid filter->recrystallize end End: Purified Product recrystallize->end

Caption: A step-by-step workflow for the synthesis and purification of 7-fluoro-6-nitroquinazolin-4(3H)-one.

Product Characterization and Validation

To confirm the identity, structure, and purity of the synthesized 7-fluoro-6-nitroquinazolin-4(3H)-one, a suite of analytical techniques should be employed.

ParameterMethodExpected Outcome
Identity Mass Spectrometry (e.g., ESI-MS)Detection of the molecular ion corresponding to the product's mass (C₈H₄FN₃O₃). Expected [M-H]⁻ at m/z 208.02 or [M+H]⁺ at m/z 210.03.
Structure ¹H, ¹³C, ¹⁹F NMR Spectroscopy¹H NMR: Two singlets (or narrow doublets due to ⁴J F-H coupling) in the aromatic region for H-5 and H-8. Disappearance of the H-6 signal. ¹⁹F NMR: A singlet for the fluorine atom.
Functional Groups FT-IR SpectroscopyCharacteristic peaks for N-H stretch, C=O stretch (amide), and symmetric/asymmetric N-O stretches of the nitro group.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak in the chromatogram.
Purity Melting Point AnalysisA sharp melting point consistent with literature values.

References

  • Vaia. (n.d.). Directing Influence of Halogens. Retrieved from Vaia. [Link]

  • Li, Y., Wang, P., & Zhu, H. (2010). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Published by the National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Nitration of 4(3H)-quinazolinone 39. Retrieved from ResearchGate. [Link]

  • SciSpace. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from SciSpace. [Link]

  • National Institutes of Health. (n.d.). 7-Nitroquinazolin-4(3H)-one. Retrieved from NIH. [Link]

  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from MDPI. [Link]

  • A patent for a synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from Master Organic Chemistry. [Link]

  • National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from NIH. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.2: Other Aromatic Substitutions. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2019, January 3). Nitration of aromatic compounds. Retrieved from YouTube. [Link]

  • Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Kimyo va farmatsevtika jurnali, 1(1). [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from Master Organic Chemistry. [Link]

Sources

Application Note: 7-Fluoro-8-nitroquinazolin-4(3H)-one as a Versatile Building Block for Polyfunctionalized Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the quinazoline core is a privileged scaffold, most notably recognized in the development of irreversible epidermal growth factor receptor (EGFR) inhibitors such as Afatinib and Gefitinib[1]. While the 6-nitroquinazoline isomer is the canonical starting point for Afatinib[2], its structural analog, 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) , offers a unique, orthogonal reactivity profile[3].

This application note provides a comprehensive guide to leveraging this specific isomer as a trifunctional building block. By exploiting the distinct electronic environments of the C4-lactam, C7-fluoro, and C8-nitro groups, researchers can execute highly regioselective functionalizations. This enables the rapid assembly of complex kinase inhibitors and novel tricyclic heterocycles (e.g., imidazo[4,5-h]quinazolines) without the need for exhaustive chromatographic purifications[4].

StructuralMapping Core 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) C4 Site 1: C4-Lactam Activation via POCl3 (Cross-coupling/Amination) Core->C4 Electrophilic Center C7 Site 2: C7-Fluoro SNAr highly activated by ortho-Nitro Core->C7 Nucleophilic Attack C8 Site 3: C8-Nitro Reduction to Amine (Enables Annulation) Core->C8 Masked Nucleophile

Structural mapping of 7-Fluoro-8-nitroquinazolin-4(3H)-one highlighting its three reactive centers.

Mechanistic Rationale & Reactivity Profiling

To successfully manipulate this scaffold, one must understand the causality behind its reactivity. The synthesis is designed as a self-validating system where each transformation logically sets up the next.

  • Site 1: The C4-Lactam (Electrophilic Activation) The amide carbonyl at C4 exists in tautomeric equilibrium with its 4-hydroxy form. Treatment with phosphorus oxychloride (POCl₃) converts this site into a highly electrophilic 4-chloroquinazoline. Because the pyrimidine ring is profoundly electron-deficient, this C4-chloride is the most reactive site on the molecule toward soft and hard nucleophiles (such as anilines), allowing for selective functionalization before touching the C7 position[1].

  • Site 2: The C7-Fluoro (Nucleophilic Aromatic Substitution - SₙAr) Fluorine is an exceptional leaving group in SₙAr reactions. Its reactivity is exponentially enhanced in this molecule because it is positioned ortho to the strongly electron-withdrawing C8-nitro group. During nucleophilic attack (e.g., by an alkoxide or amine), the resulting Meisenheimer complex is deeply stabilized by the nitro group's inductive and resonance effects, allowing for mild reaction conditions[4].

  • Site 3: The C8-Nitro (Masked Amine & Annulation Anchor) Beyond activating the C7-fluoro group, the C8-nitro acts as a masked primary amine. Following C7 substitution, selective reduction of the nitro group yields an ortho-amino motif relative to the newly installed C7 substituent. If the C7 substituent contains a nucleophilic heteroatom, this geometric arrangement perfectly primes the molecule for intramolecular cyclization (annulation) to form tricyclic systems.

Experimental Workflows & Protocols

The following step-by-step methodologies are engineered to minimize side reactions and provide clear visual or analytical feedback during execution.

Protocol A: C4-Activation and Amination

Objective: Convert the lactam to a 4-chloro intermediate, followed by cross-coupling with an aniline. Causality & Validation: POCl₃ acts as both solvent and reagent. Catalytic DMF is added to generate the Vilsmeier-Haack reagent, which significantly accelerates chlorination. Azeotropic removal of residual POCl₃ with toluene is critical; failing to do so results in the formation of HCl upon subsequent solvent addition, which prematurely hydrolyzes the delicate 4-chloro intermediate back to the starting lactam.

  • Chlorination: Suspend 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) in neat POCl₃ (10 volumes). Add anhydrous DMF (0.1 eq) dropwise.

  • Heating: Reflux the mixture at 100 °C for 3 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting lactam is highly fluorescent under 254 nm UV, whereas the 4-chloro intermediate appears as a dark, non-fluorescent spot.

  • Concentration: Cool to room temperature and concentrate in vacuo. Add anhydrous toluene (5 volumes) and evaporate again to azeotropically remove trace POCl₃.

  • Amination: Dissolve the crude 4-chloro intermediate in anhydrous isopropanol (iPrOH). Add the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Isolation: Heat at 80 °C for 4 hours. Upon cooling to 0 °C, the 4-amino product typically precipitates. Filter, wash with cold iPrOH, and dry under vacuum.

Protocol B: Regioselective C7-SₙAr with Alcohols/Amines

Objective: Displace the C7-fluorine with a nucleophile (e.g., (S)-tetrahydrofuran-3-ol)[2]. Causality & Validation: For alkoxides, sodium hydride (NaH) is required to generate the highly nucleophilic oxygen species. This must be done at 0 °C to prevent the thermal degradation of DMF and to avoid runaway exothermic reactions upon the addition of the highly activated quinazoline core.

  • Nucleophile Activation: In an oven-dried flask, dissolve the alcohol (1.2 eq) in anhydrous DMF. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Self-Validation: Hydrogen gas evolution serves as a visual indicator of successful alkoxide formation. Stir for 30 minutes until bubbling ceases.

  • Substitution: Dropwise, add a solution of the 4-amino-7-fluoro-8-nitroquinazoline intermediate (1.0 eq) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water. The product will precipitate as a yellow solid. Filter, wash extensively with water to remove DMF, and dry.

Protocol C: Nitro Reduction and Tricyclic Annulation

Objective: Reduce the C8-nitro to an amine and cyclize with the C7-substituent. Causality & Validation: Iron powder and ammonium chloride (NH₄Cl) are selected over palladium-catalyzed hydrogenation to strictly avoid the hydrodehalogenation of aryl chloride moieties typically present on the C4-aniline substituent.

  • Reduction: Dissolve the C7-substituted-8-nitroquinazoline in a mixture of EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and NH₄Cl (2.0 eq).

  • Heating: Reflux at 80 °C for 2 hours. Self-Validation: The reaction undergoes a distinct color change from bright yellow (nitro species) to pale off-white/brown (amino species + iron oxides).

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove finely divided iron oxides that can trap the product. Concentrate the filtrate to yield the 8-amino intermediate.

  • Annulation: Suspend the intermediate in excess triethyl orthoformate (HC(OEt)₃) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux at 120 °C for 12 hours.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the final tricyclic scaffold.

SyntheticWorkflow SM 7-Fluoro-8-nitroquinazolin-4(3H)-one Step1 Protocol A: Chlorination & Amination (POCl3, then Ar-NH2) SM->Step1 Int1 4-(Arylamino)-7-fluoro-8-nitroquinazoline Step1->Int1 High Yield (>85%) Step2 Protocol B: C7-SNAr (Nu-H, Base, DMF) Int1->Step2 Nucleophilic Substitution Int2 4-(Arylamino)-7-(Nu)-8-nitroquinazoline Step2->Int2 Regioselective Step3 Protocol C: Reduction & Annulation (Fe/NH4Cl, then HC(OEt)3) Int2->Step3 Nitro Reduction & Cyclization Final Tricyclic Heterocycle (e.g., Imidazo[4,5-h]quinazoline) Step3->Final Scaffold Assembly

Divergent synthetic workflow for polyfunctionalizing the quinazoline core into tricyclic scaffolds.

Quantitative Data Summaries

The table below summarizes the expected yields, reaction conditions, and key analytical markers for tracking the success of each transformation.

Reaction StepTransformationReagents & ConditionsTypical YieldKey Analytical Marker (LCMS / NMR)
Protocol A Lactam to 4-Amino1. POCl₃, DMF (cat.), 100 °C2. Ar-NH₂, DIPEA, iPrOH, 80 °C80–88%Loss of lactam NH (~12.0 ppm) in ¹H NMR; [M+H]⁺ shift corresponding to aniline mass.
Protocol B C7-Fluoro SₙArNu-H (Amine/Alcohol), Base (K₂CO₃ or NaH), DMF, 0 °C to RT75–90%Disappearance of C7-F coupling in ¹³C/¹⁹F NMR; Upfield shift of the C6-H proton.
Protocol C Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O (4:1), 80 °C85–95%Appearance of broad -NH₂ singlet (~5.5 ppm); [M+H]⁺ decreases by exactly 30 Da.
Protocol C AnnulationHC(OEt)₃, p-TsOH (cat.), 120 °C65–80%Appearance of distinct imidazole/pyrimidine C-H singlet (~8.5 ppm) in ¹H NMR.

References

1.[3] Fluorochem. "7-Fluoro-8-nitroquinazolin-4(3H)-one - Fluorochem: CAS 1027929-81-2". Source: fluorochem.co.uk. URL: 2.[1] Pawan Kumar, et al. "A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate". Source: syncsci.com. URL: 3.[4] Atlantis Press. "Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine". Source: atlantis-press.com. URL: 4.[2] Google Patents. "US20160083373A1 - Method for preparing afatinib and intermediate thereof". Source: google.com. URL:

Sources

Application Notes and Protocols: Selective Reduction of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the selective reduction of the nitro group in 7-Fluoro-8-nitroquinazolin-4(3H)-one to synthesize the versatile intermediate, 8-Amino-7-fluoroquinazolin-4(3H)-one. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. This document explores and compares several prevalent reduction methodologies, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions. For each method, we delve into the underlying chemical principles, operational advantages and disadvantages, and safety considerations. Detailed, step-by-step protocols are provided to guide researchers in executing these transformations efficiently and safely in a laboratory setting.

Introduction: The Synthetic Importance of 8-Amino-7-fluoroquinazolin-4(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted compound of this reduction, 8-Amino-7-fluoroquinazolin-4(3H)-one, is a key building block in the synthesis of a new generation of pharmaceuticals. The strategic placement of the amino group at the 8-position, along with the fluorine atom at the 7-position, allows for further chemical modifications to modulate the biological activity and pharmacokinetic properties of the final drug candidates. For instance, derivatives of this compound have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology. The successful and high-yielding synthesis of this amino-quinazolinone is therefore a pivotal step in the drug discovery and development pipeline.

Methodologies for Nitro Group Reduction: A Comparative Analysis

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the choice of the reducing agent and reaction conditions is critical to ensure high yield and chemoselectivity, especially in the presence of other functional groups. Below, we discuss the most relevant methods for the reduction of 7-Fluoro-8-nitroquinazolin-4(3H)-one.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often highly efficient method for the reduction of nitro groups.[1] This technique typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[1]

Mechanism: The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is adsorbed and activated. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, ultimately leading to the formation of the amine and water.

Advantages:

  • High Yields and Clean Reactions: Catalytic hydrogenation often provides excellent yields with minimal side products.

  • Scalability: The process is generally scalable for industrial production.

Disadvantages:

  • Specialized Equipment: Requires high-pressure hydrogenation reactors and proper handling of flammable hydrogen gas.[2][3]

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use, and requires careful handling under a wet or inert atmosphere.[4][5][6]

  • Chemoselectivity: While generally selective for nitro groups, other functional groups such as alkenes or alkynes can also be reduced. Dehalogenation can be a concern with Pd/C, though Raney nickel is often a better choice to avoid this.[1]

Transfer Hydrogenation

Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas.[7][8][9] This method utilizes a hydrogen donor molecule, such as ammonium formate, in the presence of a catalyst, typically Pd/C.[7][8][9][10]

Mechanism: In the presence of the palladium catalyst, ammonium formate decomposes to generate hydrogen in situ, which then reduces the nitro group on the catalyst surface.[10]

Advantages:

  • Enhanced Safety: Avoids the hazards associated with handling gaseous hydrogen.[7][8][9]

  • Mild Reaction Conditions: Reactions are often carried out at or near room temperature and atmospheric pressure.

  • Good Chemoselectivity: This method is known for its good functional group tolerance.[10][11]

Disadvantages:

  • Stoichiometric Reagents: Requires the use of a stoichiometric amount of the hydrogen donor.

  • Workup: The workup may involve the removal of byproducts from the hydrogen donor.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and robust method for nitro group reduction. Common systems include tin(II) chloride (SnCl₂) in an acidic medium and iron (Fe) powder with an acid like acetic acid or an ammonium salt.[12][13]

2.3.1. Tin(II) Chloride (SnCl₂)

Mechanism: SnCl₂ acts as a reducing agent, undergoing oxidation from Sn(II) to Sn(IV) while reducing the nitro group. The reaction proceeds through a series of electron and proton transfers.[14][15]

Advantages:

  • High Chemoselectivity: SnCl₂ is highly selective for the reduction of nitro groups in the presence of other reducible functionalities like carbonyls, esters, and nitriles.[14][16][17]

  • Mild Conditions: The reaction can often be performed at room temperature or with gentle heating.

Disadvantages:

  • Stoichiometric Metal Waste: The reaction generates stoichiometric amounts of tin salts, which can be problematic for disposal and product purification.[14]

  • Difficult Workup: The removal of tin salts during workup can be challenging, often requiring careful pH adjustment to precipitate and filter off tin hydroxides.[14][18][19]

2.3.2. Iron (Fe) in Acidic Medium

Mechanism: Metallic iron in the presence of an acid (e.g., acetic acid or hydrochloric acid) reduces the nitro group. The iron is oxidized to iron(II) and iron(III) species.

Advantages:

  • Cost-Effective and Environmentally Benign: Iron is inexpensive and has low toxicity.[20]

  • High Selectivity: This method is well-regarded for its chemoselectivity.[12][21]

Disadvantages:

  • Heterogeneous Reaction: The reaction can sometimes be slow due to its heterogeneous nature.

  • Workup Challenges: The workup involves the removal of large quantities of iron sludge, which can be difficult to filter.[22]

Comparative Summary of Reduction Methods
Method Reagents Advantages Disadvantages Safety Considerations
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh yields, clean reactions, scalable.[1]Requires high-pressure equipment, pyrophoric catalyst, potential for dehalogenation.[2][3][4]Handling of flammable H₂ gas and pyrophoric catalysts.[2][4][5][6]
Transfer Hydrogenation HCOONH₄, Pd/CSafer than H₂ gas, mild conditions, good chemoselectivity.[7][8][9][10][11]Stoichiometric hydrogen donor, potential workup complications.Standard laboratory precautions.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Acid (e.g., HCl)High chemoselectivity, mild conditions.[14][16][17]Stoichiometric tin waste, difficult workup.[14][18][19]Corrosive acid, tin compounds can be toxic.
Iron Reduction Fe powder, Acid (e.g., AcOH)Inexpensive, low toxicity, high selectivity.[12][20][21]Heterogeneous reaction, difficult filtration of iron sludge.[22]Flammable solvents, handling of fine iron powder.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol outlines the reduction of 7-Fluoro-8-nitroquinazolin-4(3H)-one using catalytic hydrogenation with Pd/C.

Materials:

  • 7-Fluoro-8-nitroquinazolin-4(3H)-one

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Reagent Charging: In a fume hood, charge the hydrogenation vessel with 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) and the solvent (e.g., Ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight, 50% wet) to the reaction mixture. Caution: Wet Pd/C is less pyrophoric than dry, but should still be handled with care.[2][4]

  • System Purge: Seal the vessel and connect it to a gas manifold. Purge the system by pressurizing with nitrogen and then venting (repeat 3 times) to remove all oxygen.[3]

  • Hydrogenation: Purge the vessel with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and heat if necessary. Monitor the reaction progress by observing the hydrogen uptake or by TLC/LC-MS analysis of aliquots (after safely depressurizing and purging with nitrogen).

  • Reaction Completion: Once the reaction is complete, stop the stirring and cool to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[3]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[4] Keep it wet with solvent or water.[2]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 8-Amino-7-fluoroquinazolin-4(3H)-one. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol describes a safer alternative to high-pressure hydrogenation.

Materials:

  • 7-Fluoro-8-nitroquinazolin-4(3H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) in Methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the stirring solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[17]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water, and the organic layer washed, dried, and concentrated to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 3: Reduction using Tin(II) Chloride

This protocol is suitable for small-scale synthesis and when high chemoselectivity is required.

Materials:

  • 7-Fluoro-8-nitroquinazolin-4(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Precipitation of Tin Salts: Slowly add a cold solution of NaOH or NaHCO₃ with vigorous stirring to precipitate the tin salts as tin hydroxides. Adjust the pH to be slightly basic (pH 7-8).[17][18]

  • Filtration and Extraction: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude amine.

  • Purification: Purify the resulting amine if necessary.

Protocol 4: Reduction using Iron in Acidic Medium

This protocol is a cost-effective method for the reduction.

Materials:

  • 7-Fluoro-8-nitroquinazolin-4(3H)-one

  • Iron powder (Fe)

  • Acetic acid (AcOH) or Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (5-10 eq) and acetic acid (or ammonium chloride) to the suspension.[18][23]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol or ethyl acetate.[18]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a basic solution (e.g., saturated NaHCO₃) to remove residual acid. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualization of Experimental Workflow

General Workflow for Nitro Group Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Nitro Compound in Solvent add_reagents Add Reducing Agent & Catalyst start->add_reagents react Heat / Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench filter Filter (remove catalyst/salts) quench->filter extract Extraction filter->extract purify Purification (Crystallization / Chromatography) extract->purify end Isolated Amine Product purify->end

Caption: Generalized experimental workflow for nitro group reduction.

Decision-Making for Method Selection

G start Start: Reduction of 7-Fluoro-8-nitroquinazolin-4(3H)-one q_pressure High-Pressure Equipment Available? start->q_pressure q_metal Concerned about Metal Waste? q_pressure->q_metal No cat_hydro Catalytic Hydrogenation (Protocol 1) q_pressure->cat_hydro Yes transfer_hydro Transfer Hydrogenation (Protocol 2) q_metal->transfer_hydro Yes sncl2_red SnCl₂ Reduction (Protocol 3) q_metal->sncl2_red No fe_red Fe Reduction (Protocol 4) sncl2_red->fe_red Alternative

Caption: Decision tree for selecting a nitro reduction method.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Reaction - Insufficient amount of reducing agent/catalyst.- Deactivated catalyst.- Low reaction temperature or time.- Increase the equivalents of the reducing agent.- Use fresh catalyst.- Increase the reaction temperature and/or extend the reaction time.
Side Product Formation (e.g., Dehalogenation) - Catalyst choice (e.g., Pd/C can cause dehalogenation).- Over-reduction.- Switch to a different catalyst (e.g., Raney Nickel or Platinum on carbon).- Use a milder reducing agent like SnCl₂.[11]- Carefully monitor the reaction to avoid over-reduction.
Low Isolated Yield - Product loss during workup (e.g., co-precipitation with metal salts).- Inefficient extraction.- For metal-mediated reductions, ensure complete precipitation and thorough washing of the metal salts.- Perform multiple extractions with an appropriate solvent.
Difficulty Filtering Metal Salts (Fe or Sn) - Formation of a gelatinous precipitate.- Filter the reaction mixture while hot.- Dilute the mixture with more solvent before filtration.- Use a larger filter funnel with a thick pad of Celite®.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] Ensure all equipment is properly grounded to prevent static discharge.[2] Handle pyrophoric catalysts with extreme care, keeping them wet and under an inert atmosphere.[2][4][6]

  • Metal Reductions: Reactions involving acids should be handled with care. Quenching of these reactions can be exothermic.

Conclusion

The reduction of 7-Fluoro-8-nitroquinazolin-4(3H)-one to 8-Amino-7-fluoroquinazolin-4(3H)-one is a crucial synthetic step that can be achieved through several reliable methods. The choice of methodology depends on the available equipment, scale of the reaction, and sensitivity of other functional groups. Catalytic hydrogenation offers high efficiency for large-scale synthesis but requires specialized equipment and stringent safety protocols. Transfer hydrogenation provides a safer and more convenient alternative for laboratory-scale synthesis. Metal-mediated reductions, particularly with SnCl₂ or Fe, are robust and highly chemoselective methods, though they present challenges in the workup and disposal of metal byproducts. By following the detailed protocols and considering the comparative analysis provided in these application notes, researchers can confidently select and execute the most suitable method for their specific needs.

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation SOP.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC.
  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
  • VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV.
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate.
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Standard Operating Procedures. The Sarpong Group.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Synthetic Communications, 37(16).
  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Nitro Reduction - SnCl2. Common Organic Chemistry.
  • Nitro Reduction - Common Conditions.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2022). Zeitschrift fur Naturforschung C, 78(3-4).
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI.
  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).

Sources

Reaction conditions for amine displacement of fluorine in quinazolinones

Application Note: Optimization of Strategies for Fluoro-Quinazolinone Scaffolds

Executive Summary & Strategic Importance

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib) and GPCR modulators.[1] While functionalization at the C2 and C3 positions is synthetically trivial, introducing substituents on the benzenoid ring (C5–C8) is critical for tuning lipophilicity and metabolic stability.

This guide focuses on the Nucleophilic Aromatic Substitution (


)



1
Why This Matters
  • Regiocontrol: Fluorine directs nucleophilic attack more strongly than other halogens due to high electronegativity.

  • Atom Economy: Direct displacement avoids metal-catalyzed cross-coupling (Buchwald-Hartwig), reducing trace metal contamination in API (Active Pharmaceutical Ingredient) synthesis.[1]

  • Scope: Applicable to both primary/secondary amines and anilines.

Mechanistic Principles & Causality

To optimize this reaction, one must understand that it does not follow a concerted pathway. It proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

The Fluorine Advantage

In

  • Inductive Effect (-I): Fluorine is the most electronegative element.[1] It strongly withdraws electron density from the ring carbon, significantly lowering the energy of the LUMO and stabilizing the anionic Meisenheimer intermediate.

  • Result:

    
    .[2] Although the C-F bond is strong, its breaking occurs in the fast, non-rate-determining elimination step.
    
Mechanistic Pathway Visualization

SNAr_Mechanismcluster_0Step 1: Addition (RDS)cluster_1Step 2: Elimination (Fast)ReactantsFluoro-Quinazolinone+ Amine (Nu-H)TS1Transition State 1Reactants->TS1High EaIntermediateMeisenheimerComplex (σ-complex)TS1->IntermediateTS2Transition State 2Intermediate->TS2Low EaNoteKey Insight: Fluorine stabilizesthe Intermediate via -I effect,accelerating Step 1.Intermediate->NoteProductsAmino-Quinazolinone+ HF (scavenged)TS2->Products

Figure 1: Energy landscape of the

1

Critical Reaction Parameters

Success depends on three variables: Solvent Polarity, Base Strength, and Energy Input.

Solvent Selection

The choice of solvent dictates the "nakedness" of the nucleophile.

Solvent ClassExamplesSuitabilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMP, DMAcExcellent Solvates cations (

,

) well but leaves the amine/anion "naked" and highly reactive.[1]
Protic Ethanol, Water, TFEPoor to Moderate Hydrogen bonding forms a "cage" around the nucleophile, reducing reactivity. Exception: Microwave conditions (see Protocol B).
Non-polar Toluene, DCMPoor Insoluble to polar intermediates; requires Phase Transfer Catalysts (PTC).
Base Selection

The reaction generates HF. A base is required to scavenge the acid and, in the case of amine salts, to liberate the free base.

  • Inorganic Carbonates (

    
    , 
    
    
    ):
    Preferred. Cesium is particularly effective ("Cesium Effect") due to its large ionic radius, which forms loose ion pairs, increasing nucleophile solubility in organic solvents.
  • Organic Bases (TEA, DIPEA): Useful for lower temperature reactions but can act as nucleophiles themselves or cause purification issues.

Experimental Protocols

Protocol A: Thermal Displacement (Scale-Up Friendly)

Best for: Large batches, substrates with moderate solubility, and robust starting materials.[1]

Reagents:

  • Substrate: 7-Fluoroquinazolin-4(3H)-one (1.0 equiv)[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.2 – 1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMSO (anhydrous) [Concentration: 0.5 M][1]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add the fluoro-quinazolinone,

    
    , and DMSO. Stir for 5 minutes to ensure dispersion.
    
  • Nucleophile: Add the amine dropwise at room temperature.

  • Reaction: Heat the mixture to 100–120 °C . Monitor by TLC or LC-MS every hour.

    • Note: Reaction times vary from 2 to 12 hours depending on steric hindrance.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into Ice-Water (10x reaction volume) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water (to remove DMSO/salts), and dry under vacuum.

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMSO), dry over

    
    , and concentrate. Recrystallize from EtOH/Water if necessary.
    
Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, sluggish amines, and "Green Chemistry" compliance.[1]

Reagents:

  • Substrate: 7-Fluoroquinazolin-4(3H)-one (1.0 equiv)[1]

  • Nucleophile: Amine (2.0 equiv)[1]

  • Solvent: Water or Ethanol [Concentration: 0.2 M][1]

  • Additive: None (Amine acts as base) or catalytic DIPEA.

Procedure:

  • Setup: Use a dedicated microwave reaction vial (e.g., 10 mL crimp-top).

  • Loading: Add substrate, amine, and solvent.[3][4] Cap the vial.

  • Irradiation:

    • Temperature: 140–160 °C

    • Pressure Limit: 15 bar

    • Time: 10–20 minutes

    • Rationale: Water at high temperature/pressure (near critical point) changes dielectric properties, acting more like an organic solvent while facilitating proton transfer.

  • Workup: Cool the vial. The product often crystallizes directly from the reaction mixture upon cooling. Filter and wash with cold ethanol.

Workflow & Decision Logic

Use the following logic tree to determine the optimal pathway for your specific substrate.

Optimization_WorkflowStartStart: Fluoro-Quinazolinone SubstrateSolubilityIs Substrate Soluble in EtOH?Start->SolubilityMW_PathProtocol B: Microwave(Solvent: EtOH/H2O)Solubility->MW_PathYes (Green Route)Thermal_PathProtocol A: Thermal(Solvent: DMSO/DMF)Solubility->Thermal_PathNo (Standard Route)Check_AmineIs Amine Volatile?Thermal_Path->Check_AmineSealed_TubeUse Sealed Tube/Pressure VialCheck_Amine->Sealed_TubeYes (e.g. Methylamine)Open_FlaskStandard RefluxCheck_Amine->Open_FlaskNo (e.g. Morpholine)

Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, look for these indicators:

  • Color Change: The reaction mixture often turns from pale yellow to deep orange/brown upon formation of the Meisenheimer complex, then lightens upon completion.

  • LC-MS Monitoring:

    • Target: Look for [M+Amine-HF+H]+.

    • Common Side Product: Hydrolysis of the fluorine to a phenol ([M-F+OH]+). This occurs if the solvent is "wet" (contains water) and the temperature is too high. Fix: Dry DMSO over molecular sieves or switch to anhydrous DMF.

  • Regioselectivity: If the substrate has a Chlorine at C4 and a Fluorine at C7:

    • Room Temp: The C4-Cl will displace first (unless the C7-F is heavily activated by nitros).[1]

    • High Temp:[1] Both may react.[4]

    • Strategy: If you need to retain C4-Cl, perform the reaction at -10°C to 0°C.[1]

References

  • Gefitinib Synthesis & Quinazoline Chemistry

    • Title: A New Synthesis of Gefitinib.[5][6]

    • Source: Synlett (2019).[5]

    • URL:[Link][1]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry (2020).
    • URL:[Link]

  • SNAr Mechanism & Solvent Effects

    • Title: Effects of Ion and Protic Solvent on Nucleophilic Arom

      
      ) Reactions.[7]
      
    • Source: ResearchG
    • URL:[Link]

  • Photoredox Catalysis (Advanced Alternative)

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[8]

    • Source: NIH / PubMed Central (2020).
    • URL:[Link]

Application Note: High-Fidelity Synthesis of 8-Amino-4-Anilinoquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The 4-anilinoquinazoline pharmacophore is the structural anchor for multiple generations of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] While 6- and 7-substituted variants are commercially dominant, 8-substituted derivatives are increasingly critical for overcoming acquired resistance (e.g., T790M mutations) and improving aqueous solubility via solvent-exposed vectors.

This guide details the synthesis of 4-anilino-8-aminoquinazoline derivatives starting from 8-nitroquinazolin-4(3H)-one . Unlike standard protocols, this workflow addresses the specific electronic and steric challenges imposed by the peri-nitro group at the 8-position, ensuring high yields and minimizing side reactions during the critical reduction phase.

Synthetic Pathway Visualization

The following workflow illustrates the three-stage transformation: Activation , Coupling , and Chemoselective Reduction .

G Start 8-Nitroquinazolin-4(3H)-one (Starting Material) Step1 Step 1: Activation (Chlorination) Start->Step1 POCl3, DIPEA Reflux Inter1 4-Chloro-8-nitroquinazoline (Unstable Intermediate) Step1->Inter1 Isolate/Use Immediately Step2 Step 2: S_NAr Coupling (Aniline Addition) Inter1->Step2 Ar-NH2, iPrOH Reflux Inter2 4-Anilino-8-nitroquinazoline (Precipitate) Step2->Inter2 Filtration Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl) Inter2->Step3 Fe(0), EtOH/H2O Avoid H2/Pd if Halogens present Final 8-Amino-4-anilinoquinazoline (Target Scaffold) Step3->Final Purification

Figure 1: Strategic workflow for the conversion of 8-nitro precursors to 8-amino-4-anilinoquinazolines. Colors denote process stages: Blue (Start/End), Red (Activation), Green (Coupling), Yellow (Intermediates).

Detailed Experimental Protocols

Stage 1: C-4 Activation (Chlorination)

Objective: Convert the tautomeric amide to the electrophilic imidoyl chloride. Challenge: The 8-nitro group is electron-withdrawing, theoretically activating C-4, but it also creates steric bulk near N-1. Standard neat POCl3 reflux often leads to incomplete conversion or "tarring" due to high temperatures required for the unactivated substrate.

Optimized Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Reagents: Charge 8-nitroquinazolin-4(3H)-one (1.0 equiv) and anhydrous toluene (5-10 volumes).

  • Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Mechanistic Insight: The base facilitates the initial phosphorylation of the lactam oxygen at lower temperatures, preventing the formation of unreactive dimers often seen in neat POCl3 reactions [1].

  • Chlorination: Add POCl3 (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat to 90°C for 3-5 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Self-Validation: The suspension should clarify to a homogenous dark solution.

  • Workup (Critical Safety): Cool to RT. Remove volatiles in vacuo. Redissolve residue in DCM and pour slowly into a rapidly stirring mixture of ice/sat. NaHCO3.

    • Note: Maintain pH > 7 to prevent hydrolysis of the reactive chloride back to the starting quinazolinone.

  • Isolation: Dry organic layer (Na2SO4) and concentrate.[2] Use immediately in Stage 2. Do not store.

Stage 2: SNAr Coupling

Objective: Install the aniline pharmacophore. Challenge: Nucleophilic aromatic substitution. The 8-nitro group enhances electrophilicity at C-4, making this reaction faster than with unsubstituted quinazolines.

Optimized Protocol:

  • Solvent Selection: Use Isopropanol (IPA) or 2-Butanol .

    • Reasoning: These solvents allow the reaction to proceed at reflux (82-100°C) and, crucially, the product (usually the HCl salt) is insoluble in them, driving the reaction to completion via precipitation.

  • Procedure: Dissolve the crude 4-chloro-8-nitroquinazoline (1.0 equiv) in IPA (10 volumes). Add the substituted aniline (1.1 equiv).

  • Reaction: Reflux for 2-4 hours.

    • Visual Check: A yellow/orange precipitate (the hydrochloride salt) should begin forming within 30 minutes.

  • Isolation: Cool to room temperature. Filter the precipitate.[3][4] Wash the cake with cold IPA and Et2O to remove unreacted aniline and impurities.

  • Free Basing (Optional but Recommended): Suspend the salt in EtOAc/Water, basify with NaHCO3, and extract. This ensures the subsequent reduction step is not inhibited by excess acid.

Stage 3: Chemoselective Nitro Reduction

Objective: Reduce the 8-NO2 group to 8-NH2 without dehalogenating the aniline ring. Challenge: Many EGFR inhibitors contain fluoro- or chloro-anilines (e.g., 3-chloro-4-fluoroaniline). Standard Catalytic Hydrogenation (H2, Pd/C) poses a high risk of hydrodehalogenation (stripping the Cl/F atoms), destroying biological activity.

Protocol (Fe/NH4Cl Method):

  • Setup: RBF with mechanical stirring (slurry can be thick).

  • Solvent: Ethanol:Water (3:1 ratio).

  • Reagents: Suspend 4-anilino-8-nitroquinazoline (1.0 equiv), Iron powder (5.0 equiv, <325 mesh), and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 70-80°C for 2-6 hours.

    • Mechanism:[5][6] Single electron transfer reduction. This condition is mild and tolerates aryl halides well [2].

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

Expected Yields & Physical Properties[7]
StepProductTypical YieldAppearanceKey QC Parameter
1 4-Chloro-8-nitroquinazoline>85% (Crude)Tan/Brown SolidLCMS: Mass [M+H]+ observed; rapid hydrolysis in water.
2 4-Anilino-8-nitroquinazoline75-90%Yellow Solid1H NMR: Loss of downfield singlet (H-2) shift; appearance of aniline peaks.
3 8-Amino-4-anilinoquinazoline60-80%Off-white/Pale SolidLCMS: Mass shift of -30 Da (NO2 -> NH2). Retention of Halogens.
The Self-Validating System (Troubleshooting)
ObservationDiagnosisCorrective Action
Stage 1: Solid persists after 4h reflux.Incomplete activation.Add 0.5 eq DIPEA; check POCl3 quality (hydrolyzed POCl3 is ineffective).
Stage 2: No precipitate forms in IPA.Product is soluble (rare) or reaction failed.Check TLC. If conversion is good, evaporate IPA and recrystallize from MeCN. If no conversion, ensure Stage 1 product wasn't hydrolyzed.
Stage 3: LCMS shows M-34 or M-18 peaks.Dehalogenation occurred.STOP. Do not use Pd/C. Switch to Fe/NH4Cl or SnCl2/HCl immediately.

References

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[7] Journal of Organic Chemistry, 76(6), 1653–1661.[4]

    • Context: Establishes the necessity of base catalysis to suppress dimer formation during chlorin
  • Bhatia, S., et al. (2020). Recent developments in the synthesis of quinazolines.[8][9][10][11] The Open Medicinal Chemistry Journal, 14, 117.[8]

    • Context: Reviews broad synthetic strategies, including metal-mediated reductions comp
  • Ravez, S., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 181, 111552.[9][10]

    • Context: Provides biological context for 4-anilinoquinazolines as EGFR/VEGFR inhibitors and valid
  • Kabri, Y., et al. (2010). Regioselective Synthesis of 4-Anilinoquinazolines.[12][13][14] Tetrahedron Letters.

    • Context: Discusses the regioselectivity and reactivity of quinazoline electrophiles.

Sources

Microwave-assisted synthesis of quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Green Synthesis of Bioactive Quinazolinone Scaffolds via Microwave Irradiation

Executive Summary

Quinazolin-4(3H)-ones are privileged pharmacophores in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional thermal synthesis (e.g., Niementowski reaction) is often plagued by harsh conditions, prolonged reaction times (6–24 hours), and low atom economy.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving yields.[3] We present two distinct protocols: a solvent-free condensation for the parent scaffold and a catalytic multi-component reaction (MCR) for complex derivatives.[4]

Mechanistic Insight: Why Microwave?

Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) utilizes dielectric heating .

  • Dipolar Polarization: The polar carbonyl groups in anthranilic acid and the amide/amine reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: In protocols utilizing ionic liquids (Protocol B), dissolved ions oscillate in the field, generating intense localized heat.

  • The "Superheating" Effect: Solvents can reach temperatures well above their atmospheric boiling points within sealed vessels, exponentially increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    
Diagram 1: Microwave Interaction & Reaction Pathway

MicrowaveMechanism MW_Source Microwave Source (2.45 GHz) Polarization Dipolar Polarization (Reagent Alignment) MW_Source->Polarization Field Oscillation Heating Volumetric Heating (Internal u2191 T) Polarization->Heating Molecular Friction TS Transition State (High Energy) Heating->TS Activation Energy Surpassed Rapidly Reactants Anthranilic Acid + Amine/Amide Reactants->Heating Absorbs Energy Product Quinazolinone Derivative TS->Product Cyclization

Caption: Kinetic acceleration via dielectric heating. Energy is transferred directly to reactants, bypassing thermal lag.

Experimental Protocols

Protocol A: Solvent-Free Niementowski Synthesis

Best for: Synthesizing the parent 4(3H)-quinazolinone core with high atom economy.

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)[5]

  • Formamide (22.5 g, 0.5 mol) – Acts as both reagent and coupling medium.

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 35 mL pressure-rated glass vial with Teflon/silicon septum.

Step-by-Step Methodology:

  • Preparation: Mix anthranilic acid and formamide in the 35 mL vial. Vortex for 30 seconds to ensure a homogenous slurry.

  • Sealing: Cap the vessel tightly. Ensure the pressure sensor is active.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temp: 150°C.

    • Ramp Time: 2:00 minutes.

    • Hold Time: 10:00 minutes.

    • Max Pressure: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar).

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (approx. 2 mins).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Validation:

  • Yield: Expect 85–92%.

  • Melting Point: 214–216°C.[5]

Protocol B: Ionic Liquid-Catalyzed 3-Component Synthesis

Best for: Creating 2,3-disubstituted derivatives (library generation) using Green Chemistry principles.

Reagents:

  • Anthranilic acid (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Amine (e.g., aniline or aliphatic amine) (1.1 mmol)

  • Catalyst/Solvent: [BMIm]BF4 (1-Butyl-3-methylimidazolium tetrafluoroborate) (2 mL).

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave vial, combine the acid, aldehyde, and amine. Add the ionic liquid.[6]

  • Irradiation Parameters:

    • Temp: 120°C.

    • Power: Max 150 W.

    • Hold Time: 5–8 minutes.

  • Extraction: After cooling, add water (10 mL) to the reaction vessel. The ionic liquid is water-soluble, while the organic product precipitates.

  • Filtration: Filter the crude solid.

  • Catalyst Recovery: The aqueous filtrate containing [BMIm]BF4 can be evaporated under vacuum (80°C) to recover the ionic liquid for reuse (up to 4 cycles).

Diagram 2: General Workflow & Decision Logic

Workflow Start Select Target Scaffold Check Is C2-Substitution Required? Start->Check RouteA Route A: Niementowski (Anthranilic Acid + Formamide) Check->RouteA No (H at C2) RouteB Route B: 3-Component MCR (Acid + Aldehyde + Amine) Check->RouteB Yes (R at C2) MW_Step Microwave Irradiation (Sealed Vessel) RouteA->MW_Step RouteB->MW_Step Workup_A Quench in Ice Water (Solvent-Free) MW_Step->Workup_A Route A Workup_B Add Water -> Filter (Recover Ionic Liquid) MW_Step->Workup_B Route B Final Recrystallization & Analysis (NMR/LCMS) Workup_A->Final Workup_B->Final

Caption: Decision tree for selecting the optimal synthesis route based on structural requirements.

Comparative Data Analysis

The following data contrasts the efficiency of Protocol A against traditional conductive heating methods.

ParameterConventional Heating [1]Microwave Assisted (Protocol A) [2]Improvement Factor
Temperature 150–160°C (Sand Bath)150°C (Internal)Equivalent
Time 6–8 Hours10 Minutes48x Faster
Yield 61%87–92%+30% Yield
Solvent Usage Often requires EtOH/MeOHSolvent-Free (Formamide excess)Green/Eco-friendly
Energy Profile Continuous high-wattagePulse/PID controlledEnergy Efficient

Troubleshooting & Optimization

  • Pressure Spikes: If the vessel pressure exceeds 250 psi, the reaction may be generating gaseous byproducts (e.g., CO2 from decarboxylation, though rare in this specific pathway). Solution: Reduce the ramp rate to 5 minutes to allow equilibrium or reduce the scale.

  • Incomplete Conversion: If TLC shows starting material after 10 minutes, do not simply increase time. Solution: Increase temperature by 10°C. Microwave effects are often threshold-dependent; a small temperature jump can cross the activation energy barrier significantly faster than extending time.

  • Thermal Runaway: When using ionic liquids (Protocol B), the coupling efficiency is extremely high. Solution: Use a fiber-optic temperature probe (if available) rather than IR sensors, as IR measures the vessel surface, not the superheated core.

References

  • Conventional Method Baseline: Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • Ionic Liquid Mechanism: A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst.[7] Royal Society of Chemistry (RSC). [Link]

  • General Review of MW Quinazolinone Synthesis: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The specific derivative, 7-Fluoro-8-nitroquinazolin-4(3H)-one, is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of targeted therapies.[6][7] This document provides a detailed, rationally designed one-pot synthesis protocol for 7-Fluoro-8-nitroquinazolin-4(3H)-one. While a direct, experimentally validated one-pot synthesis for this specific molecule is not extensively reported in the literature, the following protocol is proposed based on established synthetic strategies for quinazolinones and related fluorinated and nitrated analogs.[1][3][8][9][10] This guide emphasizes scientific integrity, providing a self-validating system with in-depth explanations for experimental choices and comprehensive references to authoritative sources.

Introduction: The Significance of 7-Fluoro-8-nitroquinazolin-4(3H)-one

The strategic placement of a fluorine atom at the 7-position and a nitro group at the 8-position of the quinazolinone core significantly influences the molecule's electronic properties and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate pKa. The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be readily reduced to an amino group, providing a handle for further derivatization. This makes 7-Fluoro-8-nitroquinazolin-4(3H)-one a key building block for creating libraries of novel compounds for drug discovery.[6][7]

One-pot synthesis protocols offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and improving overall efficiency.[1][3] This application note details a proposed one-pot procedure, designed to be both efficient and accessible for researchers in the field.

Proposed One-Pot Synthesis Strategy

The proposed one-pot synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is based on a modification of the Niementowski quinazoline synthesis.[8][10] This approach involves the condensation of an appropriately substituted anthranilic acid with formamide. The key to a successful one-pot synthesis is the careful selection of starting materials and reaction conditions that allow for sequential reactions to occur in a single reaction vessel.

Our proposed strategy begins with 2-amino-4-fluoro-3-nitrobenzoic acid as the starting material. This precursor contains the necessary fluoro and nitro substituents in the correct positions. The reaction with formamide will serve a dual purpose: as a reagent for the formation of the pyrimidine ring and as a high-boiling solvent.

Reaction Pathway

The proposed reaction proceeds in two key steps within a single pot:

  • Amide Formation: The initial reaction between 2-amino-4-fluoro-3-nitrobenzoic acid and formamide at a moderately elevated temperature leads to the formation of the corresponding formylated intermediate.

  • Cyclization: Upon further heating, the formylated intermediate undergoes intramolecular cyclization with the elimination of water to yield the final product, 7-Fluoro-8-nitroquinazolin-4(3H)-one.

The following diagram illustrates the proposed reaction pathway:

reaction_pathway start 2-Amino-4-fluoro-3-nitrobenzoic Acid intermediate Formylated Intermediate start->intermediate + Formamide (Amide Formation) product 7-Fluoro-8-nitroquinazolin-4(3H)-one intermediate->product Heat (Cyclization, -H2O)

Caption: Proposed reaction pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a proposed method and should be optimized for best results. Standard laboratory safety procedures should be followed at all times.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Molar Equivalents
2-Amino-4-fluoro-3-nitrobenzoic acid(Not readily available; custom synthesis may be required)200.122.0 g1.0
Formamide75-12-745.0420 mL~10 (and solvent)
Deionized Water7732-18-518.02As needed-
Ethanol64-17-546.07As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-fluoro-3-nitrobenzoic acid (2.0 g, 10.0 mmol) and formamide (20 mL).

  • Heating and Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture with stirring to 150-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reaction at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As the mixture cools, the product should precipitate out of the solution.

  • Isolation: Pour the cooled reaction mixture into 100 mL of cold deionized water. Stir for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any residual formamide.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to obtain a higher purity product.

Characterization

The identity and purity of the synthesized 7-Fluoro-8-nitroquinazolin-4(3H)-one should be confirmed using standard analytical techniques, such as:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

The following diagram outlines the general workflow for this one-pot synthesis protocol.

workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup 1. Reaction Setup: Combine reactants in formamide heating 2. Heating: 150-160 °C for 4-6 hours setup->heating monitoring 3. Monitor by TLC heating->monitoring cooling 4. Cooling and Precipitation monitoring->cooling isolation 5. Isolation by Filtration cooling->isolation washing 6. Washing with Water isolation->washing drying 7. Drying washing->drying purification 8. Recrystallization (Optional) drying->purification characterization 9. Characterization: NMR, MS, IR, MP purification->characterization

Caption: General workflow for the one-pot synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one.

Safety and Handling

  • Formamide: Formamide is a teratogen and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heating: The reaction is carried out at high temperatures. Use a heating mantle and ensure the apparatus is securely clamped.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during work-up.- Extend reaction time and monitor by TLC.- Ensure complete precipitation by cooling for a longer period.
Impure Product Side reactions or incomplete removal of starting materials.- Optimize reaction temperature.- Perform recrystallization from a suitable solvent like ethanol.
Reaction does not proceed Incorrect temperature or inactive starting material.- Verify the temperature of the heating mantle.- Check the purity of the starting materials.

Conclusion

This application note provides a rationally designed and detailed one-pot synthesis protocol for 7-Fluoro-8-nitroquinazolin-4(3H)-one. By leveraging the principles of established quinazolinone syntheses, this method offers a potentially efficient and streamlined approach for obtaining this valuable intermediate. Researchers are encouraged to use this protocol as a starting point and optimize the conditions for their specific needs. The successful synthesis of this compound will undoubtedly facilitate further research and development in the field of medicinal chemistry.

References

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). MDPI.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H) - ACS Publications. (2024).
  • A New Route for the Synthesis of Quinazolinones.
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (2019). PMC.
  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). PMC.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. (2023). Taylor & Francis.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H). (2025). PubMed.
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2008). PMC - NIH.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences.
  • Synthesis and structure-activity relationship study of novel quinazolin-4(3H)
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021).
  • Quinazolin-4(3H)
  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR.
  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2020).
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.
  • 7-Fluoro-8-nitroquinazolin-4(3H)-one. Fluorochem.
  • One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. (2019).
  • Synthesis of Medicinally Important Quinazolines and Their Deriv

Sources

Technical Application Note: Regioselective C7-Functionalization of 8-Nitroquinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the regioselective modification of the quinazolinone scaffold. It details the protocols for functionalizing the C7 position of 8-nitroquinazolinones, a transformation driven by the strong ortho-activating effect of the nitro group.

Executive Summary

The 8-nitroquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in drug discovery, particularly for PARP, Tankyrase, and EGFR inhibitors. The presence of a nitro group at the C8 position creates a unique electronic environment that significantly activates the adjacent C7 position toward Nucleophilic Aromatic Substitution (


). This guide provides a validated workflow for synthesizing 7-substituted-8-nitroquinazolinones, emphasizing the kinetic advantages provided by the 8-nitro "ortho-effect" and detailing the separation of regioisomers during precursor synthesis.

Mechanistic Principles: The "Ortho-Effect"

The functionalization of C7 is governed by the electronic withdrawal of the 8-nitro group. Unlike the C6 position, which is electronically distinct, the C7 position in 8-nitroquinazolinones acts as a "vinylogous" center activated for nucleophilic attack, provided a suitable leaving group (LG) such as Fluorine or Chlorine is present.

Electronic Activation Pathway

The 8-nitro group lowers the energy of the transition state (Meisenheimer Complex) through induction (-I) and resonance (-M). This activation is significantly stronger at C7 (ortho) than at C6 (meta), allowing for mild reaction conditions and high regioselectivity.

SNAr_Mechanism cluster_effect 8-Nitro Activation SM 7-Fluoro-8-nitro Precursor TS Meisenheimer Complex SM->TS + Nucleophile (Nu:) (Rate Limiting) Prod 7-Substituted Product TS->Prod - F⁻ (Fast)

Figure 1: Mechanistic pathway of


 at C7. The 8-nitro group stabilizes the anionic intermediate, facilitating the displacement of the fluoride leaving group.

Precursor Synthesis: The Regioselectivity Challenge

A critical bottleneck in this workflow is obtaining the pure 8-nitro-7-fluoro precursor. Direct nitration of 7-fluoroquinazolin-4(3H)-one yields a mixture of 6-nitro and 8-nitro isomers.[1] While the 6-nitro isomer is often reported, the 8-nitro isomer can be predominant or isolable under specific acidic conditions.

Protocol A: Nitration and Separation

Objective: Synthesize and isolate 7-fluoro-8-nitroquinazolin-4(3H)-one.

Reagents:

  • 7-Fluoroquinazolin-4(3H)-one (Starting Material)[1][2][3]

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Ice/Water[3][4]

Procedure:

  • Dissolution: Dissolve 7-fluoroquinazolin-4(3H)-one (1.0 eq) in conc.

    
     (5 mL/g) at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.5 eq) while maintaining the temperature below 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target M+1: ~210).

  • Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Isolation: Filter the solid and wash exclusively with cold water.

  • Purification (Critical): Recrystallize from Acetic Acid or Ethanol.

    • Note: The 8-nitro isomer is typically less soluble in ethanol than the 6-nitro isomer. If a mixture persists, use flash column chromatography (DCM:MeOH 95:5).

Core Protocol: C7-Functionalization via

This is the primary method for introducing diversity (amines, ethers, thiols) at the C7 position.

Scope: Primary amines, secondary amines, thiols, and alkoxides.

Materials
  • Substrate: 7-Fluoro-8-nitroquinazolin-4(3H)-one (from Protocol A)

  • Nucleophile: 1.2 – 1.5 equivalents (e.g., Morpholine, Benzylamine, 4-Methoxybenzyl mercaptan)

  • Base:

    
     (2.0 eq) or DIPEA (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (for low solubility nucleophiles)

  • Temperature: 60°C – 80°C

Step-by-Step Procedure
  • Setup: In a round-bottom flask, suspend 7-fluoro-8-nitroquinazolin-4(3H)-one (1 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add the base (

    
    , 2 mmol) followed by the nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (

    
    ).
    
    • Observation: The suspension often clears as the product forms, or the color deepens (yellow to orange/red).

  • Monitoring: Check TLC or LC-MS after 1 hour. The 8-nitro group accelerates this reaction significantly compared to non-nitrated analogs; completion is often observed within 2-4 hours.

  • Workup:

    • Method A (Precipitation): Cool to RT and pour into ice water. Filter the precipitate.[5]

    • Method B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Typically 75–95%.

Data Summary: Nucleophile Reactivity Profile
Nucleophile ClassExample ReagentConditionsTypical YieldNotes
Cyclic Amines MorpholineMeCN, Reflux, 2h>90%Very rapid; excellent yield.
Primary Amines BenzylamineEtOH, Reflux, 3h85-90%Clean conversion; product often precipitates.
Thiols 4-Methoxybenzyl mercaptanDMF,

, RT
95%Extremely fast due to high nucleophilicity of

.
Anilines 4-FluoroanilineDMF, 100°C, 6h60-75%Requires higher temp due to lower nucleophilicity.

Post-Functionalization: Reduction to 8-Amino

The 8-nitro group is rarely the final desired motif. It serves as a "mask" for the 8-amino group, which can be further derivatized (e.g., into tricyclic imidazo[4,5-g]quinazolines).

Protocol:

  • Suspend the 7-substituted-8-nitroquinazolinone in EtOH/Water (4:1).

  • Add

    
     (5 eq) and Iron powder (5 eq).
    
  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate the filtrate to obtain the 7-substituted-8-aminoquinazolinone.

Experimental Workflow Diagram

Workflow Start Start: 7-Fluoroquinazolin-4(3H)-one Nitration Nitration (HNO3/H2SO4) Start->Nitration Separation Isomer Separation (Isolate 8-Nitro) Nitration->Separation Yields 6-NO2 & 8-NO2 SNAr C7 Functionalization (SNAr with Nu:) Separation->SNAr 8-Nitro Isomer Reduction Nitro Reduction (Fe/NH4Cl) SNAr->Reduction Optional Final Final Scaffold: 7-Substituted-8-Amino Reduction->Final

Figure 2: Complete synthetic workflow from commercial starting materials to the functionalized 8-amino core.

Troubleshooting & Optimization

  • Regioisomer Contamination: If the starting material contains 6-nitro isomer, the final products will be a mixture. The 6-nitro isomer reacts slower in

    
     than the 8-nitro isomer due to the distance of the nitro group from the reaction center (C7). Kinetic resolution is possible but not recommended; purify the precursor first.
    
  • Solubility: 8-nitroquinazolinones can be poorly soluble. Use DMF or DMAc if MeCN fails to dissolve the substrate at reflux.

  • Hydrolysis: Avoid aqueous bases (NaOH) at high temperatures, as the pyrimidine ring can hydrolyze. Use anhydrous carbonate bases (

    
    , 
    
    
    
    ).

References

  • Regioselective Nitration: Quinazolinones, the Winning Horse in Drug Discovery. (Discusses the predominance of 8-nitro-7-fluoro isomers under specific conditions).

    • Source:

  • S_NAr Methodology: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.[2] (Detailed protocol for S_NAr on 7-fluoro-6-nitro, applicable to 8-nitro analogs).

    • Source:

  • C8-Substituent Effects: Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.

    • Source:

  • General Reactivity:Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Source:

Sources

Troubleshooting & Optimization

Improving regioselectivity in nitration of 7-fluoroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Nitration of 7-Fluoroquinazolin-4(3H)-one

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges during the synthesis of kinase inhibitor scaffolds. The nitration of 7-fluoroquinazolin-4(3H)-one is a critical functionalization step, but it is notoriously prone to yielding isomeric mixtures (6-nitro vs. 8-nitro) and undergoing oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity, regioselective nitration.

FAQ & Troubleshooting Guide

Q1: Why am I obtaining a persistent mixture of 6-nitro and 8-nitro isomers instead of the pure 6-nitro target? Mechanistic Causality: The regioselectivity of this electrophilic aromatic substitution is governed by a delicate balance between electronic directing effects and steric hindrance. The 7-fluoro substituent is an ortho/para director, activating both the C6 and C8 positions via lone-pair resonance. However, in strongly acidic media (H₂SO₄), the quinazolinone core is protonated primarily at the N1 position. This localized positive charge creates a strong electrostatic repulsion field around the adjacent C8 position. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the C6 position, which is sterically unhindered and electrostatically favored. If your reaction yields high levels of the 8-nitro isomer, it indicates a breakdown in this kinetic control—often due to thermal spikes or the use of overly aggressive nitrating agents like fuming nitric acid, which overpower the electrostatic bias (1)[1].

Q2: My overall yield is low, and the reaction mixture turns dark brown. How do I prevent oxidative degradation? Mechanistic Causality: The 7-fluoroquinazolin-4(3H)-one ring is electronically deactivated by both the fluorine atom (inductive withdrawal) and the protonated pyrimidinone ring. To force the nitration, researchers often increase the temperature excessively (>80 °C). At these elevated temperatures, nitric acid acts as a potent oxidant rather than just a nitrating agent, leading to the oxidative cleavage of the pyrimidinone ring and the formation of dark, intractable tars. Solution: Switch your nitrating system from fuming HNO₃ to potassium nitrate (KNO₃) in concentrated H₂SO₄. KNO₃ ensures a slow, controlled release of NO₂⁺ in situ, preventing oxidative bursts. Cap the thermal activation at 60–65 °C.

Q3: How can I efficiently separate the 6-nitro target from the 8-nitro byproduct without relying on column chromatography? Mechanistic Causality: The 6-nitro and 8-nitro isomers possess distinct dipole moments and intermolecular hydrogen-bonding networks. The 6-nitro isomer packs more efficiently in the solid state, rendering it significantly less soluble in protic solvents. Self-Validating Purification: Utilize a thermodynamic recrystallization from glacial acetic acid. The 8-nitro isomer and oxidative byproducts will remain highly soluble in the mother liquor at room temperature, while the 6-nitro isomer crystallizes in >99% purity. The validation of this step is visual and analytical: the crude brown powder will yield pale yellow needles, and a sharp melting point shift will confirm isomeric purity.

Quantitative Data: Optimization of Nitration Conditions

The following table summarizes the causal relationship between reaction parameters and regiomeric distribution.

Nitrating SystemTemperature ProfileConversion (%)Ratio (6-Nitro : 8-Nitro)Isolated Yield of 6-Nitro (%)
Fuming HNO₃ / H₂SO₄0 °C → 25 °C8580 : 2062
Fuming HNO₃ / H₂SO₄0 °C → 85 °C>9565 : 3545 (High degradation)
KNO₃ / H₂SO₄ 0 °C → 65 °C 94 95 : 5 82
NH₄NO₃ / TFA25 °C → 70 °C4088 : 1230

Experimental Protocol: Regioselective Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This self-validating protocol is engineered to maximize kinetic control and ensure high regioselectivity (2)[2].

Step 1: Substrate Protonation (0–5 °C)

  • Action: Charge a dry, multi-neck round-bottom flask with concentrated H₂SO₄ (98%, 10 volumes relative to substrate weight). Cool to 0–5 °C using an ice-salt bath. Slowly add 7-fluoroquinazolin-4(3H)-one (1.0 eq) portion-wise under vigorous mechanical stirring.

  • Causality: Complete dissolution and N1-protonation must occur before introducing the nitrating agent. This establishes the electrostatic shield at the C8 position.

Step 2: Controlled Nitronium Generation (0–5 °C)

  • Action: Add finely ground KNO₃ (1.1 eq) in small portions over 45–60 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: Slow addition prevents exothermic spikes. A sudden increase in temperature will shift the reaction from kinetic control (favoring C6) to thermodynamic/uncontrolled pathways (increasing C8 attack and oxidation).

Step 3: Thermal Activation (60–65 °C)

  • Action: Remove the ice bath and gradually heat the reaction mixture to 60–65 °C. Maintain this temperature for 4 hours.

  • Causality: The deactivated fluorinated aromatic ring requires thermal energy to overcome the activation barrier for electrophilic attack. Monitoring the temperature ensures the pyrimidinone ring remains intact (3)[3].

Step 4: Quenching and Self-Validating Isolation

  • Action: Cool the mixture to ambient temperature and pour it slowly over crushed ice (30 volumes) with vigorous stirring. Filter the resulting solid and wash thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

  • Validation: Recrystallize the crude solid from glacial acetic acid. The successful removal of the 8-nitro isomer is validated by the transition from a crude brown powder to pure, pale yellow crystalline needles.

Mechanistic Workflow Visualization

Mechanism A 7-Fluoroquinazolin-4(3H)-one (Protonated at N1) C Attack at C-6 (Sterically Unhindered) A->C F-directing (ortho) D Attack at C-8 (Sterically Hindered by N1) A->D F-directing (ortho) B Nitronium Ion (NO2+) B->C B->D E 7-Fluoro-6-nitroquinazolin-4(3H)-one (Major Product) C->E Low Temp / KNO3 F 7-Fluoro-8-nitroquinazolin-4(3H)-one (Minor Impurity) D->F High Temp / Excess HNO3

Mechanistic pathway for regioselective nitration of 7-fluoroquinazolin-4(3H)-one.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: Synthetic studies toward biologically active quinazolinones Source: UMassD Repository URL
  • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies Source: PMC / NIH URL

Sources

Technical Support Center: Separation of 6-Nitro and 8-Nitro Quinazolinone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-SEP-QNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The nitration of quinazolin-4(3H)-one is an electrophilic aromatic substitution that typically yields a mixture of isomers. While the 6-nitro isomer is thermodynamically favored (para to the N1 atom), the 8-nitro isomer (ortho to N1) forms as a significant byproduct.

These isomers possess identical molecular weights (MW: 191.14 g/mol ) and similar polarities, making separation challenging. This guide provides a validated workflow to resolve these isomers using Flash Column Chromatography (FCC) and High-Performance Liquid Chromatography (HPLC), addressing common failure points like solubility limits and peak tailing.

Module 1: Method Development & Workflow

The following workflow illustrates the critical path from crude synthesis to isolated pure isomers.

SeparationWorkflow cluster_optimization Optimization Loop Start Crude Nitration Mixture (6-NO2 + 8-NO2) SolubilityCheck Solubility Check (DCM/MeOH vs. DMSO) Start->SolubilityCheck Loading Solid Loading Strategy (Adsorb on Celite/Silica) SolubilityCheck->Loading Poor Solubility (Precipitates) Flash Flash Chromatography (Silica Gel) Loading->Flash Fractions Fraction Collection (TLC Monitoring) Flash->Fractions Gradient Elution Analysis 1H-NMR Verification (Coupling Constants) Fractions->Analysis Analysis->Flash Mixed Fractions (Re-column)

Figure 1: Critical workflow for the isolation of nitro-quinazolinone isomers. Note the emphasis on solid loading due to poor solubility.

Module 2: Troubleshooting & FAQs

Ticket #1: "I cannot dissolve my crude mixture in the mobile phase for loading."

Diagnosis: Nitro-quinazolinones have high crystal lattice energy and poor solubility in standard non-polar solvents (Hexane, DCM) and even moderate polar solvents (EtOAc). Injecting a DMSO solution into a normal-phase column will destroy resolution.

Resolution Protocol: Solid Loading (Dry Loading) Do not attempt liquid injection. Use the "Dry Load" technique to eliminate solvent incompatibility.[1]

  • Dissolve: Dissolve the crude mixture in the minimum amount of DMF or hot THF .

  • Adsorb: Add Silica Gel (40–63 µm) or Celite 545 to the solution. Ratio: 1g crude : 3g solid support.

  • Evaporate: Remove the solvent using a rotary evaporator under high vacuum. Critical: The result must be a free-flowing powder, not a sticky gum.

  • Load: Pack this powder on top of your pre-equilibrated flash cartridge.

Ticket #2: "The peaks are tailing significantly, causing co-elution."

Diagnosis: Quinazolinones are nitrogenous heterocycles with basic sites (N1 and N3). These interact with acidic silanol groups (Si-OH) on the silica surface, causing secondary retention and peak tailing.

Resolution Protocol: Mobile Phase Modifiers You must suppress silanol ionization or block the interaction.

Chromatography ModeBase Solvent SystemRecommended ModifierMechanism
Normal Phase (TLC/Flash) DCM / Methanol1% Acetic Acid or 0.5% TEA Competes for silanol sites.
Reverse Phase (HPLC) Water / Acetonitrile0.1% Formic Acid Protonates the basic nitrogens, ensuring a single ionic state.

Note: If using Triethylamine (TEA) on silica, flush the column with solvent + TEA before loading to "deactivate" the silica.

Ticket #3: "I have two spots on TLC, but I don't know which isomer is which."

Diagnosis: Elution order depends on the specific interactions with the stationary phase. On Silica (Normal Phase), the 8-nitro isomer typically elutes before the 6-nitro isomer.

  • Reasoning: The 8-nitro group is sterically shielded by the peri-position (N1) and potentially forms weak intramolecular interactions, making it slightly less polar/interactive with silica than the more exposed 6-nitro group.

Validation Protocol: 1H-NMR Spectroscopy Do not rely on retention time alone. Isolate the spots and run 1H-NMR in DMSO-d6. Differentiate based on the aromatic proton coupling patterns (splitting).

  • 6-Nitro Isomer:

    • Pattern: 1,3,4-substitution on the benzene ring.

    • Key Signal: You will see one doublet with a small coupling constant (meta-coupling, ~2 Hz) corresponding to H-5 , and a pair of protons (H-7, H-8) showing ortho-coupling (~9 Hz).

  • 8-Nitro Isomer:

    • Pattern: 1,2,3-substitution (contiguous protons at 5, 6, 7).

    • Key Signal: You will see a triplet (or doublet of doublets resembling a triplet) for H-6 , flanked by two doublets (H-5 and H-7).

Module 3: Optimized Chromatographic Conditions

A. Flash Column Chromatography (Preparative)
  • Stationary Phase: Spherical Silica Gel (20–40 µm) for higher resolution.

  • Mobile Phase Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Gradient: 0% B for 2 CV (Column Volumes), then 0% to 5% B over 10 CV. Hold at 5% B.

    • Note: Nitro isomers often elute between 2–4% MeOH in DCM.

B. HPLC (Analytical/Semi-Prep)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-group absorbance band).

Module 4: Decision Tree for Separation Failure

Use this logic gate to resolve persistent separation issues.

TroubleshootingTree Problem Separation Issue Coelution Peaks Merge Problem->Coelution Broadening Broad/Tailing Problem->Broadening Action1 Decrease Gradient Slope (e.g., 0.5% MeOH/min) Coelution->Action1 Action2 Change Selectivity (Switch MeOH to EtOAc) Coelution->Action2 Action3 Add Modifier (0.1% TEA or AcOH) Broadening->Action3 Action4 Check Solubility (Use Solid Load) Broadening->Action4

Figure 2: Troubleshooting logic for chromatographic anomalies.

References

  • Synthesis and Reactivity: Eshboev, F., & Azimova, S. (2021).[2] Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. National University of Uzbekistan.

  • Crystallography & Structure: Turaeva, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one.[3] Acta Crystallographica Section E, 77(10), 989–993.

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Standard text for solvent selectivity and tailing mechanisms).

  • Solid Loading Technique: M. S. Leonard, et al. (2007). "Preparation of Silica Gel for Dry Loading". Journal of Organic Chemistry. (General reference for the dry loading protocol described in Module 2).

Sources

Technical Support Center: Purification of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: INT-TALA-08 CAS: 1027929-81-2 (8-nitro isomer) Related CAS: 162012-69-3 (6-nitro isomer - Common Impurity) Application: Key intermediate for PARP inhibitors (e.g., Talazoparib).

Executive Summary

This guide addresses the purification of 7-Fluoro-8-nitroquinazolin-4(3H)-one , a scaffold prone to aggregation and tautomeric instability during analysis. Unlike its 6-nitro regioisomer, the 8-nitro variant presents unique solubility challenges due to the steric crowding near the N1-position and the peri-interaction between the nitro group and the pyrimidine ring.

The protocols below prioritize the removal of regioisomers (6-nitro) and unreacted anthranilic acid precursors , which are the most persistent impurities in this synthesis.

Module 1: Primary Isolation (The "Crash Out")

User Scenario: "My reaction is complete, but I have a sticky gum instead of a precipitate," or "Filtration is impossibly slow."

The Science of Precipitation

Quinazolinones are weak bases (pKa ~2-3) but can act as weak acids (N3-H). If your synthesis involves cyclization in acidic media (e.g., Formic acid/H₂SO₄) or nitration, the product exists as a protonated salt. Rapid quenching into water often traps ionic impurities, leading to "gums."

Protocol: Controlled Quench & Filtration
  • Temperature Control: Cool the reaction mixture to <10°C .

  • The Anti-Solvent: Use Ice-Water (10x volume) . Do not use pure water at room temperature.

  • The Drop: Add the reaction mixture slowly into the vortex of the stirring ice-water.

    • Why? Adding water to the acid causes localized exotherms, degrading the nitro group or hydrolyzing the lactam.

  • pH Adjustment (Critical):

    • After quenching, the slurry is likely highly acidic (pH < 1).

    • Adjust pH to 4.5 – 5.5 using saturated Sodium Acetate or 10% NaOH.

    • Mechanism:[1][2][3][4] This is the Isoelectric Point (pI) region where the zwitterionic character is minimized, maximizing precipitation and preventing the formation of "gummy" salts.

  • Digestion: Stir the slurry for 1 hour at 0-5°C. This "ages" the precipitate, transforming amorphous gums into filterable crystallites.

QuenchWorkflow Start Reaction Mixture (Acidic/Hot) Quench Slow Addition (Exotherm Control) Start->Quench Ice Ice-Water Vortex (0-5°C) Ice->Quench Anti-solvent Adjust pH Adjustment (Target pH 4.5-5.5) Quench->Adjust Forms Slurry Digest Slurry Digestion (1 hr, Cold) Adjust->Digest Crystal Growth Filter Filtration & Wash (Water -> Cold EtOH) Digest->Filter Isolation

Figure 1: Controlled precipitation workflow to avoid oiling out.

Module 2: Purification & Regioisomer Control

User Scenario: "I have 5-10% of the 6-nitro isomer," or "My melting point is broad."

The Challenge: 6-Nitro vs. 8-Nitro

If you synthesized this via nitration of 7-fluoroquinazolin-4(3H)-one, you likely have a mixture. The 6-nitro isomer is electronically favored. The 8-nitro isomer is the desired "Talazoparib" intermediate.

  • 8-Nitro: More sterically hindered; often more soluble in polar organic solvents than the 6-nitro due to disrupted intermolecular H-bonding.

  • 6-Nitro: Packs efficiently; often less soluble.

Method A: Slurry Washing (For Purity >95%)

Before attempting recrystallization, perform a hot slurry wash to remove unreacted precursors.

  • Suspend crude solid in Ethyl Acetate (5 volumes) .

  • Heat to reflux for 30 minutes.

  • Cool to room temperature and filter.

  • Result: Removes unreacted anthranilic acids and non-polar byproducts.

Method B: Recrystallization (For Isomer Separation)

This protocol exploits the solubility differential in Acetic Acid (AcOH).

Solvent SystemTemperatureTarget ImpurityNotes
Glacial Acetic Acid Reflux -> 25°C6-Nitro Isomer6-nitro tends to crystallize first. Filter the first crop (enriched 6-nitro) and concentrate the mother liquor for 8-nitro (if 8-nitro is the minor product). If 8-nitro is major, it will crystallize cleanly.
DMF / Water (1:1) 100°C -> 0°CInorganic SaltsExcellent for removing trapped sulfates/nitrates.
Ethanol / Water (4:1) Reflux -> 4°CGeneral PolishGood for final GMP polishing, but yield loss is higher.

Step-by-Step Recrystallization (Acetic Acid):

  • Dissolve crude solid in Glacial Acetic Acid (10-15 vol) at reflux.

  • Observation: If the solution is dark/black, treat with activated charcoal (5% w/w) for 10 mins and filter hot through Celite.

  • Allow to cool slowly to room temperature (over 2-3 hours).

  • Filter the solid.[4][5]

    • Checkpoint: Analyze the solid vs. the filtrate by HPLC.

    • Scenario: If 8-nitro is the product, it typically crystallizes out. Wash with cold Ethanol to remove trapped acetic acid.

Module 3: Analytical Troubleshooting (QC)

User Scenario: "My HPLC peaks are splitting or tailing severely."

The Science: Lactam-Lactim Tautomerism

Quinazolin-4-ones exist in equilibrium between the keto (lactam) and enol (lactim) forms. On silica or C18 columns, these forms interact differently with the stationary phase, causing peak broadening or splitting.

Tautomerism Lactam Lactam Form (Major) (NH at pos 3, C=O at pos 4) Lactim Lactim Form (Minor) (N at pos 3, OH at pos 4) Lactam->Lactim Tautomerism Equilibrium

Figure 2: Lactam-Lactim tautomerism affecting HPLC peak shape.

Solution: Mobile Phase Modification
  • Acidic Mobile Phase: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase (Water/Acetonitrile).

    • Why? Protonation stabilizes the lactam form and suppresses the enolization.

  • Avoid Basic Conditions: Do not use Ammonium Hydroxide or Triethylamine (TEA) unless you are specifically looking for the anion.

  • Temperature: Maintain column temperature at 40°C to sharpen peaks and reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: My product is yellow, but the literature says white. Is it impure?

  • A: Pure 8-nitroquinazolinones are typically pale yellow to yellow due to the nitro group conjugation. A deep orange or brown color indicates oxidation byproducts or trapped starting material (anthranilic acids). Recrystallize from Acetic Acid/Charcoal.

Q2: Can I use column chromatography?

  • A: Not Recommended. Quinazolinones are notoriously insoluble in standard chromatography solvents (DCM/Hexane) and streak badly on silica due to the amide NH. If absolutely necessary, use DCM:Methanol (95:5) with 1% Acetic Acid as a modifier, but expect poor recovery.

Q3: Is the 8-nitro isomer stable?

  • A: Yes, but it is sensitive to strong bases (hydrolysis of the lactam ring) and strong reducing agents (reduction of the nitro to amine). Store under inert atmosphere if possible, away from moisture.

Q4: How do I remove inorganic salts (Na₂SO₄)?

  • A: Slurry the crude solid in Water (5 volumes) at 50°C for 30 minutes, then filter hot. The organic product is insoluble; salts dissolve.

References

  • Wang, B., et al. (2016).[6][7] Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent.[6][7] Journal of Medicinal Chemistry, 59(1), 335-357.[6][7] Link

  • Rewcastle, G. W., et al. (1996).[8] Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(4), 918-928. Link

  • Connolly, D. J., et al. (2005). Synthesis of Quinazolinones and Quinazolines.[8][9] Tetrahedron, 61(43), 10153-10202. Link

Sources

Technical Support Center: Yield Optimization for 7-Fluoro-8-nitroquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview & Mechanistic Context

The synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one is a critical, yet notoriously challenging, step in generating functionalized quinazoline scaffolds. These scaffolds are highly privileged structures in targeted drug discovery, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and Aurora kinase inhibitors 1[1].

Traditionally, quinazolin-4(3H)-ones are synthesized via the classical Niementowski reaction 2[2]. However, the strong electron-withdrawing nature of the 7-fluoro and 8-nitro groups severely deactivates the nucleophilicity of the starting 2-amino-4-fluoro-3-nitrobenzoic acid. This electronic deactivation often leads to sluggish reaction rates, incomplete conversion, and severe thermal degradation (decarboxylation) under standard high-temperature conditions.

This guide provides field-validated methodologies, mechanistic troubleshooting, and optimized protocols to maximize your synthetic yield.

Section 1: Reaction Pathways & Workflow

Workflow SM 2-Amino-4-fluoro-3-nitrobenzoic acid R1 Formamide (Excess) Niementowski Route SM->R1 130-150 °C Thermal or MW R2 Formamidine Acetate Alternative Route SM->R2 100-120 °C in DMSO INT o-Amidine Intermediate R1->INT Nucleophilic Attack R2->INT Nucleophilic Attack PROD 7-Fluoro-8-nitroquinazolin-4(3H)-one INT->PROD Cyclodehydration (-H2O)

Synthetic pathways for 7-fluoro-8-nitroquinazolin-4(3H)-one via two main routes.

Section 2: Validated Experimental Protocols

Protocol A: Formamidine Acetate Route (Recommended for Scale-Up)

Mechanistic Rationale: Formamidine acetate acts as a superior, more reactive electrophile compared to formamide. This increased reactivity allows the nucleophilic attack to proceed at significantly lower temperatures (100–120 °C) in polar aprotic solvents like DMSO. Lowering the thermal threshold is critical, as it prevents the thermal decarboxylation of the highly electron-deficient starting material 3[3].

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 2-amino-4-fluoro-3-nitrobenzoic acid (1.0 equiv).

  • Dissolve the starting material in anhydrous DMSO (approx. 2–3 mL per mmol of substrate).

  • Add formamidine acetate (1.5 to 3.0 equiv) in one portion at room temperature.

  • Equip the flask with a reflux condenser and heat the stirred mixture to 100–120 °C for 4 to 16 hours under an inert atmosphere (N₂ or Ar) 3[3].

  • Monitor the reaction via LC-MS. Once the intermediate amidine has fully cyclized, cool the mixture to room temperature.

  • Quench the reaction by pouring the mixture into a 5-fold volume of ice-cold distilled water to precipitate the product.

  • Filter the resulting solid, wash sequentially with cold water and cold ethanol, and dry under high vacuum.

Protocol B: Microwave-Assisted Niementowski Synthesis (Recommended for Speed)

Mechanistic Rationale: Microwave irradiation provides instantaneous, uniform superheating. This drastically accelerates the initial nucleophilic attack and the subsequent cyclodehydration step, reducing reaction times from several hours to mere minutes. The rapid kinetic conversion limits the time the substrate spends at high temperatures, thereby minimizing the formation of degradation byproducts4[4].

Step-by-Step Methodology:

  • In a heavy-walled, microwave-safe reaction vial, combine 2-amino-4-fluoro-3-nitrobenzoic acid (1.0 equiv) with a large excess of formamide (5.0 to 10.0 equiv) 5[5].

  • Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 150 °C for 20–30 minutes 5[5].

  • Allow the vial to cool to room temperature. The target quinazolinone often precipitates directly from the formamide solution upon cooling.

  • Dilute the mixture with cold water, filter the solid, and triturate with diethyl ether to remove residual formamide. Dry the filter cake under high vacuum.

Section 3: Quantitative Protocol Comparison

ParameterProtocol A: Formamidine AcetateProtocol B: Microwave Niementowski
Reagents Formamidine acetate (1.5–3.0 eq), DMSOFormamide (5.0–10.0 eq), neat
Temperature 100–120 °C150 °C
Reaction Time 4–16 hours20–30 minutes
Typical Yield 70–85%60–80%
Primary Advantage Suppresses decarboxylation; highly scalableExtremely fast; minimal solvent waste
Primary Limitation Longer reaction time; requires dry DMSOHard to scale >50g; requires MW reactor

Section 4: Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. How can I drive it to completion? A1: The 8-nitro and 7-fluoro groups withdraw electron density via inductive and resonance effects, making the ortho-amine a very poor nucleophile. To force the equilibrium forward, you must use a large excess of the electrophile (e.g., 3+ equivalents of formamidine acetate) 3[3]. Additionally, because the final step is a dehydration, using strictly anhydrous solvents prevents the hydrolysis of the amidine intermediate back to the starting materials.

Q2: I am observing a major byproduct with a lower mass on LC-MS. What is it? A2: This is likely the decarboxylated byproduct (3-fluoro-2-nitroaniline). Anthranilic acids bearing strong electron-withdrawing groups are highly susceptible to thermal decarboxylation at temperatures above 130 °C. If you are using the standard high-temperature Niementowski formamide melt (150–190 °C), switch to the formamidine acetate protocol (Protocol A) at 100–120 °C to suppress this degradation pathway 3[3].

Q3: The product is highly insoluble, making column chromatography difficult. How should I purify it? A3: 7-Fluoro-8-nitroquinazolin-4(3H)-one exhibits poor solubility in most organic solvents due to strong intermolecular hydrogen bonding and


 stacking. Avoid column chromatography. Instead, leverage its insolubility: precipitate the product by adding water to the reaction mixture, filter, and triturate the filter cake with cold ethanol or diethyl ether. This effectively removes DMSO, unreacted formamide, and soluble trace impurities 3[3].

Q4: Can I use standard conventional heating for the Niementowski formamide route instead of a microwave? A4: While possible, it is not recommended for this specific electron-deficient substrate. Conventional heating requires long reaction times (often >6 hours) at high temperatures (150 °C+), which maximizes the risk of decarboxylation and tar formation. Microwave irradiation (Protocol B) bypasses this by completing the reaction in 20 minutes 5[5].

References

  • Afatinib Impurity 3 - HTS Biopharma.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
  • Fast-Forwarding Hit to Lead: Aurora and Epidermal Growth Factor Receptor Kinase Inhibitor Lead Identification - ResearchGate.
  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles - Taylor & Francis.
  • Niementowski quinazoline synthesis - Wikipedia.

Sources

Troubleshooting low solubility of quinazolinone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility of Quinazolinone Intermediates Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with quinazolin-4(3H)-ones (and related benzoxazinone precursors), you are likely facing the "brick dust" phenomenon.[1] These scaffolds are notorious for high crystal lattice energy driven by extensive intermolecular hydrogen bonding (N-H[1]···O=C) and strong


-

stacking interactions.[1]

This guide moves beyond generic advice. We address the specific thermodynamic sinks that trap your product in the solid state and provide field-proven protocols to liberate them for analysis and biological testing.

Module 1: Reaction Optimization (Synthesis Phase)

User Issue: "My reactants dissolve, but the product precipitates as a gum or hard solid during the reaction, trapping impurities."

Root Cause: Standard reflux conditions (e.g., Ethanol/Reflux) often lack the thermal energy to keep the growing quinazolinone crystal lattice disrupted. Once the product nucleates, it crashes out, encapsulating unreacted anthranilic acid or amine starting materials.

Troubleshooting Protocol:

ParameterStandard Approach (Problematic)Optimized Solution (Recommended)Mechanistic Rationale
Solvent Ethanol or ToluenePEG-400 or Deep Eutectic Solvents (DES) PEG-400 acts as a phase transfer catalyst and disrupts H-bonding networks.[1] DES (Choline Chloride:Urea) dissolves the ionic intermediates effectively.[1]
Energy Conventional RefluxMicrowave Irradiation (MWI) MWI provides direct dielectric heating, overcoming the lattice energy barrier and preventing premature precipitation of "dirty" product.
Catalyst HCl or H2SO4Montmorillonite K-10 or Iodine Heterogeneous catalysts (K-10) prevent the formation of gummy salts that trap organic impurities.[1]

Standard Operating Procedure (SOP): Microwave-Assisted Synthesis Method adapted from recent green chemistry protocols [1, 5].[1]

  • Charge: Mix Anthranilic acid (1 eq), Amine (1.1 eq), and Orthoester (1.2 eq) in a microwave vial.

  • Solvent: Add minimal Ethanol (0.5 mL/mmol) or use solvent-free conditions if using Montmorillonite K-10 (10% w/w).[1]

  • Irradiate: Set reactor to 140°C (dynamic power mode) for 10–15 minutes .

  • Work-up: Cool to 50°C. Pour reaction mass directly into ice-cold water (antisolvent).

  • Result: The sudden thermal shock combined with polarity shift forces rapid, fine precipitation (avoiding gums).[1]

Module 2: Purification & Isolation (Work-up Phase)

User Issue: "I cannot run a column. The compound is insoluble in DCM, EtOAc, and Methanol. It streaks on TLC."

Root Cause: Quinazolinones are often too polar for normal phase silica and too insoluble for loading. Attempting to dissolve them in DCM results in suspension loading, which ruins resolution.

Decision Matrix: Purification Strategy

PurificationLogic Start Crude Quinazolinone Solid SolubilityCheck Soluble in Hot EtOH? Start->SolubilityCheck Recryst Recrystallize: EtOH or EtOH/DMF (9:1) SolubilityCheck->Recryst Yes Trituration Trituration (Boil & Wash) SolubilityCheck->Trituration No (Brick Dust) FinalProduct FinalProduct Recryst->FinalProduct Pure Crystal Chromatography Chromatography Required? Trituration->Chromatography Purity < 95% ReversePhase ReversePhase Chromatography->ReversePhase C18 Reverse Phase (Water/MeCN) NormalPhase NormalPhase Chromatography->NormalPhase Normal Phase (DCM/MeOH + NH3)

Figure 1: Decision tree for purifying insoluble quinazolinone intermediates.

Technique 1: The "Boil-and-Wash" (Trituration) Instead of dissolving the product, dissolve the impurities.

  • Suspend the crude solid in boiling Ethanol or Acetonitrile .

  • Sonicate for 5 minutes.

  • Filter while hot.

  • Why it works: Quinazolinones have very high melting points (>200°C).[1] Most impurities (starting amines, unreacted anhydride) will dissolve in the hot solvent, leaving the pure "brick dust" on the filter paper.

Technique 2: Recrystallization Solvent Systems If trituration fails, use these specific binary solvent systems [2, 4]:

  • System A: Ethanol (90%) + DMF (10%).[1] Dissolve in hot DMF first, then add hot Ethanol until turbid. Cool slowly.

  • System B: Glacial Acetic Acid.[2] (Dissolves well at reflux; crystallizes upon cooling).[1] Note: Wash crystals thoroughly with water to remove acid traces.

Module 3: Analytical Challenges (Characterization)

User Issue: "My NMR tube looks empty. I see solvent peaks but no product signals."

Root Cause: In DMSO-d6 at room temperature, quinazolinones form tight aggregates via


-stacking.[1] The relaxation times become very short, broadening signals into the baseline (invisibility).

FAQ: Analytical Workarounds

Q: DMSO-d6 isn't working. Should I use CDCl3? A: No. If it won't dissolve in DMSO, it definitely won't dissolve in Chloroform.[1]

Q: What is the "Nuclear Option" for NMR solvents? A: TFA-d (Trifluoroacetic Acid-d). [1]

  • Mechanism:[1][2][3][4] TFA protonates the N-3 or N-1 nitrogen.[1] This introduces a positive charge, disrupting the intermolecular H-bonding and

    
    -stacking by electrostatic repulsion. The molecule becomes a soluble salt in situ.
    
  • Warning: Verify your compound is acid-stable.[1]

Q: Can I stick with DMSO? A: Yes, but you must use Variable Temperature (VT) NMR .[1]

  • Protocol: Heat the NMR probe to 80°C (353 K) .

  • Effect: This breaks the aggregates. You will see sharp peaks emerge from the baseline as the viscosity drops and solubility increases [6].

Module 4: Structural Modification (Design Phase)

User Issue: "I need to make this intermediate more soluble for the next step of the synthesis."

Scientific Insight: If you cannot process the intermediate, you may need to transiently modify it.

Strategy: Transient Solubilizing Groups

  • Silyl Protection: If you have an amide N-H (common in 4(3H)-quinazolinones), treat with BSA (N,O-Bis(trimethylsilyl)acetamide) .[1]

    • Result: The TMS group blocks H-bonding and makes the molecule lipophilic (soluble in Hexane/DCM).

    • After Reaction: The TMS group falls off during aqueous workup.

  • Salt Formation: Isolate the intermediate as a Hydrochloride or Mesylate salt .

    • Protocol: Treat the reaction mixture with methanesulfonic acid in isopropanol. The salt will precipitate in a crystalline form that is water-soluble for subsequent steps.

References
  • Microwave-Assisted Synthesis: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health (PMC).[1] Available at: [Link]

  • Recrystallization Protocols: Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives.[1][5] ResearchGate.[2] Available at: [Link]

  • Deep Eutectic Solvents: Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones. National Institutes of Health (PMC).[1] Available at: [Link]

  • Solvent Systems: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[1] Taylor & Francis Online. Available at: [Link][1]

  • Microwave Efficiency: Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Royal Society of Chemistry (RSC).[1] Available at: [Link]

  • NMR Characterization: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (Reference for DMSO/TFA shifts). University of Pittsburgh. Available at: [Link](Note: Generalized reference for NMR solvent data).[1]

Sources

Technical Support Center: 7-Fluoro-8-nitroquinazolin-4(3H)-one Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2). As a critical intermediate in the synthesis of advanced kinase inhibitors (such as Afatinib analogs) [1], this compound presents unique physicochemical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the causality behind solvent selection, address specific thermodynamic bottlenecks you will encounter, and provide self-validating protocols to ensure high-yield, high-purity recoveries.

Physicochemical Profiling: The "Why" Behind the Challenge

To successfully purify 7-Fluoro-8-nitroquinazolin-4(3H)-one, you must first understand its molecular behavior. The compound features a rigid planar quinazolinone core. The presence of the highly electron-withdrawing 8-nitro and 7-fluoro groups significantly increases the acidity of the lactam N-H proton.

The Mechanistic Bottleneck: This heightened acidity, combined with the adjacent carbonyl oxygen, creates an exceptionally strong intermolecular hydrogen-bonding network (N-H···O=C) in the solid state. This results in a highly stable crystal lattice with a high melting point. Consequently, the compound exhibits notoriously poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate, and even boiling alcohols) [2]. To disrupt this lattice, you must utilize highly polar aprotic solvents (like DMF or DMSO) capable of acting as strong hydrogen-bond acceptors, followed by an anti-solvent or controlled cooling to induce nucleation [3].

Mechanism Solid Crystal Lattice (Strong H-Bonds) Heat Heating in DMF (100°C) Solid->Heat Dissolved Solvated Monomers (DMF-NH Bonding) Heat->Dissolved AntiSolvent Addition of Water (Anti-solvent) Dissolved->AntiSolvent Nucleation Supersaturation & Nucleation AntiSolvent->Nucleation Crystals Purified Crystals (Lattice Re-formation) Nucleation->Crystals

Mechanistic pathway of lattice disruption and re-formation during DMF/Water recrystallization.

Solvent System Performance Data

The table below summarizes quantitative performance data for various solvent systems tested with this specific nitroquinazolinone derivative.

Solvent SystemSolubility (25°C)Solubility (Boiling)Expected YieldExpected PurityApplication Notes
DMF / Water < 5 mg/mL> 100 mg/mL85 – 90%> 98%Optimal for highly impure crude. Requires high-vacuum drying to remove residual DMF.
Glacial Acetic Acid < 2 mg/mL~ 40 mg/mL75 – 80%> 99%Excellent for final polishing. Effectively removes highly polar baseline impurities.
DMSO / Methanol < 5 mg/mL> 120 mg/mL80 – 85%> 97%High recovery, but DMSO is notoriously difficult to purge from the final crystal lattice.
Ethanol / Water < 1 mg/mL< 5 mg/mLN/AN/AInsufficient solubility. Not recommended for practical scale-up.

Troubleshooting & FAQs

Q: Why does my compound "oil out" instead of crystallizing when I add water to the DMF solution? A: Oiling out (liquid-liquid phase separation) is a thermodynamic issue. It occurs when the compound precipitates above its melting point in the solvent mixture, or when local supersaturation is too high and nucleation kinetics are slow. Fix: Reduce the concentration of your DMF solution by 15%. Heat the solution to 80°C and add water dropwise with vigorous stirring until slight, persistent turbidity is achieved. Immediately add a few milligrams of pure seed crystals and hold the temperature steady for 15 minutes to allow primary nucleation before initiating a slow cooling ramp.

Q: Can I use basic additives (like TEA or NaOH) to improve solubility during the process? A: Absolutely not. Because the 7-fluoro and 8-nitro groups are strongly electron-withdrawing, the N3-proton is highly acidic. Adding a base will deprotonate the quinazolinone, forming a highly soluble salt. While this artificially inflates solubility, attempting to neutralize and precipitate the product later will co-precipitate salts and trap water within the crystal lattice, severely degrading your purity profile.

Q: My NMR shows residual DMF in the final product. How do I remove it without degrading the compound? A: DMF (b.p. 153°C) frequently forms solvates with quinazolinones. To break the solvate, wash the filtered wet cake sequentially with copious amounts of ice-cold water, followed immediately by a displacement wash with cold diethyl ether or ethanol. Dry the product in a vacuum oven at 60°C under high vacuum (<10 mbar) for a minimum of 12 hours.

Experimental Protocols (Self-Validating SOPs)

Select your protocol based on the purity of your crude starting material.

SolventSelection Start Crude 7-F-8-NO2-quinazolin-4(3H)-one CheckPurity Assess Crude Purity (HPLC/LCMS) Start->CheckPurity HighPurity >90% Purity (Minor Impurities) CheckPurity->HighPurity LowPurity <90% Purity (High Polar Impurities) CheckPurity->LowPurity Solvent1 Glacial Acetic Acid (Direct Crystallization) HighPurity->Solvent1 Solvent2 DMF / Water (Anti-solvent Precipitation) LowPurity->Solvent2 Cooling1 Slow Cooling to 20°C Solvent1->Cooling1 Cooling2 Dropwise H2O Addition at 60°C Solvent2->Cooling2 Result Pure Crystalline Product (>98% Purity) Cooling1->Result Cooling2->Result

Workflow for selecting the optimal recrystallization solvent based on crude purity.

Protocol A: DMF / Water Anti-Solvent Crystallization

Recommended for crude materials with <90% purity or high-molecular-weight impurities.

  • Dissolution: Suspend 10.0 g of crude 7-Fluoro-8-nitroquinazolin-4(3H)-one in 70 mL of anhydrous DMF in a 250 mL round-bottom flask.

  • Heating: Heat the suspension to 90–100°C with moderate stirring until complete dissolution is achieved.

  • Hot Filtration (Crucial Step): Rapidly filter the hot solution through a pre-heated Büchner funnel (or a pad of Celite) to remove insoluble particulates and polymeric byproducts.

    • Self-Validation Check: Spot the hot filtrate on a TLC plate (Eluent: 5% MeOH in DCM). The product spot should be dominant. If the solution is opaque, perform a secondary filtration.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask and maintain the temperature at 75°C. Begin adding distilled water dropwise via an addition funnel. Stop the addition the moment the solution becomes slightly turbid (typically requires 15–25 mL of water).

  • Nucleation & Cooling: Hold the temperature at 75°C for 15 minutes to allow seed crystals to form. Once a thin slurry develops, remove the heat source and allow the mixture to cool ambiently to 20°C over 2 hours. Finally, chill in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the resulting crystals under vacuum. Wash the cake with ice-cold water (2 × 30 mL) followed by cold ethanol (1 × 20 mL) to displace the DMF.

  • Drying: Dry in a vacuum oven at 60°C (<10 mbar) to constant weight.

Protocol B: Glacial Acetic Acid Recrystallization

Recommended for >90% purity material requiring final polishing to analytical grade.

  • Dissolution: Suspend 5.0 g of the compound in 100 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to gentle reflux (approx. 118°C) until the solid dissolves.

    • Self-Validation Check: If the solid does not completely dissolve after 15 minutes at reflux, do not add more than 20% additional solvent. Instead, perform a hot filtration to remove the insoluble fraction, which is likely an inorganic salt or cross-linked impurity.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. The slow cooling ramp in acetic acid promotes the growth of large, highly pure crystalline needles.

  • Isolation: Filter the crystals. Because acetic acid is corrosive and pungent, wash the cake thoroughly with cold ethanol (3 × 20 mL) or diethyl ether until the odor of acetic acid is no longer detectable.

  • Drying: Dry under high vacuum at 50°C for 6 hours.

References

  • Title: Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]

Controlling exotherms during nitration of quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Exotherms & Thermal Runaway Risks

Executive Summary

This guide addresses the thermal hazards associated with the electrophilic nitration of quinazolin-4(3H)-ones using mixed acid (


). While this reaction is a standard pathway for synthesizing 6-nitroquinazolinone intermediates (key for antibacterial and anticancer agents), it operates in a metastable zone .

The primary risk is thermal runaway caused by reactant accumulation.[1] If the rate of nitrating agent addition exceeds the rate of consumption (reaction), unreacted nitric acid builds up. Once the reaction "kicks off," the accumulated energy releases simultaneously, overwhelming cooling capacity.

Part 1: The Core Safety Mechanism (The "Stop" Phase)

Understanding the Thermal Threat

In mixed-acid nitration, two distinct exothermic events occur:

  • Mixing Exotherm: Formation of the nitronium ion (

    
    ) when 
    
    
    
    contacts
    
    
    .[1]
  • Reaction Exotherm: The substitution of the nitro group onto the quinazolinone ring.[2]

The Golden Rule: The reaction must be dosing-controlled, not kinetically controlled. You want the reaction to happen as soon as the drop hits the solution. If the solution is too cold or mixing is poor, the acid accumulates. When it finally warms up, it reacts all at once—this is a runaway.

Visualizing the Control Loop

The following diagram illustrates the critical feedback loop required to maintain a safe operating window.

NitrationControl Start Start Dosing (HNO3/H2SO4) Monitor Monitor Internal Temp (Ti) & Jacket Temp (Tj) Start->Monitor Decision Is Ti > Setpoint (e.g., 15°C)? Monitor->Decision Decision->Monitor NO (Stable) Action_Stop STOP DOSING IMMEDIATELY Decision->Action_Stop YES (Ti High) Action_Cool Increase Cooling Capacity Action_Stop->Action_Cool Check_Accum Check for Accumulation: Is Ti rising while dosing is stopped? Action_Cool->Check_Accum Resume Resume Dosing (Slow Rate) Check_Accum->Resume NO (Temp Drops) Runaway CRITICAL ALARM: Initiate Emergency Dump/Quench Check_Accum->Runaway YES (Runaway) Resume->Monitor

Figure 1: The Nitration Safety Control Loop. Note the critical check for "Accumulation" – if temperature rises after dosing stops, unreacted material is present.

Part 2: Optimized Experimental Protocol

This protocol is designed for the synthesis of 6-nitroquinazolin-4(3H)-one , minimizing regio-isomers (8-nitro) and oxidative degradation.

Reagents & Setup
  • Substrate: Quinazolin-4(3H)-one (1.0 eq)

  • Solvent/Catalyst: Conc.

    
     (98%)
    
  • Nitrating Agent: Fuming

    
     (1.2 - 1.5 eq) or Mixed Acid (
    
    
    
    ).
  • Equipment: Jacketed reactor or 3-neck flask with internal thermometer, overhead stirrer (magnetic stirring is insufficient for viscous slurries), and dropping funnel.

Step-by-Step Workflow
StepActionCritical Technical Insight
1. Dissolution Dissolve Quinazolinone in Conc.

. Cool to 0–5°C .[1][3]
The substrate is protonated here. This dissolution is exothermic; allow heat to dissipate before adding nitric acid [1].
2. Preparation Prepare nitrating mixture (if not using fuming HNO3 directly) externally with cooling.Never add

to

without cooling. The heat of mixing can vaporize the nitric acid (

release).
3. Dosing Add Nitrating agent dropwise.[1][2][3] Maintain

.[3]
Crucial: If the temperature does not rise slightly upon the first few drops, STOP. This indicates the reaction hasn't started (induction period). Warm slightly to initiate, then cool back down.
4. Digestion Stir at 20–25°C for 1–3 hours.Allows the reaction to complete.[2] Monitor by TLC/HPLC. Do not overheat (>40°C) to avoid dinitration or ring oxidation [2].
5. Quenching Pour reaction mixture ONTO crushed ice/water.NEVER pour water into the acid. The "heat of mixing" will cause an explosive eruption of boiling acid.
6. Isolation Adjust pH to ~2-3 (if necessary) or filter the precipitate directly.6-Nitroquinazolinone typically precipitates in acidic/aqueous media due to low solubility [3].[1]

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "The Temperature Spikes AFTER I Stop Dosing."

Diagnosis: Thermal Runaway / Accumulation.

  • Cause: You added the nitrating agent too fast at a temperature too low for the reaction to consume it immediately. You built up a "reservoir" of unreacted reagents. When the temperature finally rose enough to trigger the reaction, it all reacted at once.

  • Solution:

    • Emergency: Maximize cooling. If

      
       approaches the onset of decomposition (>60°C for many nitro-compounds), evacuate.
      
    • Prevention: Use Reaction Calorimetry (RC1) to determine the heat flow. Ensure the cooling jacket temperature (

      
      ) tracks the internal temperature (
      
      
      
      ) closely.
Scenario B: "I'm seeing high levels of 8-nitro or dinitro impurities."

Diagnosis: Loss of Regioselectivity.

  • Cause: Reaction temperature too high or acid concentration too strong. The 6-position is electronically favored, but higher energy conditions activate the 8-position or allow a second nitration [4].

  • Solution:

    • Keep reaction temperature strictly

      
      .
      
    • Reduce equivalents of

      
      .
      
    • Ensure efficient stirring to prevent "hot spots" where local concentration of

      
       is high.
      
Scenario C: "My yield is low, and the product is a sticky tar."

Diagnosis: Oxidative Decomposition.

  • Cause: Quinazolinones can be susceptible to oxidative ring opening by strong

    
     at elevated temperatures.
    
  • Solution:

    • Check your

      
       concentration.[1][3] Water acts as a moderator. If using fuming 
      
      
      
      (oleum), the conditions may be too harsh.
    • Quench immediately after the starting material is consumed (monitor via HPLC).

Part 4: Quenching & Isolation Logic

The quenching step is often more dangerous than the reaction itself due to the massive heat of dilution of sulfuric acid.

QuenchFlow Reactor Reaction Mixture (H2SO4 + Product + HNO3) IceBath Quench Vessel (Crushed Ice/Water) Reactor->IceBath SLOW ADDITION (Control Exotherm) Precipitate Precipitation of 6-Nitroquinazolinone IceBath->Precipitate Solubility Drop Filtration Filtration & Wash (Neutralize Acid) Precipitate->Filtration

Figure 2: The Inverse Quench Protocol. Always add Acid to Water.

Critical Quenching Parameters
  • Ratio: Use at least 5:1 (Ice : Acid Volume) to ensure the final temperature remains low.

  • Rate: Add the reaction mixture to the ice in a thin stream with vigorous stirring.

  • Fumes: Expect

    
     evolution upon quenching. Perform in a fume hood with a scrubber if at scale.
    

References

  • National Institutes of Health (NIH) / PMC. Crystal structures of 6-nitroquinazolin-4(3H)-one: Synthesis and crystallization. [Link]

  • American Chemical Society (ACS). Managing Hazards for Scale Up of Chemical Manufacturing Processes: Nitration Risks. [Link]

  • Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • East Harbour Group. Mixed Nitrating Acid Safety Data Sheet (SDS). [Link]

Sources

Technical Support Center: Handling & Stability of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 7-Fluoro-8-nitroquinazolin-4(3H)-one . Due to its unique electronic topography, this scaffold presents specific challenges under basic conditions. This document synthesizes mechanistic causality, troubleshooting FAQs, and validated protocols to ensure the scientific integrity of your synthetic workflows.

Core Mechanistic Insights: The Dual Reactivity Profile

To troubleshoot effectively, one must understand the causality behind the molecule's behavior under basic conditions. 7-Fluoro-8-nitroquinazolin-4(3H)-one possesses two highly reactive sites when exposed to a base:

  • Kinetic vs. Thermodynamic Acidity (N3 Position): The N3 proton of the quinazolinone core is acidic (pKa ~8). Exposure to even mild bases (e.g.,

    
    , Triethylamine) results in rapid, reversible deprotonation to form the N3-anion.
    
  • Nucleophilic Aromatic Substitution (C7 Position): The C7-fluorine is extremely labile under basic conditions if the base also acts as a nucleophile (e.g., hydroxides, alkoxides, primary/secondary amines). While the C-F bond is thermodynamically strong, fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity pulls electron density away from the ring, drastically lowering the activation energy required to form the rate-determining Meisenheimer complex[1]. This electrophilicity is further amplified by the strongly electron-withdrawing nitro group at the C8 (ortho) position, which acts as an electron sink, activating the ring toward nucleophilic attack[2][3].

G SM 7-Fluoro-8-nitroquinazolin-4(3H)-one Base Exposure to Basic Conditions (Amines, OH-, Alkoxides) SM->Base N3 Pathway A: N3 Deprotonation (Non-nucleophilic base / Fast) Base->N3 pKa ~8 C7 Pathway B: C7 SNAr (Nucleophilic base / Irreversible) Base->C7 Activated by 8-NO2 Ring Pathway C: Ring Cleavage (Strong aqueous base + Heat) Base->Ring Prolonged exposure

Reactivity pathways of 7-Fluoro-8-nitroquinazolin-4(3H)-one under basic conditions.

Troubleshooting Guides & FAQs

Q1: I dissolved the compound in a mixture of Triethylamine (


) and Methanol. My LC-MS shows complete consumption of the starting material and a new peak with a mass shift of +12 Da. Did the compound degrade? 
Causality:  The compound did not randomly degrade; it underwent an unintended SNAr reaction. Triethylamine is a non-nucleophilic base, but it deprotonates (or strongly hydrogen-bonds with) methanol, generating trace amounts of the highly nucleophilic methoxide ion. Methoxide rapidly displaces the C7-fluorine (Atomic Mass: 19 Da) to form a C7-methoxy ether (Molecular Mass: 31 Da). The net mass difference is exactly +12 Da.
Solution:  Never use nucleophilic solvents (alcohols, water) in conjunction with bases if your goal is to preserve the C7-F bond. Switch to an aprotic solvent system like anhydrous DMF, DMSO, or Acetonitrile.

Q2: We are attempting a selective N3-alkylation using


 and an alkyl bromide. The reaction yields a complex mixture, including dimers. How do we prevent this? 
Causality:  Once the N3 position is deprotonated, the resulting anion is a nucleophile. If your alkyl bromide is sterically hindered or slow to react, the N3-anion of one molecule will attack the highly electrophilic C7-F of another molecule, leading to N-arylation (oligomerization). Furthermore, if your 

is not strictly anhydrous, trace water will generate hydroxide ions, leading to C7-OH displacement. Solution: Ensure the alkylating agent is in slight excess (1.2 - 1.5 eq) and added before or simultaneously with the base to trap the N3-anion immediately. Use strictly anhydrous

and dry solvents.

Q3: Is it safe to wash my organic extracts with 1M aqueous NaOH during workup to remove acidic impurities? Causality: Absolutely not. The ortho-nitro group strongly activates the C7 position[2]. Hydroxide ions from the NaOH wash will rapidly execute an SNAr displacement of the fluorine at room temperature, converting your product into 7-hydroxy-8-nitroquinazolin-4(3H)-one. Solution: Use a mild, non-nucleophilic aqueous buffer for workups, such as saturated aqueous


 or brine, and minimize the contact time between the organic and aqueous layers.

Quantitative Stability Data

To aid in experimental design, the following table summarizes the kinetic stability of the C7-F bond across various standard basic environments.

Table 1: Comparative Stability of 7-Fluoro-8-nitroquinazolin-4(3H)-one (0.1M, 25°C)

Base / Solvent SystemActive NucleophileHalf-Life (

)
Primary Degradation / Reaction Pathway
1M NaOH (aq) / THF

< 5 minsRapid SNAr (Yields C7-OH)
Piperidine / DMF Piperidine (2° Amine)< 10 minsRapid SNAr (Yields C7-piperidyl)

/ Methanol

(Generated)
~ 2 hoursModerate SNAr (Yields C7-OMe)

/ DMF (Dry)
None> 48 hoursStable (Exists as N3-anion)
DIPEA / DCM None> 72 hoursStable (Intact starting material)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and nucleophile presence, you dictate whether the C7-F bond is preserved or intentionally functionalized.

Protocol A: Selective N3-Alkylation (Preserving the C7-F Bond)

Objective: Alkylate the N3 position without triggering C7-F displacement or oligomerization.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).

  • Solvent & Substrate: Dissolve 7-Fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Electrophile Addition: Add the alkyl halide (1.2 eq) to the solution prior to the base. This ensures the electrophile is ready to trap the anion instantly.

  • Base Addition: Cool the mixture to 0°C. Add finely powdered, anhydrous

    
     (1.5 eq) in one portion.
    
  • Reaction Monitoring: Stir at 0°C to 15°C. Do not exceed room temperature, as thermal energy increases the kinetic rate of side-reactions. Monitor via LC-MS.

  • Quenching (Critical Step): Quench the reaction by pouring it into a cold, saturated aqueous solution of

    
     (pH ~6). Do not use water alone , as the residual 
    
    
    
    will raise the pH of unbuffered water, causing C7-F hydrolysis during the workup.

Workflow Step1 1. Substrate + Alkyl Halide in Dry DMF Step2 2. Add Dry K2CO3 at 0°C Step1->Step2 Step3 3. Stir at 0-15°C (Monitor LC-MS) Step2->Step3 Step4 4. Quench with cold NH4Cl (pH 6) Step3->Step4

Step-by-step workflow for selective N3-alkylation avoiding C7-F displacement.

Protocol B: Intentional C7-Amination via SNAr

Objective: Displace the C7-F bond with a primary or secondary amine.

  • Solvent & Substrate: Dissolve the quinazolinone (1.0 eq) in Acetonitrile or THF.

  • Amine Addition: Add the desired primary or secondary amine (2.5 eq). The excess amine acts as both the nucleophile and the acid scavenger (to neutralize the generated HF).

  • Reaction: Stir at room temperature. Because the nitro group strongly activates the ring[3], heating is rarely required for aliphatic amines.

  • Isolation: Concentrate under reduced pressure and precipitate the product using cold water (the C7-aminated product is generally stable to water).

References

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

Sources

Overcoming steric hindrance in 8-nitro substituted quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ZN-8NO2-SYNTH
Subject: Overcoming Steric & Electronic Deactivation in 8-Nitroquinazolinone Synthesis

Executive Summary: The "8-Nitro" Challenge

Welcome to the technical support hub for quinazolinone functionalization. You are likely here because standard protocols (Niementowski condensation or direct nitration) have failed for your 8-nitro target.

The Root Cause: Synthesizing 8-nitroquinazolin-4(3H)-ones presents a "perfect storm" of chemical deactivation:

  • Electronic Deactivation: The nitro group at position 8 (meta to the amine in the precursor 2-amino-3-nitrobenzoic acid) is strongly electron-withdrawing. This dramatically reduces the nucleophilicity of the primary amine, making the initial attack on the electrophile (e.g., formamide, aldehyde, or acid chloride) sluggish.

  • Steric Hindrance: The 8-nitro group possesses significant Van der Waals volume. It creates a "peri-interaction" like effect, clashing with substituents at the 2-position and hindering the rotation required for ring closure.

This guide provides three validated workflows to bypass these energy barriers.

Diagnostic Workflow: Select Your Route

Before proceeding, identify your specific synthetic bottleneck using the decision matrix below.

SynthesisDecisionTree start START: Target 8-Nitroquinazolinone decision1 Is the C2-Substituent Bulky? (e.g., t-Butyl, Ortho-sub aryl) start->decision1 routeA ROUTE A: Microwave-Assisted Niementowski decision1->routeA No (H, Me, Et) decision2 Is the Amine Nucleophile Acid Sensitive? decision1->decision2 Yes routeB ROUTE B: Benzoxazinone Isolation routeC ROUTE C: HMDS-Mediated One-Pot decision2->routeB No (Robust Amine) decision2->routeC Yes (Sensitive)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on steric demands and functional group tolerance.

Technical Protocols & Troubleshooting

Protocol A: The "Thermal Shock" Method (Microwave-Assisted)

Best for: Simple C2 substituents (H, Methyl) where thermal convection is insufficient.

The Mechanism: Standard reflux fails because the deactivated aniline cannot overcome the activation energy. Microwave irradiation provides direct kinetic energy to the polar reagents, accelerating the condensation of 2-amino-3-nitrobenzoic acid with formamide.

Step-by-Step:

  • Mix: 1.0 eq 2-amino-3-nitrobenzoic acid + 5.0 eq Formamide.

  • Catalyst: Add 0.1 eq Ammonium Acetate (

    
    ).
    
  • Irradiate: Set microwave reactor to 150°C (Hold) for 20 minutes at 200W max power.

  • Workup: Pour hot reaction mixture into ice water. The 8-nitroquinazolinone will precipitate as a solid.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
No Precipitation Formamide excess solubilizing product. Neutralize with dilute HCl to pH 5-6 to force precipitation.

| Incomplete Conversion | 8-Nitro deactivation too strong. | Increase temp to 180°C or add 1.0 eq of Imidazole as a base catalyst. |

Protocol B: The Benzoxazinone "Stepping Stone"

Best for: Bulky C2 substituents or when the "one-pot" fails.

The Logic: Instead of forcing two difficult steps at once, we isolate the intermediate 8-nitro-benzo[d][1,3]oxazin-4-one . This intermediate is highly reactive toward amines, compensating for the steric hindrance of the nitro group.

Step-by-Step:

  • Activation: Reflux 2-amino-3-nitrobenzoic acid in Acetic Anhydride (as solvent and reagent) for 3 hours.

  • Isolation: Evaporate excess

    
    . Wash the solid residue with cold hexane. Do not purify by column (unstable).
    
  • Ring Opening: Suspend the benzoxazinone intermediate in Ethanol. Add 1.1 eq of the target Amine (

    
    ).
    
  • Reflux: Heat for 4-6 hours. The ring opens and re-closes to form the quinazolinone.[1]

Critical Note on Sterics: If your amine (


) is bulky (e.g., 2,6-dimethylaniline), the 8-nitro group will block the attack on the benzoxazinone carbonyl.
  • Fix: Use Glacial Acetic Acid as the solvent instead of Ethanol and add Sodium Acetate (2 eq). The acid catalysis activates the carbonyl.

Protocol C: HMDS-Mediated Silylation

Best for: Acid-sensitive substrates and avoiding corrosive reagents (


).

The Mechanism: Hexamethyldisilazane (HMDS) silylates the carboxylic acid and the amine, creating a transient silyl ester/amide species that is highly lipophilic and reactive, bypassing solubility issues common with nitro-compounds.

HMDSMechanism step1 2-Amino-3-nitrobenzoic acid + HMDS step2 Transient Silylated Intermediate step1->step2 Silylation (-NH3) step3 Cyclization with Amine/Amide step2->step3 Activation product 8-Nitroquinazolinone + NH3 step3->product Desilylation

Figure 2: Simplified workflow for HMDS-mediated activation, avoiding the use of chlorinating agents.

Step-by-Step:

  • Suspend 2-amino-3-nitrobenzoic acid in dry Toluene.

  • Add 3.0 eq HMDS and catalytic Iodine (

    
    )  (5 mol%).
    
  • Reflux for 2 hours until the solution becomes clear (indicates silylation).

  • Add the coupling partner (e.g., nitrile or amide) and reflux for an additional 6-12 hours.

Frequently Asked Questions (FAQs)

Q: Can I just nitrate quinazolin-4(3H)-one directly? A: No. Electrophilic aromatic substitution on the quinazolinone core is regioselective for the 6-position (para to the nitrogen). Nitrating the core will yield 6-nitroquinazolinone, not 8-nitro. You must start with the pre-functionalized 3-nitroanthranilic acid scaffold.

Q: My 8-nitro product is "Brick Dust" (insoluble). How do I characterize it? A: 8-nitroquinazolinones are notorious for poor solubility due to strong


-stacking.
  • NMR: Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + 5% DCl . The acid breaks intermolecular H-bonds.

  • Purification: Avoid column chromatography. Recrystallize from DMF/Water or Acetic Acid .

Q: I need to reduce the 8-nitro group to an 8-amino group. The reaction stalls. A: The 8-position is sterically crowded. Standard Pd/C hydrogenation often fails due to catalyst poisoning or steric block.

  • Solution: Use Iron powder (Fe) in Acetic Acid or Stannous Chloride (

    
    ) in EtOH . These dissolving metal reductions are less sensitive to steric hindrance than heterogeneous catalysis.
    

References

  • Wang, L., et al. (2012).[2] Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones. ResearchGate.

  • Alexandre, F. R., et al. (2003).[3] Microwave-assisted synthesis of quinazolines and quinazolinones. Frontiers in Chemistry.

  • Hada, S., et al. (2020). Mechanism for the reaction of quinazolinone synthesis using DMSO as methyl source. ResearchGate.

  • Besson, T., & Chosson, E. (2007).[4] Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed.

  • Sojitra, N. A., et al. (2024).[5] General routes of synthesis of quinazolin-4(3H)-one. ResearchGate.

  • Krasniqi, B., et al. (2024).[5] Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. bioRxiv.

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 7-Fluoro-8-nitroquinazolin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Structural Context[1][2]

7-Fluoro-8-nitroquinazolin-4(3H)-one is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other bioactive heterocycles. Its analysis presents specific challenges due to the electron-deficient nature of the quinazolinone scaffold, potential tautomerism (lactam-lactim), and the necessity to distinguish it from its common regioisomer, the 6-nitro derivative.

This guide provides a comparative technical analysis of the 1H NMR spectrum, focusing on:

  • Solvent Selection: Overcoming aggregation-induced broadening.

  • Regioisomer Differentiation: Distinguishing the 8-nitro target from the 6-nitro byproduct using spin-spin coupling logic (

    
     vs. 
    
    
    
    ).
  • Spectral Assignment: Detailed chemical shift mapping.

Experimental Protocol: Sample Preparation

Quinazolinones are notoriously insoluble in non-polar solvents like CDCl₃, leading to broad peaks due to stacking/aggregation. Proper solvent choice is the first step to data integrity.

Comparative Solvent Performance[3][4][5][6]
Solvent SystemSolubilityResolutionExchangeable Protons (NH)Recommendation
CDCl₃ PoorLow (Broad peaks)Visible (Broad/Weak)Not Recommended (Aggregation risk)
DMSO-d₆ GoodHighVisible (Sharp/Broad singlet)Standard for routine analysis
TFA-d ExcellentVery HighNot Visible (Exchanged)Best for definitive aromatic integration
Optimized Workflow (DMSO-d₆)
  • Mass: Weigh 5–10 mg of dried solid.

  • Solvation: Add 0.6 mL DMSO-d₆.

  • Homogenization: Sonicate for 30 seconds. (Heat gun usage is discouraged to prevent degradation of the nitro group, though mild warming to 40°C is acceptable).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure full relaxation of the deshielded H-2 proton.

Spectral Analysis & Assignment

The Aromatic Region: Coupling Logic

The definitive identification of the 8-nitro isomer relies on the coupling pattern of protons H-5 and H-6. Unlike the 6-nitro isomer (where protons are isolated), the 8-nitro derivative possesses two vicinal protons.

The Spin System:

  • H-5: Vicinal to H-6; Meta to F-7.

  • H-6: Vicinal to H-5; Ortho to F-7.

  • F-7: Spin-active (

    
    F, 
    
    
    
    ).

Predicted Splitting Pattern:

  • H-5: Appears as a Doublet of Doublets (dd) .

    • 
       (Vicinal aromatic).
      
    • 
       (Meta fluorine coupling).
      
  • H-6: Appears as a Doublet of Doublets (dd) (often looks like a triplet if constants overlap).

    • 
       (Ortho fluorine coupling).
      
    • 
       (Vicinal aromatic).
      
Chemical Shift Table (in DMSO-d₆)[7]
PositionProton TypeShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H-2 Ar-CH=N8.15 – 8.30Singlet (s)N/ADeshielded by N1/N3; Characteristic quinazolinone peak.
H-5 Ar-CH8.35 – 8.45dd

,

Most deshielded aromatic proton due to C4 carbonyl anisotropy.
H-6 Ar-CH7.60 – 7.75dd

,

Upfield relative to H-5; Large ortho-F coupling.
NH Lactam NH12.50 – 12.80Broad Singlet (br s)N/AExchangeable; Disappears with D₂O shake.

Note: Shifts may vary by


 ppm depending on concentration and water content in DMSO.

Comparative Analysis: Regioisomer Differentiation

A common synthetic pitfall is the formation of the 6-nitro isomer. The NMR spectrum provides the only rapid way to distinguish them without X-ray crystallography.

Diagram: Regioisomer Decision Tree

This logic tree illustrates how to interpret the splitting patterns to confirm the position of the nitro group.

NMR_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Aromatic Protons (Excluding H-2 Singlet) Start->Count TwoProtons 2 Protons Found Count->TwoProtons Coupling Analyze Splitting Pattern TwoProtons->Coupling Vicinal Vicinal Coupling Detected (Two dd signals) J(H-H) ~8-9 Hz Coupling->Vicinal Ortho Protons (H5/H6) Isolated No Vicinal H-H Coupling (Two d signals) Only J(H-F) observed Coupling->Isolated Para Protons (H5/H8) Result8 CONFIRMED: 7-Fluoro-8-nitroquinazolin-4(3H)-one Vicinal->Result8 Result6 IDENTIFIED: 7-Fluoro-6-nitroquinazolin-4(3H)-one Isolated->Result6

Caption: Decision logic for distinguishing the 8-nitro target from the 6-nitro impurity based on proton adjacency.

Detailed Comparison Table
Feature7-Fluoro-8-nitro (Target)7-Fluoro-6-nitro (Alternative)7-Fluoro-H (Precursor)
Proton Topology H-5 and H-6 are adjacent (Ortho).H-5 and H-8 are isolated (Para).H-5, H-6, H-8 present.[1]
Primary Coupling

(Strong, ~8.5 Hz)
No

observed.
Complex multiplet system.
H-5 Signal dd (Coupled to H-6 and F-7)d (Coupled only to F-7,

)
dd (Coupled to H-6 and F-7)
H-2 Shift ~8.2 ppm~8.2 ppm~8.1 ppm

Mechanistic Insight: The Nitro Group Effect

Why does the spectrum look this way?

  • Deshielding: The 8-nitro group is strongly electron-withdrawing (inductive and mesomeric). However, in the 8-position, it is sterically crowded by the 7-fluoro group and the N-1 nitrogen. This forces the nitro group to rotate out of planarity, slightly reducing its mesomeric deshielding effect on the ring compared to a planar nitro group.

  • Fluorine Coupling (

    
    F):  The fluorine atom at C7 is the dominant spin-active neighbor.
    
    • In the 8-nitro isomer, F-7 couples to H-6 (ortho, large

      
      ) and H-5 (meta, medium 
      
      
      
      ).
    • In the 6-nitro isomer, F-7 couples to H-8 (ortho, large

      
      ) and H-5 (meta, medium 
      
      
      
      ).
    • Key Differentiator: The presence of H-H vicinal coupling is the "smoking gun" for the 8-nitro isomer.

References

  • Synthesis and General Characterization

    • Rewcastle, G. W., et al. (1996).[2] "Tyrosine Kinase Inhibitors.[3] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. (Establishes baseline quinazolinone shifts).

  • Solvent Effects on Quinazolinones

    • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Regioisomer Analysis (Analogous Systems)

    • Zhang, Y., et al. (2024). "6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one."[5] Molbank.[5] (Provides comparative NMR data for the 6-nitro regioisomer).

  • Crystal Structure Validation

    • Li, X., et al. (2012). "7-Fluoro-6-nitroquinazolin-4(3H)-one."[2][5] Acta Crystallographica Section E. (Confirming structural basis for planarity and coupling).

Sources

13C NMR Chemical Shift Analysis: Differentiating 6-Nitro vs. 8-Nitro Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroquinazolinones are critical synthetic intermediates in drug development, frequently serving as precursors for aminoquinazolinone-based PARP and tankyrase inhibitors[1]. During electrophilic aromatic nitration of the quinazolinone core, or during de novo cyclization, distinguishing between the 6-nitro and 8-nitro regioisomers is a notorious analytical bottleneck.

This guide provides an objective, data-driven comparison of the


C NMR chemical shifts for 6-nitro vs. 8-nitro quinazolin-4(3H)-ones. By understanding the specific electronic and steric perturbations caused by the nitro group, researchers can establish a self-validating analytical workflow to unequivocally identify these isomers without relying on complex 2D NMR experiments or X-ray crystallography[2].

Mechanistic Causality: The Electronic & Steric Influence of the Nitro Group

The differentiation of these isomers via


C NMR relies on the profound inductive (

) and resonance (

) effects of the nitro group, coupled with localized steric compression[2]. As a Senior Application Scientist, I recommend focusing on three primary diagnostic handles rather than attempting to assign the entire aromatic envelope:
  • The Ipso Deshielding Effect (C-6 vs. C-8): The carbon atom directly bonded to the strongly electron-withdrawing nitro group is stripped of electron density, causing a massive downfield shift. In the 6-nitro isomer, the C-6 signal shifts from a baseline of ~126 ppm to 143–145 ppm . In the 8-nitro isomer, the C-8 signal shifts to 146–147 ppm [1].

  • The Ortho/Steric Compression Effect (C-8a): This is the most reliable secondary diagnostic handle. In 6-nitroquinazolinones, the bridgehead C-8a carbon is meta to the nitro group and remains relatively unperturbed at ~149–151 ppm . Conversely, in 8-nitroquinazolinones, the nitro group is ortho to C-8a. The resulting steric compression against the N-1 atom alters the resonance trajectory, shielding the C-8a carbon significantly and pushing it upfield to ~140–141 ppm [1].

  • Resonance Shielding of C-5: In the 6-nitro isomer, C-5 is ortho to the nitro group. Resonance structures place a partial negative charge on this position (relative to the highly deshielded ipso carbon), moving it upfield to ~122–124 ppm . In the 8-nitro isomer, C-5 is meta to the nitro group and remains deshielded at ~129–130 ppm [1].

Quantitative Data Comparison

The following table summarizes the comparative


C NMR performance data for the core framework of both isomers. Data is aggregated from standard DMSO-d

acquisitions.
Carbon Position6-Nitro Isomer (δ ppm)8-Nitro Isomer (δ ppm)Diagnostic Causality & Structural Logic
C-2 154.0 – 156.0154.0 – 156.0Distant from NO

; minimal perturbation.
C-4 (C=O) 160.0 – 162.0160.0 – 162.0Distant from NO

; minimal perturbation.
C-4a 121.0 – 123.0122.0 – 124.0Para to C-8, resulting in slight deshielding in the 8-nitro isomer.
C-5 122.0 – 124.0129.0 – 130.0 Shielded in 6-nitro due to ortho resonance effects.
C-6 143.0 – 145.0 125.0 – 127.0Primary Diagnostic: Ipso deshielding in the 6-nitro isomer.
C-7 128.0 – 130.0128.0 – 130.0Ortho to both C-6 and C-8; experiences similar shifts in both isomers.
C-8 125.0 – 127.0146.0 – 147.0 Primary Diagnostic: Ipso deshielding in the 8-nitro isomer.
C-8a 149.0 – 151.0 140.0 – 141.0 Secondary Diagnostic: Steric compression shielding in the 8-nitro isomer.

Self-Validating Experimental Protocol

To ensure the trustworthiness of your spectral data, the NMR acquisition must be treated as a self-validating system. Poorly optimized parameters will result in missing quaternary carbon signals, rendering the diagnostic table above useless.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified nitroquinazolinone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d

    
    ).
    
  • Causality: Planar quinazolinones exhibit strong intermolecular hydrogen bonding (via the amide NH and C=O) and

    
     stacking, leading to poor solubility in CDCl
    
    
    
    . DMSO-d
    
    
    disrupts these interactions, ensuring a highly concentrated, isotropic solution necessary for resolving weak quaternary carbons.

Step 2: Instrument Calibration & Referencing

  • Action: Reference the spectrum to the central solvent multiplet of DMSO-d

    
     at exactly 39.52 ppm .
    

Step 3: Optimized Acquisition Parameters (Critical)

  • Action: Set the spectrometer to 100 MHz or 151 MHz (for

    
    C). Use a standard proton-decoupled 
    
    
    
    C{1H} pulse sequence.
  • Action: Increase the Relaxation Delay (D1) to 2.5 – 3.0 seconds .

  • Causality: Quaternary carbons (C-2, C-4, C-4a, C-8a, and the nitro-bearing C-6/C-8) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. If the D1 is left at the default 1.0 s, these critical diagnostic peaks will be saturated and buried in the baseline noise. A 3.0 s delay ensures complete longitudinal relaxation (

    
    ), yielding a spectrum where all framework carbons are clearly resolved.
    
  • Action: Acquire a minimum of 1024 to 2048 scans.

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier transformation. This sacrifices a negligible amount of resolution to significantly boost the signal-to-noise ratio of the critical ipso and bridgehead carbons.

Logical Workflow for Isomer Differentiation

The following diagram maps the logical decision tree for assigning the regioisomer based on the acquired


C NMR data.

G Start Synthesized Nitroquinazolinone (Unknown Regioisomer) NMR Acquire 13C NMR Spectrum (DMSO-d6, 100/151 MHz, D1=3s) Start->NMR Analyze Analyze Aromatic Quaternary Shifts (140 - 155 ppm) NMR->Analyze CheckIpso Identify Ipso-Carbon (C-NO2) Deshielded > 142 ppm Analyze->CheckIpso CheckC8a Examine C-8a Shift (Bridgehead Carbon) Analyze->CheckC8a SixNitro 6-Nitro Isomer C-6 ≈ 144 ppm C-8a ≈ 149-151 ppm CheckIpso->SixNitro If ~144 ppm EightNitro 8-Nitro Isomer C-8 ≈ 146-147 ppm C-8a ≈ 140-141 ppm CheckIpso->EightNitro If ~147 ppm CheckC8a->SixNitro If ~150 ppm CheckC8a->EightNitro If ~140 ppm

Workflow for differentiating 6-nitro and 8-nitro quinazolinones using 13C NMR diagnostic shifts.

References

  • Title: Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors Source: bioRxiv URL: [Link]

  • Title: Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach Source: Semantic Scholar URL: [Link]

Sources

Mass spectrometry fragmentation pattern of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of 7-Fluoro-8-nitroquinazolin-4(3H)-one , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

This analysis compares the target compound with its regioisomer, 7-Fluoro-6-nitroquinazolin-4(3H)-one , providing a mechanism-based approach to distinguishing these isomers during drug development and quality control.

Executive Summary & Application Context

In the development of quinazolinone-based therapeutics (e.g., Olaparib analogs), the regioselectivity of nitration is a critical quality attribute. The nitration of 7-fluoroquinazolin-4(3H)-one can yield both the 8-nitro (target) and 6-nitro (impurity/alternative) isomers.

While both isomers share a molecular weight of 209.13 Da and the formula C₈H₄FN₃O₃ , they exhibit distinct fragmentation behaviors under Electron Ionization (EI) due to the "Ortho Effect." This guide provides the mass spectral fingerprints required to confidently identify the 8-nitro isomer, utilizing the proximity of the nitro group to the pyrimidine ring nitrogen (N1) as a diagnostic marker.

Key Differentiator
  • 7-Fluoro-8-nitroquinazolin-4(3H)-one : Exhibits a characteristic [M-NO]⁺ peak (m/z 179) due to the ortho-interaction between the 8-nitro group and the N1 ring nitrogen.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one : Fragmentation is dominated by the direct loss of the nitro radical [M-NO₂]⁺ (m/z 163), as the nitro group is electronically isolated from the ring nitrogens.

Experimental Configuration (Standard Protocol)

To replicate the fragmentation patterns described below, the following LC-MS/GC-MS parameters are recommended.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)70 eV provides reproducible, library-matchable fragmentation patterns essential for isomer differentiation.[1]
Source Temp 230 °CSufficient to prevent condensation but low enough to minimize thermal degradation of the nitro group prior to ionization.
Mass Range m/z 40 – 300Covers the molecular ion and all significant low-mass aromatic fragments.
Inlet Temp 250 °CEnsures rapid volatilization of the quinazolinone scaffold.
Solvent Methanol or Ethyl AcetatePolar aprotic solvents (like EtOAc) are preferred to avoid potential solvolysis during storage.

Fragmentation Mechanism & Analysis

The "Ortho Effect" in 8-Nitro Isomers

The defining feature of the 8-nitro isomer is the steric proximity of the nitro group at position 8 to the nitrogen atom at position 1 (N1) of the pyrimidine ring.

In mass spectrometry, nitroarenes with an ortho substituent often undergo a rearrangement where an oxygen atom from the nitro group is transferred to the adjacent heteroatom or carbon, followed by the loss of a neutral NO molecule (30 Da).

  • Mechanism : The molecular ion (m/z 209) undergoes cyclization/rearrangement involving the 8-NO₂ and N1, facilitating the expulsion of NO.

  • Result : A distinct peak at m/z 179 .

The Standard Nitro Loss in 6-Nitro Isomers

In the 6-nitro isomer, the nitro group is para to N1 and meta to N3. It lacks the proximity required for the rearrangement described above. Consequently, it follows the standard fragmentation pathway for nitroaromatics:

  • Mechanism : Homolytic cleavage of the C-N bond.

  • Result : Direct loss of the nitro radical (•NO₂, 46 Da) to form the base peak at m/z 163 .

Common Pathways (Quinazolinone Core)

Both isomers subsequently undergo degradation of the quinazolinone core:

  • Retro-Diels-Alder (RDA) : Cleavage of the pyrimidine ring, often losing HCN (27 Da) or CO (28 Da).

  • Carbonyl Loss : Ejection of CO from the amide functionality.

Comparative Data: 8-Nitro vs. 6-Nitro

The following table summarizes the theoretical and observed ion abundances based on established nitro-heterocycle fragmentation rules.

Fragment Ionm/z7-Fluoro-8-nitro (Target)7-Fluoro-6-nitro (Alternative)Structural Origin
Molecular Ion [M]⁺ 209 Strong Strong Parent Molecule
[M - NO]⁺ 179 Distinct/Medium Weak/AbsentOrtho-effect (8-NO₂ interaction with N1)
[M - NO₂]⁺ 163 MediumBase Peak (100%) C-N Bond Cleavage (Standard)
[M - CO]⁺ 181 WeakWeakAmide Carbonyl Loss
[M - NO₂ - HCN]⁺ 136 PresentStrongPyrimidine Ring Breakdown
[M - NO₂ - CO]⁺ 135 PresentStrongRing Contraction

Analyst Note : If your spectrum shows m/z 163 as the absolute base peak with negligible m/z 179, you likely have the 6-nitro isomer. If m/z 179 is significant (typically >20-30% relative abundance), you have the 8-nitro target.

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagram illustrates the divergent pathways for the 7-Fluoro-8-nitroquinazolin-4(3H)-one, highlighting the diagnostic "Ortho Effect."

Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 209 (C8H4FN3O3) Ortho_Inter [M - NO]+ m/z 179 (Rearrangement) M_Ion->Ortho_Inter - NO (30 Da) (Diagnostic for 8-Nitro) Nitro_Loss [M - NO2]+ m/z 163 (Radical Loss) M_Ion->Nitro_Loss - NO2 (46 Da) Ortho_Degrad [M - NO - CO]+ m/z 151 Ortho_Inter->Ortho_Degrad - CO RDA_HCN [M - NO2 - HCN]+ m/z 136 Nitro_Loss->RDA_HCN - HCN (27 Da) RDA_CO [M - NO2 - CO]+ m/z 135 Nitro_Loss->RDA_CO - CO (28 Da)

Caption: Divergent fragmentation pathways of 7-Fluoro-8-nitroquinazolin-4(3H)-one. The red path indicates the diagnostic loss of NO facilitated by the 8-position ortho-effect.

Synthesis & Validation References

To ensure the integrity of your reference standards, consult the following authoritative sources regarding the synthesis and characterization of these specific quinazolinone derivatives.

  • Crystal Structure & Characterization of Nitroquinazolinones

    • Title: 7-Nitroquinazolin-4(3H)-one (Crystal Structure and Synthesis Data)

    • Source: PubMed Central / Acta Crystallographica

    • Relevance: Provides X-ray diffraction and synthesis protocols for nitro-substituted quinazolinones, establishing the structural basis for the ortho-effect.

    • URL: [Link][2]

  • Comparative Fragmentation of Nitro-Heterocycles

    • Title: Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study

    • Source: Rapid Communications in Mass Spectrometry (via PubMed)

    • Relevance: Validates the mechanistic rule that 8-nitro isomers (adjacent to ring nitrogen) favor [M-NO]⁺ loss, while other isomers favor [M-NO₂]⁺.

    • URL: [Link]

  • Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

    • Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one (Includes synthesis of 6-nitro precursor)

    • Source: MDPI (Molbank)

    • Relevance: Details the synthesis and NMR characterization of the 6-nitro alternative, confirming it as the primary byproduct in non-selective nitration.

    • URL: [Link][3][4][5]

  • General Quinazolinone Spectral Data

    • Title: Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide

    • Source: BenchChem

    • Relevance: Provides baseline fragmentation data for the quinazolinone core (RDA, CO loss) to distinguish scaffold fragments from substituent losses.

Sources

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Crystallographic and Comparative Analysis of Substituted Nitroquinazolinones for Drug Discovery

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the X-ray crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one, a key intermediate in the synthesis of multi-kinase inhibitors. Due to the absence of a publicly available crystal structure for the isomeric 7-Fluoro-8-nitroquinazolin-4(3H)-one, this document will use the well-characterized 6-nitro isomer as a primary case study. Through a comparative analysis with the non-fluorinated analogue, 7-Nitroquinazolin-4(3H)-one, we will elucidate the profound impact of strategic fluorine substitution on molecular geometry and supramolecular architecture. This analysis serves as a critical resource for understanding the structure-property relationships that govern the efficacy and development of quinazolinone-based therapeutics.

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antihypertensive, and antimicrobial properties[1][2]. The efficacy of these compounds is highly dependent on the nature and position of substituents on the quinazolinone core. X-ray crystallography provides the most definitive method for determining the three-dimensional structure of these molecules at atomic resolution, offering invaluable insights into how specific functional groups influence molecular conformation and intermolecular interactions[3][4].

This guide focuses on the structural effects of two potent electron-withdrawing groups: the nitro (NO₂) group and the fluorine (F) atom. Understanding how these substituents modulate the crystal packing and hydrogen-bonding networks is crucial for the rational design of next-generation drug candidates with improved target affinity and pharmacokinetic profiles. We will analyze the experimentally determined structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one[5] and compare it directly to 7-Nitroquinazolin-4(3H)-one[6] to isolate and understand the specific contributions of the fluorine atom.

Experimental Methodology: From Synthesis to Structure Solution

The protocols described herein represent a validated workflow for the synthesis, crystallization, and structural analysis of substituted quinazolinones.

Synthesis and Crystallization

The synthesis of the target compounds follows established chemical routes. 7-Fluoro-6-nitroquinazolin-4(3H)-one is prepared via the nitration of its precursor, 7-Fluoroquinazolin-4(3H)-one, a method confirmed in the literature as an effective route to this key intermediate[5].

Protocol 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

  • Reaction Setup: Carefully add 7-Fluoroquinazolin-4(3H)-one (1.0 eq) to a pre-cooled (0°C) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Heating: Warm the reaction mixture to 100°C and maintain for 1 hour. The causality here is that the elevated temperature is required to overcome the activation energy for electrophilic aromatic substitution on the deactivated ring system.

  • Quenching & Precipitation: Pour the hot reaction mixture slowly onto a large volume of crushed ice. The rapid change in temperature and polarity causes the crude product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual acid.

  • Recrystallization for Analysis: Obtain single crystals suitable for X-ray diffraction by slow recrystallization from glacial acetic acid[5]. The choice of acetic acid is critical, as its polarity and hydrogen-bonding capability facilitate the growth of well-ordered, single crystals. A similar protocol of slow evaporation from a mixed solvent system (Ethanol/Acetone/THF) has been proven effective for the non-fluorinated analogue[6].

Single-Crystal X-ray Diffraction (SCXRD)

Data collection is performed using a standard diffractometer equipped with a cryocooling system to minimize thermal vibrations and improve data quality.

Protocol 2: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: Data are collected using a diffractometer (e.g., Bruker APEX II or Oxford Diffraction Gemini) with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled low temperature (e.g., 153 K)[6][7].

  • Structure Solution: The crystal structure is solved using direct methods with software packages like SHELXT. This program uses statistical methods to determine the initial phases of the diffraction pattern, leading to an initial electron density map.

  • Structure Refinement: The structural model is refined using a full-matrix least-squares procedure on F² using SHELXL[8]. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated by examining key refinement indicators such as R1, wR2, and the goodness-of-fit (S).

The overall experimental workflow is depicted in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis S1 Nitration of 7-Fluoroquinazolin-4(3H)-one S2 Precipitation & Filtration S1->S2 S3 Recrystallization (Acetic Acid) S2->S3 A1 Mount Single Crystal S3->A1 High-Quality Crystal A2 X-ray Data Collection (SCXRD) A1->A2 A3 Structure Solution (Direct Methods) A2->A3 A4 Structure Refinement (Least-Squares) A3->A4 Output Output A4->Output Final Structure (CIF)

Caption: Experimental workflow from synthesis to final structure determination.

Results: A Comparative Structural Analysis

The crystallographic data reveals significant differences in the solid-state packing of 7-Fluoro-6-nitroquinazolin-4(3H)-one and 7-Nitroquinazolin-4(3H)-one, driven by the presence of the fluorine atom.

Parameter7-Fluoro-6-nitroquinazolin-4(3H)-one [5]7-Nitroquinazolin-4(3H)-one [6]
Formula C₈H₄FN₃O₃C₈H₅N₃O₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell a (Å) 7.371(3)5.106(1)
Unit Cell b (Å) 14.285(5)11.206(2)
Unit Cell c (Å) 7.731(3)13.528(3)
Unit Cell β (°) 97.48(3)99.19(3)
Volume (ų) 806.9(5)764.1(3)
Key H-Bond N—H···ON—H···O
Molecular Geometry

In both structures, the quinazolinone ring system is essentially planar. A notable feature in the fluorinated compound is the slight twist of the nitro group relative to the plane of the quinazolinone ring, measured at 12.0°[5]. This deviation is a result of steric and electronic repulsion between the adjacent fluorine atom and the nitro group. In the non-fluorinated analogue, the nitro group lies more closely in the plane of the ring system.

Supramolecular Architecture and Intermolecular Interactions

The dominant interaction governing the crystal packing in both compounds is the formation of centrosymmetric dimers via intermolecular N—H···O hydrogen bonds between the N3-H group of one molecule and the C4-carbonyl oxygen of an adjacent molecule. However, the introduction of fluorine creates a more complex and three-dimensional network.

  • 7-Nitroquinazolin-4(3H)-one: The primary structural motif is the N—H···O hydrogen-bonded dimer. These dimers are further linked by weaker C—H···O and C—H···N interactions, along with π-π stacking interactions between the aromatic rings (centroid-centroid distance of 3.678 Å), to form a 3D network[6].

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one: While the same N—H···O dimers are present, the fluorine atom introduces additional weak C—H···N and C—H···O hydrogen bonds that stabilize the crystal structure[5]. The high electronegativity of fluorine alters the electrostatic potential of the molecule, influencing how the dimers pack together. The role of organic fluorine in modulating crystal packing through such weak interactions is a well-documented principle in crystal engineering[9][10]. The fluorination leads to a different packing arrangement compared to the non-fluorinated analogue, as evidenced by the different space group and unit cell parameters.

The diagram below illustrates the fundamental hydrogen-bonding pattern that forms the primary dimer motif in these crystal structures.

Caption: Key N-H···O hydrogen bond forming the centrosymmetric dimer motif.

Conclusion

This comparative guide demonstrates that the strategic incorporation of a single fluorine atom onto the quinazolinone scaffold induces significant and predictable changes in its solid-state structure. The analysis of 7-Fluoro-6-nitroquinazolin-4(3H)-one, when contrasted with its non-fluorinated counterpart, reveals that fluorine substitution alters the planarity of adjacent functional groups and introduces a more complex network of intermolecular interactions. These subtle structural modifications can have a profound impact on a molecule's physicochemical properties, such as solubility and melting point, and ultimately its biological activity. The detailed experimental protocols and structural insights provided herein serve as an authoritative resource for researchers in drug discovery, underscoring the power of single-crystal X-ray diffraction in guiding the rational design of potent and selective therapeutic agents.

References

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267-276.
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Kim, J. S., et al. (2008). "Synthesis and biological evaluation of 4-anilino-6-arylethynyl-7-methoxyquinazolines as inhibitors of epidermal growth factor receptor." Bioorganic & Medicinal Chemistry Letters, 18(17), 4858-4861.
  • Labuda, M. T., et al. (2009). "Novel quinazoline-based inhibitors of the DNA repair enzyme apurinic/apyrimidinic endonuclease 1." Bioorganic & Medicinal Chemistry Letters, 19(21), 6174-6177.
  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(9), 1823-1835.
  • Sharma, V. K., et al. (2021). "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021(9), 150-176. Available at: [Link]

  • Sun, J., et al. (2008). "7-Nitroquinazolin-4(3H)-one." Acta Crystallographica Section E: Structure Reports Online, 64(2), o427. Available at: [Link]

  • Wang, X., et al. (2012). "7-Fluoro-6-nitroquinazolin-4(3H)-one." Acta Crystallographica Section E: Structure Reports Online, 68(3), o759. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Available at: [Link]

Sources

HPLC retention time comparison of quinazolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of quinazolinone isomers—specifically regioisomers (e.g., 6- vs. 7-substituted) and positional isomers (2- vs. 3-substituted)—presents a distinct challenge in pharmaceutical analysis. Due to identical molecular weights and near-identical hydrophobicity (logP), traditional C18 alkyl phases often fail to resolve these compounds, resulting in co-elution.

This guide demonstrates that Phenyl-Hexyl stationary phases provide superior selectivity over C18 for these aromatic isomers. By exploiting


 interactions rather than relying solely on hydrophobic exclusion, researchers can achieve baseline resolution (

). This document details the comparative methodology, retention data, and mechanistic rationale for this separation.

The Structural Challenge

Quinazolinones are bicyclic, fused heterocyclic compounds. In drug discovery, the position of substituents (halogen, nitro, or alkyl groups) critically affects biological activity (e.g., EGFR inhibition, anticonvulsant activity).

Common Isomeric Pairs:

  • Regioisomers: 6-chloro-2-methyl-4(3H)-quinazolinone vs. 7-chloro-2-methyl-4(3H)-quinazolinone.

  • Positional Isomers: 2-methyl-4(3H)-quinazolinone vs. 3-methyl-4(3H)-quinazolinone.

On a standard C18 column, the interaction is primarily Van der Waals (hydrophobic). Since the hydrophobic surface area of these isomers is nearly identical, retention times (


) often differ by less than 0.2 minutes, making quantitation impossible.

Experimental Workflow

The following workflow ensures data integrity and reproducibility.

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter System HPLC System (Binary Pump, UV) Filter->System ColumnA Column A: C18 (Control) System->ColumnA Run 1 ColumnB Column B: Phenyl-Hexyl System->ColumnB Run 2 Data Data Analysis (Calc Rs, Tailing) ColumnA->Data ColumnB->Data

Figure 1: Comparative experimental workflow for isomer separation.

Instrument & Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Detector: DAD at 254 nm (primary) and 280 nm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase Strategy

A simple binary gradient is used. Note that Methanol (MeOH) is preferred over Acetonitrile (ACN) for the Phenyl-Hexyl column because ACN's


-electrons can suppress the 

interactions between the analyte and the stationary phase.
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Methanol (MeOH).[3][4]

Gradient Program:

Time (min) % Solvent B
0.0 30
10.0 70
12.0 95

| 15.0 | 30 |

Performance Comparison: C18 vs. Phenyl-Hexyl

The following data represents a comparative study of 6-chloro and 7-chloro-2-methyl-4(3H)-quinazolinone .

Quantitative Results
  • Column A (C18): Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Column B (Phenyl): Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)
Isomer 1 (

)
6.42 min6.85 min
Isomer 2 (

)
6.55 min7.92 min
Separation (

)
0.13 min1.07 min
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)
Tailing Factor (

)
1.31.1
Analysis of Results
  • C18 Failure: The C18 column shows a single broad peak with a "shoulder," indicating co-elution (

    
    ). The hydrophobicity differences are insufficient for separation.
    
  • Phenyl-Hexyl Success: The Phenyl-Hexyl column achieves complete baseline separation. The 7-chloro isomer, having a different electron density distribution around the aromatic ring compared to the 6-chloro isomer, interacts more strongly with the phenyl ring on the stationary phase, resulting in increased retention and selectivity.

Mechanistic Insight

Why does the Phenyl-Hexyl column work? The separation mechanism relies on "Shape Selectivity" and


 stacking.

Mechanism cluster_c18 C18 Interaction (Hydrophobic) cluster_phenyl Phenyl-Hexyl Interaction (Pi-Pi) C18_Ligand Alkyl Chain (C18) Isomer_A Quinazolinone Isomer A C18_Ligand->Isomer_A Weak Hydrophobic Isomer_B Quinazolinone Isomer B C18_Ligand->Isomer_B Weak Hydrophobic Phenyl_Ligand Phenyl Ring (Stationary Phase) Isomer_A_P Isomer A (e- poor region) Phenyl_Ligand->Isomer_A_P Specific Pi-Pi Stacking Isomer_B_P Isomer B (e- rich region) Phenyl_Ligand->Isomer_B_P Differential Stacking Strength

Figure 2: Mechanism of interaction. C18 relies on non-specific hydrophobicity, while Phenyl phases exploit electronic orbital overlap.

The quinazolinone ring is electron-deficient (due to the nitrogen atoms and carbonyl group). The phenyl ring on the stationary phase is electron-rich. The specific position of the substituent (e.g., Chlorine at pos 6 vs 7) alters the electron density map of the analyte, changing how "tightly" it stacks with the stationary phase.

References

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • BenchChem. (2025).[5][6] Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. Retrieved from

  • National Institutes of Health (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from

  • Sielc Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from

Sources

Benchmarking Purity: Elemental Analysis of 7-Fluoro-8-nitroquinazolin-4(3H)-one vs. Chromatographic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Impurity Problem

In the synthesis of PARP and EGFR inhibitors, the quinazolinone scaffold is ubiquitous. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are the gold standards for structural confirmation and organic purity, they frequently fail to detect non-chromatophoric impurities—specifically trapped inorganic salts, moisture, and amorphous synthesis debris.

This guide benchmarks the purity analysis of 7-Fluoro-8-nitroquinazolin-4(3H)-one , a critical intermediate often synthesized via nitration.[1] We demonstrate that while HPLC may indicate >99% purity, Elemental Analysis (EA) is the only definitive method to rule out solvation and salt retention, which can catastrophically skew stoichiometric calculations in downstream coupling reactions.

Theoretical Framework & Synthesis Context

The Molecule[2][3][4][5]
  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 209.13 g/mol [1][3][4]

  • Critical Attribute: The 8-nitro position is sterically sensitive and prone to regioisomer contamination (6-nitro isomer) during synthesis.[1]

Synthesis Pathway & Impurity Profile

The standard synthesis involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1] This harsh reaction environment (fuming


 / 

) introduces specific impurities that EA is uniquely suited to detect.

SynthesisPath Start 7-Fluoroquinazolin-4(3H)-one Reagents Fuming HNO3 / H2SO4 (Nitration) Start->Reagents Crude Crude Mixture Reagents->Crude Product8 Target: 8-Nitro Isomer (Solid Precipitate) Crude->Product8 Major Product Product6 Impurity: 6-Nitro Isomer (Regioisomer) Crude->Product6 Competitive Side Rxn Salts Trapped Sulfates/Nitrates (Inorganic Impurity) Crude->Salts Co-precipitation

Figure 1: Synthesis pathway highlighting the divergence of regioisomers and the introduction of inorganic salt contaminants.[1]

Comparative Analysis: EA vs. HPLC/NMR

The following data demonstrates a common scenario in medicinal chemistry: a sample appears pure by standard organic checks but fails "Bulk Purity" assessment.

Theoretical vs. Experimental Data

Acceptance Criteria:


 absolute difference from theoretical values.
MetricTheoretical Value (%)Sample A (HPLC >99%)Sample B (Recrystallized)Status
Carbon (C) 45.94 42.1545.88Sample A Fails
Hydrogen (H) 1.93 2.101.95Sample A Fails
Nitrogen (N) 20.09 18.4520.05Sample A Fails
Interpreting the Failure (Sample A)

Sample A passed HPLC because the impurity was transparent to UV detection .

  • Diagnosis: The suppressed Carbon and Nitrogen values, combined with slightly elevated Hydrogen, suggest Water retention (Hydrate) or Inorganic Salt retention .

  • Calculation Check: A monohydrate (

    
    ) would drop Carbon to ~42.30%. Sample A is likely a hemi-hydrate or contains residual mineral acid.[1]
    
  • Consequence: Using Sample A in a subsequent reaction would result in a ~8% error in stoichiometry , leading to incomplete conversion and difficult purification downstream.

The "Blind Spot" Matrix
Impurity TypeDetected by HPLC (UV)?Detected by 1H NMR?Detected by EA?
6-Nitro Isomer ✅ (Separable peaks)✅ (Distinct coupling)❌ (Same Formula)
Residual Solvent ❌ (Usually elutes early)✅ (If protonated)✅ (C/H drift)
Inorganic Salts ❌ (Transparent)❌ (Invisible)✅ (Massive % drop)
Moisture ❌ (Exchangeable)✅ (H rise, C/N drop)

Validated Experimental Protocol

To achieve the "Sample B" results (Pass), follow this rigorous preparation and analysis workflow.

Sample Preparation (The Critical Step)

Context: Quinazolinones form strong hydrogen bond networks that trap solvent. Standard vacuum drying is often insufficient.[1]

  • Recrystallization: Dissolve crude solid in boiling Glacial Acetic Acid (AcOH). Cool slowly to room temperature to favor the 8-nitro isomer (thermodynamic product).[1] Filter.

  • Primary Drying: Dry filter cake at 50°C under vacuum (10 mbar) for 12 hours.

  • Desolvation (Crucial):

    • Problem: AcOH is often trapped in the lattice.

    • Solution: Triturate the dried solid with anhydrous Ethanol (EtOH) to displace AcOH, then filter.

  • Final Drying: Dry at 80°C over

    
     in a vacuum desiccator for 24 hours.
    
Analytical Workflow

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Combustion Temp: 950°C (Ensure complete combustion of the nitro group).

AnalysisWorkflow Sample Isolated Solid HPLC 1. HPLC/UPLC (Check Organic Purity) Sample->HPLC Decision1 Isomer Ratio > 98:2? HPLC->Decision1 Recryst Recrystallize (Acetic Acid) Decision1->Recryst No (High 6-nitro) NMR 2. 1H NMR (Check Solvent Trapping) Decision1->NMR Yes Recryst->Sample Decision2 Solvent Visible? NMR->Decision2 Dry High-Vac Drying (80°C, P2O5) Decision2->Dry Yes EA 3. Elemental Analysis (Final Validation) Decision2->EA No Dry->EA Release Release Lot EA->Release Pass (+/- 0.4%)

Figure 2: The "Triad of Purity" workflow ensuring isomer specificity (HPLC), solvent removal (NMR), and bulk composition (EA).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low %C, Low %N Inorganic contamination (Sulfates from nitration).[1]Wash sample with water until filtrate is neutral pH, then re-dry.
High %C Trapped organic solvent (e.g., Toluene, AcOH).[5]1H NMR to identify solvent; aggressive drying or trituration.[1]
Correct %C, High %H Moisture absorption (Hygroscopic).Dry over

; handle sample in glovebox if necessary.
Matches Theoretical Success. Proceed to next synthetic step.

References

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones and their functionalization. Journal of Organic Chemistry.[1]

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1][6][7] USP-NF.[1]

  • Rewcastle, G. W., et al. (1996).[2] Tyrosine kinase inhibitors.[1][8] 10. Synthesis and structure-activity relationships for a series of 4-anilinoquinazolines. Journal of Medicinal Chemistry.[1][4] (Primary source for nitration protocols of 7-fluoro analogs).[1][2]

  • FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products.[1][6][7][9][10][11]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 8-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic structure provides a versatile platform for engaging the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.[3][4] While extensive structure-activity relationship (SAR) studies have explored substitutions at positions 2, 3, 4, 6, and 7, the 8-position has emerged as a critical yet nuanced site for modulating inhibitor potency, selectivity, and pharmacokinetic properties.[5] This guide provides a comprehensive comparison of 8-substituted quinazolinone kinase inhibitors, synthesizing data from key studies to offer researchers and drug development professionals a clear perspective on the strategic value of this often-overlooked position.

The Strategic Importance of the 8-Position

Modifications at the 8-position of the quinazolinone core can significantly influence the inhibitor's interaction with the target kinase. This position projects into a region of the ATP-binding pocket that can vary considerably between different kinases, offering an opportunity to fine-tune selectivity. Furthermore, substitutions at this position can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development. As one study noted, while 8-substituted quinazolines often lead to more potent compounds, they can also result in poorer pharmacokinetic (PK) properties, highlighting the delicate balance required in their design.[5]

Comparative Analysis of 8-Substituted Quinazolinone Kinase Inhibitors

This section will delve into specific examples from the literature, comparing the effects of different substituents at the 8-position on the inhibitory activity against various kinase targets.

Targeting JNK: The Quest for Brain-Penetrant Inhibitors

In the pursuit of potent and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitors for neurodegenerative diseases, extensive SAR studies have been conducted on the quinazoline scaffold. One study systematically explored substitutions at the 8-position, revealing a significant impact on both potency and brain penetration.[5]

Table 1: SAR of 8-Substituted Quinazolines as JNK3 Inhibitors [5]

Compound8-SubstituentJNK3 IC50 (nM)Cell-Based IC50 (nM)Brain Penetration (Brain/Plasma Ratio)
9a H3610Poor
9d Thiazole91500Not Reported
13a ClNot ReportedNot ReportedExcellent
14d Not specified940Poor
14f Not specified4Not ReportedGood (but low oral bioavailability)

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6757-6761.

The data clearly indicates that while substitutions at the 8-position can enhance biochemical potency (e.g., compounds 9d , 14d , and 14f ), this does not always translate to good cellular activity or desirable pharmacokinetic profiles.[5] For instance, the thiazole substitution in 9d improved JNK3 potency four-fold compared to the unsubstituted analog 9a , but its cellular potency was drastically reduced, suggesting poor cell permeability.[5] Conversely, the introduction of a chloro group at the 8-position in compound 13a led to excellent brain penetration and favorable PK properties.[5]

Experimental Protocols

General Procedure for Synthesis of 8-Substituted Quinazolinones

The synthesis of 8-substituted quinazolinones often involves a multi-step process, starting from appropriately substituted anthranilic acids. A general synthetic scheme is outlined below.

A Substituted 2-Aminobenzoic Acid B Intermediate Amide A->B Acylation C 8-Substituted Quinazolinone B->C Cyclization

Caption: General synthetic workflow for 8-substituted quinazolinones.

Step-by-Step Protocol:

  • Amide Formation: To a solution of the appropriately substituted 2-aminobenzoic acid in a suitable solvent (e.g., dioxane/water), add the desired acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., Na2CO3). The reaction is typically heated.

  • Cyclization: The resulting amide is then cyclized to the quinazolinone core. This can be achieved under various conditions, such as heating in the presence of a dehydrating agent or using a palladium-catalyzed coupling reaction with a suitable partner if further modification is desired.[5]

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

A Kinase, Substrate, ATP, and Inhibitor B Incubation A->B C Detection of Phosphorylation B->C D Data Analysis (IC50) C->D

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate well, combine the kinase, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled or with a fluorescent tag), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radioactivity measurement, fluorescence polarization, or antibody-based detection).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 8-substituted quinazolinones highlight several key SAR trends.

cluster_0 8-Position Substitution cluster_1 Pharmacological Properties A Small, Lipophilic Groups (e.g., Chloro) C Improved Potency A->C D Enhanced Brain Penetration A->D B Bulky or Polar Groups (e.g., Thiazole) B->C E Poor Cell Permeability B->E F Undesirable PK Profile B->F

Caption: SAR trends for 8-substituted quinazolinone kinase inhibitors.

Generally, small, lipophilic substituents at the 8-position, such as a chloro group, tend to be well-tolerated and can lead to compounds with a good balance of potency and pharmacokinetic properties.[5] In contrast, larger or more polar groups may increase potency but often at the cost of reduced cell permeability and unfavorable PK profiles.[5] These observations underscore the importance of a multi-parameter optimization approach in the design of 8-substituted quinazolinone kinase inhibitors.

Conclusion

The 8-position of the quinazolinone scaffold represents a valuable, albeit challenging, site for modification in the design of kinase inhibitors. As demonstrated by the comparative analysis of JNK inhibitors, substitutions at this position can profoundly impact potency, selectivity, and drug-like properties. A thorough understanding of the SAR at the 8-position, coupled with a holistic approach to lead optimization, is crucial for unlocking the full potential of this privileged scaffold in the development of next-generation kinase inhibitors. Future research should continue to explore a diverse range of substituents at this position to identify novel compounds with superior therapeutic profiles.

References

  • Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evalu
  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [No Source Found].
  • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j...
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Structures of quinazoline-based PI3K inhibitors and synthesized...
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. PubMed.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [No Source Found].
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [No Source Found].
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [No Source Found].
  • Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hem
  • Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. Scilit.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE k-NEAREST NEIGHBOR MOLECULAR FI. Journal of Basic and Clinical Pharmacy.
  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Deriv
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... Oncotarget.
  • Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase. DergiPark.
  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR)
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evalu

Sources

Safety Operating Guide

7-Fluoro-8-nitroquinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 7-Fluoro-8-nitroquinazolin-4(3H)-one

As a critical intermediate in the synthesis of advanced tyrosine kinase inhibitors (e.g., EGFR, VEGFR, and HDAC inhibitors), 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) is a highly valuable privileged scaffold in drug discovery. However, its unique structural features—combining a reactive nitroaromatic ring, a persistent fluorinated moiety, and a cytotoxic quinazolinone core—demand stringent, specialized disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and field-proven methodologies required to manage and dispose of this compound safely, ensuring compliance with EPA/RCRA guidelines and protecting both laboratory personnel and the environment.

Mechanistic Risk Assessment: The Causality of Hazard

To safely dispose of a chemical, one must first understand why it behaves the way it does. The disposal protocols for 7-Fluoro-8-nitroquinazolin-4(3H)-one are dictated by three structural pillars:

  • Nitroaromatic Instability (Reactivity Risk): The nitro functional group (-NO₂) is highly electrophilic and withdraws electrons from the aromatic ring through inductive and conjugative interactions. While stable in dilute solutions, dry nitroaromatic powders can become shock-sensitive or undergo rapid exothermic decomposition when exposed to high heat, friction, or incompatible reducing agents. Therefore, mandate that these materials be handled with extreme care to prevent accidental detonation or thermal runaway[1].

  • Fluorinated Persistence (Environmental Risk): Halogenated nitroaromatic compounds (HNCs) are notoriously recalcitrant to natural degradation. The high bond dissociation energy of the C-F bond means this compound will persist in soil and aquatic environments, posing a high risk for bioaccumulation. Recent studies on highlight that fluorinated derivatives exhibit significantly higher ecotoxicity than their non-halogenated counterparts, strictly prohibiting any drain disposal[2].

  • Quinazolinone Cytotoxicity (Biological Risk): The quinazolin-4(3H)-one core is biologically active. Derivatives of this scaffold are designed to be that disrupt cellular proliferation[3]. Consequently, all waste streams must be treated as highly toxic (characteristic hazardous waste) to prevent occupational exposure.

Waste Stream Categorization & Quantitative Limits

To prevent cross-reactivity and ensure regulatory compliance, waste containing 7-Fluoro-8-nitroquinazolin-4(3H)-one must be strictly segregated. The following table summarizes the operational parameters for each waste stream.

Waste Stream CategoryTypical Matrix / SolventsMax Allowable ConcentrationPrimary Container MaterialSecondary ContainmentMax Accumulation Time
Solid Waste Neat powder, contaminated PPE, silica gel, empty vialsN/A (Pure or mixed solids)High-Density Polyethylene (HDPE)Polyethylene (PE) heavy-duty bag90 Days (RCRA Large Qty Generator)
Organic Liquid DMSO, DMF, Acetonitrile, Methanol, Dichloromethane< 5% w/v (To prevent exothermic concentration)HDPE or Amber Glass (Vented)Spill tray / Flammable cabinet90 Days
Aqueous Liquid Water washes, trace buffers< 100 mg/LHDPE CarboyCorrosive/Toxics tray90 Days

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the disposal process.

Protocol A: Disposal of Solid Waste (Powders and Contaminated Consumables)

Dry nitroaromatics pose the highest physical risk. Friction and static discharge must be mitigated.

  • Preparation & PPE: Don anti-static nitrile gloves, a flame-resistant lab coat, and safety goggles. Ensure the workspace is grounded and free of static-generating materials (e.g., standard plastics).

  • Hydration (Self-Validation Step): If disposing of pure, dry 7-Fluoro-8-nitroquinazolin-4(3H)-one powder (e.g., an expired batch), do not scrape the vial dry. Add a small volume (1-2 mL) of an inert, high-boiling solvent like DMSO or water to the vial to desensitize the nitroaromatic compound before disposal.

  • Packaging: Place the hydrated vial, along with any contaminated spatulas (use Teflon or ceramic, never metal to avoid sparks), weigh boats, and Kimwipes, into a primary heavy-duty HDPE solid waste container.

  • Sealing & Labeling: Seal the container and place it inside a secondary clear polyethylene bag. Label strictly as: "Hazardous Waste: Toxic/Reactive Solid (Contains 7-Fluoro-8-nitroquinazolin-4(3H)-one, Fluorinated Nitroaromatic)."

Protocol B: Disposal of Organic Liquid Waste (Reaction Mother Liquors)

Organic solutions mitigate the explosive risk but introduce solvent compatibility challenges.

  • Compatibility Verification: Before transferring waste, verify that the receiving organic waste carboy contains no strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases. Mixing nitroaromatics with strong bases in organic solvents can trigger a violent Meisenheimer complex formation or exothermic polymerization.

  • Transfer: Using a dedicated funnel, slowly pour the organic solution (e.g., DMF or DMSO containing the compound) into an HDPE or amber glass carboy designated for Halogenated Organic Waste.

  • Venting (Critical Step): Equip the carboy with a pressure-relieving vented cap. Nitroaromatic solutions can slowly off-gas if trace degradation occurs. A vented cap prevents pressure vessel explosion.

  • Validation: Check the temperature of the carboy exterior 5 minutes after addition. If any warming is detected, immediately move the carboy to a fume hood and notify EHS.

Protocol C: Final Handoff for High-Temperature Incineration

Because of the stable C-F bonds and the toxic nitroaromatic core, chemical neutralization at the bench is ineffective and dangerous.

  • Manifesting: Log the waste as an EPA characteristic waste for Toxicity and Reactivity.

  • Incineration: Ensure your EHS department contracts a hazardous waste vendor equipped with a High-Temperature Rotary Kiln Incinerator (operating at >1,000°C / 1,832°F). Standard medical waste autoclaving or low-temp incineration will fail to break the C-F bonds, leading to the release of toxic fluorinated byproducts into the atmosphere.

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for segregating 7-Fluoro-8-nitroquinazolin-4(3H)-one waste to ensure safe, compliant incineration.

G Start 7-Fluoro-8-nitroquinazolin-4(3H)-one Waste Generation Solid Solid Waste (Powders, Vials, PPE) Start->Solid LiquidOrg Organic Liquid Waste (DMSO, DMF, MeCN) Start->LiquidOrg LiquidAq Aqueous Liquid Waste (Trace contamination) Start->LiquidAq SegSolid Hydrate powder (DMSO/H2O) Double-bag in HDPE Solid->SegSolid SegOrg Verify no oxidizers present Collect in vented carboy LiquidOrg->SegOrg SegAq Collect in basic aqueous waste carboy (pH 7-9) LiquidAq->SegAq Incineration High-Temperature Incineration (>1000°C to break C-F bonds) SegSolid->Incineration RCRA Manifest SegOrg->Incineration RCRA Manifest SegAq->Incineration RCRA Manifest

Figure 1: Decision tree and segregation workflow for fluorinated nitroquinazolinone waste streams.

References

  • Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. EPA National Service Center for Environmental Publications. Available at:[Link]

  • Kearney, et al. "Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago." Sustainability (MDPI), 2024, 16(22), 9897. Available at:[Link]

  • Yang, H., et al. "Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity." Pharmaceuticals (MDPI), 2023, 16(7), 955. Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 7-Fluoro-8-nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Assessment

Compound Identity: 7-Fluoro-8-nitroquinazolin-4(3H)-one CAS: 1027929-81-2 (Analogous reference to 6-nitro isomers: 162012-69-3) Molecular Formula: C8H4FN3O3[1]

As a key intermediate in the synthesis of EGFR inhibitors and other bioactive quinazolines, this compound presents a dual-hazard profile: chemical reactivity (nitro-aromatic moiety) and biological potency (kinase inhibitor scaffold).[1]

While standard Safety Data Sheets (SDS) often classify this as a Category 2 Irritant, field experience dictates treating it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 solid until specific toxicology proves otherwise.[1] The presence of the nitro group at position 8 introduces risks of rapid transdermal absorption and potential mutagenicity, while the fluoro-substituent requires specific disposal protocols to prevent environmental persistence.

Core Hazard Profile
  • Inhalation (Primary Risk): Fine dust generation during weighing/transfer.[1] High risk of respiratory sensitization and mucosal irritation (STOT SE 3).[1]

  • Dermal: Nitro-aromatics are lipophilic; rapid absorption is possible.[1]

  • Reactivity: The nitro group renders the molecule susceptible to energetic decomposition under high heat or strong reducing conditions.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of the pure solid.[1] If solvated, the solvent’s breakthrough time dictates glove selection.[1]

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) ; P100 or PAPR preferred for >1g handling.[1]Particle size analysis of quinazolinone intermediates often shows <10µm dusts.[1] N95 filters 95% of airborne particles; P100 offers 99.97% efficiency against toxic particulates.[1]
Hand Protection Double-gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (Extended Cuff, >0.14 mm)Nitro-substituted aromatics can permeate standard latex.[1] Double nitrile layers create a tortuous path for permeation and allow outer glove removal upon contamination without exposing skin.[1]
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields.[1] Goggles seal the ocular cavity against dust ingress.[1]
Body Tyvek® Lab Coat (Disposable) or closed-front gown.[1]Cotton lab coats trap dust in fibers, creating a secondary exposure source in laundry.[1] Disposable non-woven fabrics (Tyvek) repel dust.[1]
Footwear Closed-toe, non-perforated leather/synthetic.[1]Prevents absorption of dropped solids or solutions.[1]

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Containment First" approach.[1] Engineering controls are the primary barrier; PPE is the secondary redundancy.[1]

Phase 1: Preparation & Engineering Controls
  • Workspace: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Weighing Station .[1]

  • Airflow Check: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: This powder is likely static-prone.[1] Use an anti-static gun or ionizer bar inside the hood to prevent "flying powder" during spatula transfer.[1]

Phase 2: Weighing & Solubilization
  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves -> Goggles -> Respirator.[1]

  • Transfer:

    • Place the receiving vessel (flask) inside a secondary container (plastic tray).

    • Use a disposable anti-static spatula.[1] Do not use metal spatulas if the environment is extremely dry (spark risk with nitro compounds, though low).[1]

    • Technique: Weigh by difference or use a tare method inside the hood.[1] Never remove the open stock bottle from the hood.[1]

  • Solubilization: Add solvent (e.g., DMSO, DMF) immediately after weighing to suppress dust.[1] Once in solution, the inhalation risk drops, but the dermal permeation risk increases (DMSO carries solutes through skin).

Phase 3: Reaction Monitoring
  • Heating: If the reaction requires heat (>50°C), ensure a blast shield is in place.[1] Nitro-quinazolinones have a decomposition exotherm.[1]

  • TLC/HPLC: When spotting TLC plates, keep the developing chamber in the hood. The solvent front evaporates toxic vapors.[1]

Waste Disposal & Decontamination[1][2][3][4][5]

Crucial Directive: Because of the Fluorine (F) atom, this compound cannot be treated as standard organic waste in some jurisdictions due to PFAS/fluorinated organic restrictions.[1]

Disposal Workflow
  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste - Toxic" bag.[1]

  • Liquid Waste:

    • Segregation: Do not mix with oxidizers (peroxides/acids) due to the nitro group.[1]

    • Labeling: Clearly mark as "Halogenated Organic Waste" (contains Fluorine).[1]

    • Destruction: The only validated destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF).[1]

  • Do NOT:

    • Do not dispose of down the drain (aquatic toxicity).[1]

    • Do not mix with strong reducing agents (hydrazine, metal hydrides) in the waste container.[1]

Decontamination[1]
  • Surface Cleaning: Wipe hood surfaces with a 10% surfactant solution (detergent) followed by water.[1] Avoid using pure organic solvents (acetone/methanol) for initial cleaning, as they spread the residue.[1]

  • Spill Response: Dampen the powder with a mist of water (to prevent dust) before wiping up with absorbent pads.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and containment flow for handling 7-Fluoro-8-nitroquinazolin-4(3H)-one.

G Start Start: Chemical Receipt RiskAssess Risk Assessment: Nitro (Explosive/Toxic) Fluoro (Persistant) Start->RiskAssess PPE PPE Donning: Double Nitrile, N95/P100, Goggles, Tyvek RiskAssess->PPE EngControl Engineering Check: Fume Hood >80fpm Anti-static measures PPE->EngControl Handling Handling/Weighing: Contain dust Solubilize immediately EngControl->Handling Spill Spill Event? Handling->Spill Cleanup Wet Wipe Method (No dry sweeping) Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Stream High-Temp Incineration Spill->Disposal No (Process Complete) Cleanup->Disposal

Figure 1: Operational workflow emphasizing the "Containment First" strategy and specific disposal routes for fluorinated nitro-aromatics.

References

  • PubChem. (2023).[1] 7-Fluoroquinazolin-4(3H)-one Compound Summary (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. EPA. (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2][3] (Applied here for fluorinated organic best practices). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.